Noribogaine hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H25ClN2O |
|---|---|
Peso molecular |
332.9 g/mol |
Nombre IUPAC |
17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-7-ol;hydrochloride |
InChI |
InChI=1S/C19H24N2O.ClH/c1-2-12-7-11-8-16-18-14(5-6-21(10-11)19(12)16)15-9-13(22)3-4-17(15)20-18;/h3-4,9,11-12,16,19-20,22H,2,5-8,10H2,1H3;1H |
Clave InChI |
BFLJLOKFWZLUTR-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Noribogaine Hydrochloride: A Technical Guide to its Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Noribogaine (B1226712), the primary psychoactive metabolite of ibogaine (B1199331), is a compound of significant interest for its potential anti-addictive properties.[1][2][3][4] Its mechanism of action is complex and multifaceted, involving interactions with multiple neurotransmitter systems rather than a single target.[1][5][6][7] The core mechanisms include biased agonism at the kappa-opioid receptor, potent inhibition of the serotonin (B10506) transporter, and modulation of mu-opioid receptors. Additionally, noribogaine influences downstream signaling pathways, including the potentiation of adenylyl cyclase inhibition and the upregulation of neurotrophic factors, which may underlie its long-lasting therapeutic effects.[8][9] This document provides an in-depth technical overview of these mechanisms, supported by quantitative data, experimental methodologies, and pathway visualizations.
Primary Pharmacological Targets and Interactions
Noribogaine's activity profile is characterized by its distinct interactions with opioid receptors and monoamine transporters.
Opioid Receptor Modulation
Noribogaine demonstrates significant and functionally selective activity at opioid receptors, which is believed to be central to its anti-addictive effects. Its affinity is highest for the kappa- and mu-opioid receptors.[10]
-
Kappa-Opioid Receptor (KOR): Noribogaine acts as a G-protein biased agonist at the KOR.[1][2][3] This is a critical feature of its pharmacology. It preferentially activates the G-protein signaling pathway, which is associated with analgesic and anti-addictive effects, while only weakly recruiting the β-arrestin pathway, which is hypothesized to mediate the dysphoric and aversive effects typically associated with KOR activation.[1][2][3] In functional assays, noribogaine stimulates G-protein activation with approximately 75% the efficacy of the endogenous ligand dynorphin (B1627789) A, but is only 12% as efficacious at recruiting β-arrestin.[1][2][3] Furthermore, it acts as a functional antagonist of dynorphin-induced β-arrestin recruitment.[2][3]
-
Mu-Opioid Receptor (MOR): The action of noribogaine at the MOR is complex, with studies variously describing it as a weak antagonist or a low-efficacy partial agonist.[2][3][11][12] Several studies demonstrate that noribogaine can antagonize the effects of full MOR agonists like DAMGO.[11][12] This antagonist activity may contribute to its effects on opioid tolerance and withdrawal.
-
Delta-Opioid Receptor (DOR): Noribogaine displays a significantly lower affinity for the delta-opioid receptor compared to both KOR and MOR.[10]
Table 1: Noribogaine Activity at Opioid Receptors
| Target Receptor | Action | Quantitative Data | Species/Assay |
| Kappa-Opioid Receptor (KOR) | G-Protein Biased Agonist | Binding Affinity (Ki): 0.96 µM[10] | Radioligand Binding |
| G-Protein Activation (EC50): 9 µM (75% Emax vs. Dynorphin A)[2][3] | GDP-GTP Exchange | ||
| β-Arrestin Recruitment (Emax): 12% vs. Dynorphin A[2][3] | β-Arrestin Assay | ||
| β-Arrestin Antagonism (IC50): 1 µM[2][3] | β-Arrestin Assay | ||
| Mu-Opioid Receptor (MOR) | Weak Antagonist / Partial Agonist | Binding Affinity (Ki): 2.66 µM[10] | Radioligand Binding |
| Functional Inhibition (Ke): 20 µM (Antagonist)[2][3] | G-Protein & β-Arrestin | ||
| Functional Inhibition (Ki): 13.3 µM (Antagonist)[11][12] | [35S]GTPγS Binding | ||
| Delta-Opioid Receptor (DOR) | Low Affinity Ligand | Binding Affinity (Ki): 24.72 µM[10] | Radioligand Binding |
Serotonin Transporter (SERT) Inhibition
Noribogaine is a potent inhibitor of the serotonin transporter (SERT), leading to increased extracellular levels of serotonin in key brain regions like the nucleus accumbens.[1][13][14] This action is similar to that of selective serotonin reuptake inhibitors (SSRIs). Unlike its parent compound ibogaine, noribogaine does not significantly inhibit the dopamine (B1211576) transporter (DAT).[1][15] Studies suggest that noribogaine acts as a non-competitive inhibitor of SERT.[5][16] This potent modulation of the serotonin system is thought to contribute to its effects on mood, craving, and reward pathways.[14]
Table 2: Noribogaine Activity at Monoamine Transporters
| Target Transporter | Action | Quantitative Data | Species/Assay |
| Serotonin Transporter (SERT) | Potent Non-competitive Inhibitor | Binding Inhibition (Ki): 40.7 nM ([125I]RTI-55)[4] | Radioligand Binding |
| Uptake Inhibition (IC50): 0.18 µM[9] | [3H]5-HT Uptake Assay | ||
| Dopamine Transporter (DAT) | Weak Inhibitor | Uptake Inhibition (IC50): ~10 µM[15] | [3H]DA Uptake Assay |
Downstream Signaling and Cellular Effects
The interactions of noribogaine at its primary targets initiate a cascade of downstream cellular events that are crucial to its overall pharmacological profile.
Modulation of Adenylyl Cyclase
While noribogaine does not alter the basal activity of adenylyl cyclase, it significantly potentiates the inhibition of adenylyl cyclase that is mediated by G(i/o)-coupled receptors, such as opioid and 5-HT1A receptors.[4][17][18] This enhancement of inhibitory signaling could represent a key mechanism for altering cellular excitability and function in response to endogenous neurotransmitters.
Upregulation of Neurotrophic Factors
Noribogaine has been shown to induce the expression of key neurotrophic factors, including Glial Cell-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF), in brain regions associated with reward and addiction, such as the Ventral Tegmental Area (VTA).[8][9] This action is hypothesized to promote neuroplasticity, potentially reversing the maladaptive neural changes associated with chronic drug use and contributing to the long-lasting anti-addictive effects observed after a single administration.[9]
Ion Channel Interactions (hERG)
A critical aspect of noribogaine's safety profile is its activity as an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][19] Inhibition of hERG channels can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of potentially fatal cardiac arrhythmias.[1][19][20] This cardiotoxic potential is a major consideration in its clinical development.
Key Experimental Methodologies
The characterization of noribogaine's binding profile relies heavily on in vitro pharmacological assays. The radioligand binding assay is a foundational technique used to determine the affinity (Ki) of a compound for a specific receptor.
Protocol: Competitive Radioligand Binding Assay
This generalized protocol outlines the essential steps for determining the binding affinity of noribogaine for a target receptor (e.g., KOR, MOR, SERT).
-
Membrane Preparation:
-
Target tissue (e.g., rat brain cortex) or cultured cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) with protease inhibitors.[21]
-
The homogenate undergoes centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[21]
-
The membrane pellet is washed, resuspended, and protein concentration is determined using a standard method like the BCA assay.[21] The final preparation is stored at -80°C.
-
-
Assay Setup and Incubation:
-
The assay is performed in a 96-well plate format in a defined assay buffer.[21]
-
Each well contains:
-
The membrane preparation (a specific amount of protein, e.g., 50-100 µg).
-
A fixed concentration of a specific radioligand (e.g., [3H]U-69593 for KOR) near its dissociation constant (Kd).
-
Varying concentrations of the unlabeled competing ligand (noribogaine hydrochloride) to generate a competition curve.
-
-
Plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[21]
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).[21] This step separates the membranes with bound radioligand from the unbound radioligand in the solution.
-
Filters are washed multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
-
Quantification and Data Analysis:
-
The filters are dried, and a scintillation cocktail is added.[21]
-
The radioactivity trapped on each filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.[21]
-
Non-specific binding is determined in the presence of a saturating concentration of a known unlabeled ligand and is subtracted from all measurements.
-
The data are plotted as percent specific binding versus the log concentration of noribogaine. A non-linear regression analysis is used to determine the IC50 value (the concentration of noribogaine that inhibits 50% of specific radioligand binding).
-
The IC50 is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
-
Integrated View of Noribogaine's Mechanism
Noribogaine's therapeutic potential does not stem from a single action but from the synergistic interplay of its multiple pharmacological effects. The biased agonism at KOR, combined with potent SERT inhibition and MOR antagonism, creates a unique neurochemical profile that simultaneously addresses multiple facets of substance use disorders. The upregulation of neurotrophic factors suggests a mechanism for inducing lasting neuroplastic changes, potentially "resetting" circuits disrupted by addiction. However, the off-target effect at hERG channels underscores the critical importance of safety and risk-benefit assessment in its development as a therapeutic agent.
References
- 1. Noribogaine - Wikipedia [en.wikipedia.org]
- 2. Noribogaine is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 5. Ibogaine/Noribogaine in the Treatment of Substance Use Disorders: A Systematic Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Main targets of ibogaine and noribogaine associated with its putative anti-addictive effects: A mechanistic overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Frontiers | Ibogaine Administration Modifies GDNF and BDNF Expression in Brain Regions Involved in Mesocorticolimbic and Nigral Dopaminergic Circuits [frontiersin.org]
- 10. Radioligand-binding study of noribogaine, a likely metabolite of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]
- 12. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo neurobiological effects of ibogaine and its O-desmethyl metabolite, 12-hydroxyibogamine (noribogaine), in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unraveling Ibogaineâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]
- 15. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 16. Serotonin transporter-ibogaine complexes illuminate mechanisms of inhibition and transport - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ibogaine and noribogaine potentiate the inhibition of adenylyl cyclase activity by opioid and 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ibogaine and noribogaine potentiate the inhibition of adenylyl cyclase activity by opioid and 5-HT receptors [ouci.dntb.gov.ua]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. giffordbioscience.com [giffordbioscience.com]
A Technical Guide to the Synthesis of Noribogaine Hydrochloride from Ibogaine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed technical overview of the synthesis of noribogaine (B1226712) hydrochloride from its parent compound, ibogaine (B1199331). Noribogaine, or 12-hydroxyibogamine, is the primary active metabolite of ibogaine and is of significant interest for its potential therapeutic applications, distinct from the parent alkaloid.[1][2][3] A critical challenge in this synthesis is the removal of the precursor, ibogaine, a Schedule I controlled substance with known hallucinogenic properties, to ensure the purity and safety of the final product.[4][5]
The primary synthetic route involves the O-demethylation of ibogaine, converting the methoxy (B1213986) group at the C-12 position into a hydroxyl group.[1][6][7][8][9] This guide details the common laboratory procedures for this conversion, subsequent purification, and final salt formation.
Quantitative and Physicochemical Data
The structural difference between ibogaine and its metabolite noribogaine lies in the substitution at the C-12 position of the indole (B1671886) ring: ibogaine possesses a methoxy group (-OCH₃), whereas noribogaine has a hydroxyl group (-OH).[1] This seemingly minor change results in different pharmacological profiles.
| Parameter | Ibogaine Hydrochloride | Noribogaine Hydrochloride |
| Molecular Formula | C₂₀H₂₆N₂O·HCl | C₁₉H₂₄N₂O·HCl[6] |
| Molecular Weight | 346.9 g/mol | 332.9 g/mol [10] |
| CAS Number | 5934-55-4 | 110514-35-7[10] |
| Primary Action | Complex pharmacology including NMDA receptor antagonism and sigma-2 receptor binding.[9] | Potent serotonin (B10506) reuptake inhibitor; κ-opioid receptor agonist.[6] |
| Psychoactive Effects | Oneirogenic/Hallucinogenic | Non-hallucinogenic[4][6] |
Experimental Protocols
The following protocols describe a common pathway for the synthesis of this compound from ibogaine.
Part 1: O-Demethylation of Ibogaine
The most established method for the O-demethylation of ibogaine is the use of boron tribromide (BBr₃) in an inert solvent.[4][6]
Materials and Reagents:
-
Ibogaine (free base)
-
Boron tribromide (BBr₃)
-
Anhydrous methylene (B1212753) chloride (CH₂Cl₂) or 1,2-dichloroethane
-
Methanol (B129727) (MeOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Dissolve ibogaine free base in anhydrous methylene chloride under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath (0 °C).
-
Addition of BBr₃: Slowly add a solution of boron tribromide (typically 1.5 to 3 equivalents) in methylene chloride to the cooled ibogaine solution.
-
Reaction: Allow the reaction mixture to stir at room temperature. Reaction times can vary from 1 to 2 hours.[6] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture again in an ice bath and slowly add methanol to quench the excess BBr₃ and dissolve any precipitated solids.[6][11]
-
Work-up:
-
Neutralize the reaction mixture by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with methylene chloride.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude noribogaine free base.
-
Part 2: Purification of Noribogaine Free Base
Purification is a critical step to ensure the final product is substantially free of ibogaine.[11]
Method A: Column Chromatography
-
Stationary Phase: Silica (B1680970) gel.
-
Mobile Phase: A common eluent system is a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 50% ethyl acetate in hexane) containing a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) (e.g., 1%) to prevent the amine from streaking on the silica.[6]
-
Procedure: Dissolve the crude noribogaine in a minimal amount of the mobile phase and load it onto a prepared silica gel column. Elute with the mobile phase, collecting fractions and monitoring by TLC to isolate the pure noribogaine.
Method B: Solid-Support Purification
-
This advanced technique involves covalently binding noribogaine to a solid support via its hydroxyl group, using a cleavable linker.
-
Unreacted ibogaine, which lacks the hydroxyl group, cannot bind and is washed away.
-
The purified noribogaine is then cleaved from the solid support.[6][12] This method can significantly reduce ibogaine contamination to levels acceptable for regulatory standards.[6]
Part 3: Conversion to this compound
The final step is the conversion of the purified noribogaine free base to its more stable and water-soluble hydrochloride salt.
Materials and Reagents:
-
Purified noribogaine free base
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Anhydrous hydrogen chloride (HCl) solution in diethyl ether (e.g., 2 M or 3 M)
Procedure:
-
Dissolve the purified noribogaine free base in a minimal amount of anhydrous diethyl ether.
-
Slowly add the anhydrous HCl/ether solution to the noribogaine solution while stirring.
-
A white solid, this compound, will precipitate out of the solution.[6]
-
Collect the precipitate by filtration (e.g., using a Büchner funnel).
-
Wash the collected solid with fresh, cold, anhydrous diethyl ether to remove any residual impurities.
-
Dry the final product under vacuum to yield pure this compound as a white solid.[6]
Visualizations
The following diagrams illustrate the chemical transformation and the overall synthesis workflow.
Caption: Workflow for the synthesis of Noribogaine HCl from Ibogaine HCl.
Caption: The core chemical conversion of Ibogaine to Noribogaine.
Caption: In-vivo metabolic conversion of Ibogaine to Noribogaine.[7][8]
References
- 1. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. transcendibogaine.com [transcendibogaine.com]
- 4. US9617274B1 - Synthetic noribogaine - Google Patents [patents.google.com]
- 5. EP2481740B1 - Methods and compositions for preparing noribogaine from voacangine - Google Patents [patents.google.com]
- 6. This compound | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Ibogaine conversion to noribogaine | DMT-Nexus forum [forum.dmt-nexus.me]
- 12. US8765737B1 - Methods and compositions for preparing and purifying noribogaine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Properties of 12-Hydroxyibogamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxyibogamine (B1252449), also known as noribogaine, is the primary psychoactive metabolite of the indole (B1671886) alkaloid ibogaine (B1199331).[1] It is formed in the liver via O-demethylation of ibogaine, a process primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[2][3] As the principal active metabolite, 12-hydroxyibogamine is thought to be significantly involved in the anti-addictive effects attributed to ibogaine.[1] This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 12-hydroxyibogamine, with a focus on data relevant to research and drug development.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of 12-Hydroxyibogamine
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₄N₂O | [1] |
| Molecular Weight | 296.4 g/mol | [1] |
| Exact Mass | 296.188863393 Da | [1] |
| XLogP3 | 3.6 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 39.3 Ų | [1] |
| Complexity | 441 | [1] |
| Physical State | Crystalline solid | [4] |
| Solubility | Soluble in methanol. Sparingly soluble in aqueous solutions. | [4][] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available |
Pharmacological Profile
Receptor Binding Affinity
12-Hydroxyibogamine exhibits a complex receptor binding profile, interacting with several key targets in the central nervous system. It generally shows a higher affinity for opioid receptors compared to its parent compound, ibogaine.[6] A summary of its binding affinities for various receptors and transporters is provided in Table 2.
Table 2: Receptor and Transporter Binding Affinities of 12-Hydroxyibogamine
| Target | Radioligand | Ki (μM) | Source(s) |
| Kappa-Opioid Receptor | [³H]U-69,593 | 0.96 ± 0.08 | [6] |
| Mu-Opioid Receptor | 2.66 ± 0.62 | [6] | |
| Delta-Opioid Receptor | 24.72 ± 2.26 | [6] | |
| Serotonin (B10506) Transporter (5-HTT) | [³H]Paroxetine | Higher potency than ibogaine | [1] |
| NMDA Receptor Complex | [³H]MK-801 | Lower affinity than ibogaine | [1][2] |
| Vesicular Monoamine Transporter | Equipotent with ibogaine | [1] | |
| Dopamine Transporter | Equipotent with ibogaine | [1] | |
| Sigma σ₂ Receptor | No significant binding |
Signaling Pathways
A significant aspect of 12-hydroxyibogamine's pharmacology is its biased agonism at the kappa-opioid receptor (KOR). It preferentially activates the G-protein signaling pathway, which is associated with therapeutic effects like analgesia, while only weakly recruiting the β-arrestin pathway, which is linked to adverse effects such as dysphoria.
Pharmacokinetics and Metabolism
12-Hydroxyibogamine is the primary and long-lived metabolite of ibogaine.[1] It is highly lipophilic and readily crosses the blood-brain barrier. In humans, it has a long elimination half-life of 28-49 hours in healthy volunteers.[7] Peak plasma concentrations of 12-hydroxyibogamine can surpass those of its parent compound and it persists in the bloodstream for an extended period.[3]
Toxicology and Safety Profile
Preclinical and clinical studies have provided insights into the safety profile of 12-hydroxyibogamine. In human trials, single oral doses were generally well-tolerated.[7] The most frequently reported adverse events include mild, transient visual disturbances (such as changes in light perception), headache, and nausea.[8][9] A dose-dependent increase in the QTc interval has been observed, indicating a potential for cardiac effects, which necessitates careful monitoring in clinical settings.[8][9] Notably, 12-hydroxyibogamine is a known inhibitor of the hERG potassium channel, which is a likely mechanism for the observed QT prolongation.[10][11]
Experimental Protocols
Synthesis of 12-Hydroxyibogamine via O-Demethylation of Ibogaine
This protocol describes a general method for the O-demethylation of ibogaine using boron tribromide (BBr₃).
Materials:
-
Ibogaine
-
Boron tribromide (BBr₃) solution (e.g., 1M in dichloromethane)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., DCM/methanol gradient)
Procedure:
-
Dissolve ibogaine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the BBr₃ solution dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture back to 0°C and cautiously quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient to yield 12-hydroxyibogamine.
Kappa-Opioid Receptor Competition Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of 12-hydroxyibogamine for the kappa-opioid receptor.
Materials:
-
Cell membranes expressing the human kappa-opioid receptor (e.g., from CHO-K1 cells)
-
[³H]U-69,593 (radioligand)
-
12-Hydroxyibogamine (test compound)
-
Unlabeled U-69,593 (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of 12-hydroxyibogamine in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]U-69,593, and varying concentrations of 12-hydroxyibogamine.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled U-69,593.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the concentration of 12-hydroxyibogamine to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Extracellular Serotonin Measurement
This protocol describes a method for measuring changes in extracellular serotonin levels in the rat nucleus accumbens following the administration of 12-hydroxyibogamine.[8]
Materials:
-
Adult male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Guide cannula and microdialysis probes
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
12-Hydroxyibogamine solution for injection
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection (ECD)
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the nucleus accumbens.
-
Allow the animal to recover for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer a dose of 12-hydroxyibogamine (e.g., intraperitoneally).
-
Continue to collect dialysate samples for several hours post-administration.
-
Analyze the concentration of serotonin in the dialysate samples using HPLC-ECD.
-
Express the post-administration serotonin levels as a percentage of the baseline levels to determine the effect of 12-hydroxyibogamine.
Conclusion
12-Hydroxyibogamine is a pharmacologically complex molecule with a distinct profile from its parent compound, ibogaine. Its biased agonism at the kappa-opioid receptor and its potent activity as a serotonin reuptake inhibitor are key features that likely contribute to its therapeutic potential. The long half-life and significant brain penetration of 12-hydroxyibogamine are important pharmacokinetic considerations. While generally well-tolerated in clinical settings at lower doses, the potential for QT prolongation warrants careful cardiac monitoring. This technical guide provides a foundational understanding of the chemical properties of 12-hydroxyibogamine to support further research and development efforts.
References
- 1. Pharmacological screen for activities of 12-hydroxyibogamine: a primary metabolite of the indole alkaloid ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of ibogaine and its principal metabolite (12-hydroxyibogamine) at the MK-801 binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noribogaine (12-hydroxyibogamine): a biologically active metabolite of the antiaddictive drug ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Radioligand-binding study of noribogaine, a likely metabolite of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Predicting the Hallucinogenic Potential of Molecules Using Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute iboga alkaloid effects on extracellular serotonin (5-HT) levels in nucleus accumbens and striatum in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Noribogaine Hydrochloride: A Comprehensive Receptor Binding Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noribogaine (B1226712), the primary psychoactive metabolite of the naturally occurring alkaloid ibogaine (B1199331), is a compound of significant interest in the fields of neuroscience and pharmacology.[1][2] Believed to be a key mediator of ibogaine's putative anti-addictive properties, noribogaine exhibits a complex and multifaceted mechanism of action, interacting with a wide array of neurotransmitter systems.[1][3][4] This technical guide provides an in-depth analysis of the receptor binding profile of noribogaine hydrochloride, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to serve as a comprehensive resource for the scientific community.
Noribogaine's distinct pharmacological signature, characterized by its interactions with opioid, serotonergic, nicotinic, and other receptor systems, sets it apart from its parent compound, ibogaine.[5][6] Notably, it demonstrates a higher affinity for opioid receptors than ibogaine.[7] Understanding this intricate binding profile is crucial for elucidating its therapeutic potential and for the development of novel pharmacotherapies for substance use disorders.
Quantitative Receptor Binding Profile of Noribogaine
The following tables summarize the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) of noribogaine at various receptors and transporters. These values have been compiled from multiple in vitro studies and provide a quantitative overview of noribogaine's interaction with key central nervous system targets.
Table 1: Opioid Receptor Binding and Functional Activity
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50 / IC50 / Ke) | Notes |
| κ-Opioid Receptor (KOR) | 0.96 ± 0.08 µM[7] | EC50 = 9 µM (G-protein activation, 75% efficacy of Dynorphin A)[1][8][9]; IC50 = 1 µM (β-arrestin pathway inhibition)[1][8][9] | Biased agonist, favoring G-protein signaling over β-arrestin recruitment.[1][8][9] |
| µ-Opioid Receptor (MOR) | 2.66 ± 0.62 µM[7] | Ke = 20 µM (antagonist at G-protein and β-arrestin pathways)[8][9]; Ke = 1.48 µM to 38.3 µM (antagonist)[10] | Weak antagonist.[8][9] |
| δ-Opioid Receptor (DOR) | 24.72 ± 2.26 µM[7] | - | Lower affinity compared to kappa and mu receptors.[7] |
Table 2: Serotonin (B10506) Receptor and Transporter Interactions
| Receptor/Transporter | Binding Affinity (Ki) / IC50 | Functional Activity | Notes |
| Serotonin Transporter (SERT) | Potent inhibitor[1] | Inhibits serotonin reuptake[1] | Does not significantly affect dopamine (B1211576) reuptake.[1] Noribogaine is a noncompetitive inhibitor of SERT.[11] |
| 5-HT2A Receptor | Marginal affinity[5][6] | - | Unlike classic psychedelics, noribogaine has a low affinity for this receptor.[5] |
| 5-HT3 Receptor | Interacts at 1-100 µM[12] | - | Part of a broad spectrum of activity.[12] |
Table 3: Nicotinic Acetylcholine Receptor (nAChR) Interactions
| Receptor Subtype | Binding Affinity (Ki) / IC50 | Functional Activity | Notes |
| α3β4 nAChR | IC50 = 6.2 µM (inhibition of epibatidine-induced Ca2+ influx)[13] | Antagonist[11][14] | Implicated in anti-addictive effects against nicotine (B1678760).[6] |
| α7 nAChR | Inhibitory activity[6] | - | May contribute to the regulation of withdrawal symptoms.[6] |
| General nAChR | Ki = 6,820 nM (IC50)[1] | - | Broad interaction with nicotinic receptors.[1] |
Table 4: Other Receptor and Ion Channel Interactions
| Target | Binding Affinity (Ki) / IC50 | Functional Activity | Notes |
| NMDA Receptor | Weak antagonist[1] | - | Similar to ibogaine.[1] |
| Sigma-1 (σ1) Receptor | 11,000–15,006 nM[1] | - | Lower affinity compared to sigma-2. |
| Sigma-2 (σ2) Receptor | 5,226–19,000 nM[1] | Does not bind, unlike ibogaine.[1] | This is a key difference from ibogaine.[1] |
| hERG Potassium Channel | Ki = 1,960 nM; IC50 = 2,860 nM[1] | Inhibitor[1] | Implicated in potential cardiotoxicity.[1] |
| Voltage-gated Sodium Channel (VGSC) | Ki = 17,000 nM[1] | - |
Experimental Protocols
The quantitative data presented above are primarily derived from two key experimental methodologies: radioligand binding assays and functional assays.
Radioligand Binding Assay Protocol
This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
-
Target tissue (e.g., rodent brain) or cells expressing the receptor of interest are homogenized in a cold buffer solution.[15]
-
The homogenate undergoes centrifugation to isolate the cell membranes, which contain the receptors.[15]
-
The resulting membrane pellet is washed and resuspended in a binding buffer to create a membrane preparation.[15]
2. Binding Assay:
-
The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) at a constant concentration.[15]
-
Increasing concentrations of the unlabeled test compound (noribogaine) are added to compete with the radioligand for receptor binding sites.[15]
-
The mixture is incubated at a controlled temperature until equilibrium is reached.[15]
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.[15]
-
The filters are washed with a cold buffer to remove any unbound radioligand.[15]
-
The radioactivity retained on the filters is measured using a scintillation counter.[15]
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.[15]
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[15]
Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.
[35S]GTPγS Binding Assay (Functional Assay)
This assay is used to determine the functional activity of a compound at G-protein coupled receptors (GPCRs), such as opioid receptors. It measures the extent to which a compound stimulates the binding of [35S]GTPγS to G-proteins, which is an indicator of receptor activation.
1. Membrane Preparation:
-
Similar to the radioligand binding assay, membranes containing the GPCR of interest are prepared.
2. Assay Reaction:
-
The membranes are incubated with GDP, the test compound (noribogaine), and [35S]GTPγS.
-
If noribogaine is an agonist, it will activate the receptor, causing the G-protein to release GDP and bind [35S]GTPγS.
-
The reaction is carried out at a specific temperature and for a set duration.
3. Separation and Quantification:
-
The reaction is stopped, and the membranes are filtered to separate bound from unbound [35S]GTPγS.
-
The radioactivity on the filters is measured.
4. Data Analysis:
-
The amount of [35S]GTPγS binding is plotted against the concentration of noribogaine to generate a dose-response curve.
-
From this curve, the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) can be determined.
Caption: Workflow for assessing functional activity at GPCRs using a [35S]GTPγS binding assay.
Key Signaling Pathways
Noribogaine's interaction with the kappa-opioid receptor (KOR) is a prime example of its complex pharmacology, demonstrating biased agonism. This means it preferentially activates one signaling pathway over another.
Kappa-Opioid Receptor Biased Agonism
Noribogaine acts as a biased agonist at the KOR, potently activating the G-protein signaling pathway while only weakly recruiting the β-arrestin pathway.[1][8][9] The G-protein pathway is generally associated with the analgesic and anti-addictive effects of KOR agonists, while the β-arrestin pathway is thought to mediate the dysphoric and aversive effects.[1] By favoring the G-protein pathway, noribogaine may offer a more favorable therapeutic profile compared to non-biased KOR agonists.[1][8]
Caption: Noribogaine preferentially activates the G-protein pathway over the β-arrestin pathway at the KOR.
Conclusion
The receptor binding profile of this compound is complex and indicative of a polypharmacological mechanism of action. Its interactions with multiple neurotransmitter systems, particularly its biased agonism at the kappa-opioid receptor and its potent inhibition of the serotonin transporter, likely contribute to its reported anti-addictive effects. The detailed quantitative data and experimental methodologies presented in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the intricate signaling cascades initiated by noribogaine's receptor interactions will be crucial for fully understanding its therapeutic potential and for the rational design of next-generation therapeutics for substance use disorders and other neuropsychiatric conditions.
References
- 1. Noribogaine - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pharmacy.media.uconn.edu [pharmacy.media.uconn.edu]
- 4. Mechanisms of antiaddictive actions of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT2A Receptor Knockout Mice Show Sex-Dependent Differences following Acute Noribogaine Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noribogaine reduces nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand-binding study of noribogaine, a likely metabolite of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarship.miami.edu]
- 9. Noribogaine is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]
- 11. Ibogaine/Noribogaine in the Treatment of Substance Use Disorders: A Systematic Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor binding profile suggests multiple mechanisms of action are responsible for ibogaine's putative anti-addictive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of the Psychoactive Effects of Noribogaine Hydrochloride and Ibogaine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibogaine (B1199331), a psychoactive indole (B1671886) alkaloid derived from the West African shrub Tabernanthe iboga, and its primary active metabolite, noribogaine (B1226712), have garnered significant attention for their potential in treating substance use disorders. While both compounds exhibit complex pharmacological profiles, their psychoactive effects and underlying mechanisms of action display notable differences. This technical guide provides an in-depth comparison of noribogaine hydrochloride and ibogaine, focusing on their distinct interactions with various neurotransmitter systems. Quantitative data from preclinical studies are summarized, key experimental methodologies are detailed, and the intricate signaling pathways are visualized to offer a comprehensive resource for researchers in the field of neuropsychopharmacology and drug development.
Introduction
Ibogaine has a long history of traditional use in spiritual ceremonies and has been explored in contemporary settings for its purported anti-addictive properties.[1][2] Following administration, ibogaine is metabolized in the liver by the cytochrome P450 2D6 enzyme to its principal psychoactive metabolite, noribogaine (12-hydroxyibogamine).[3][4] Noribogaine exhibits a longer half-life than its parent compound and is believed to contribute significantly to the prolonged therapeutic effects observed after ibogaine administration.[3][4][5] Understanding the distinct pharmacological profiles of these two molecules is crucial for elucidating their therapeutic potential and developing safer, more effective treatments for addiction.
Comparative Pharmacodynamics: A Quantitative Overview
The psychoactive effects of ibogaine and noribogaine are mediated through their interactions with a wide array of neurotransmitter receptors and transporters. While they share some common targets, their binding affinities and functional activities at these sites differ significantly, leading to distinct pharmacological profiles.
Opioid Receptor Interactions
Both ibogaine and noribogaine interact with opioid receptors, but with different affinities and functional outcomes. Noribogaine generally displays a higher affinity for all three opioid receptor subtypes (μ, κ, and δ) compared to ibogaine.[6]
| Compound | Receptor | Binding Affinity (Ki, μM) | Functional Activity |
| Ibogaine | μ (mu) | 11.04 ± 0.66[6] | Weak antagonist[7] / Agonist (at a high-affinity site, Ki ≈ 130 nM)[8] |
| κ (kappa) | 3.77 ± 0.81[6] | Agonist[7][9] | |
| δ (delta) | > 100[6] | No significant affinity | |
| Noribogaine | μ (mu) | 2.66 ± 0.62[6] | Weak antagonist (Ke = 20 μM)[10][11] |
| κ (kappa) | 0.96 ± 0.08[6] | G-protein biased agonist (EC50 = 9 μM)[10][11][12] | |
| δ (delta) | 24.72 ± 2.26[6] | Active[3] |
Table 1: Comparative Opioid Receptor Binding Affinities and Functional Activities.
Noribogaine's action at the kappa-opioid receptor (KOR) is particularly noteworthy. It acts as a G-protein biased agonist, meaning it preferentially activates the G-protein signaling pathway over the β-arrestin pathway.[10][11][12] The G-protein pathway is associated with the analgesic and anti-addictive effects of KOR activation, while the β-arrestin pathway is thought to mediate the dysphoric and anxiogenic effects.[12] This biased agonism may explain why noribogaine appears to lack the aversive effects associated with other KOR agonists.[10][12]
Serotonergic System Modulation
Both compounds are potent inhibitors of the serotonin (B10506) transporter (SERT), leading to increased synaptic serotonin levels.[5][7][13] However, noribogaine is a more potent SERT inhibitor than ibogaine.[5] Their interaction with serotonin receptors, particularly the 5-HT2A receptor, is also crucial to their psychoactive effects. The hallucinogenic properties of ibogaine are thought to be mediated, at least in part, by its agonistic action at the 5-HT2A receptor.[13] While noribogaine has little to no direct affinity for the 5-HT2A receptor, its effects may be indirectly mediated through this system.[14]
| Compound | Target | Action | Potency |
| Ibogaine | Serotonin Transporter (SERT) | Non-competitive inhibitor[13] | Potent |
| 5-HT2A Receptor | Agonist[13] | Involved in hallucinogenic effects | |
| 5-HT3 Receptor | Interaction[15][16] | - | |
| Noribogaine | Serotonin Transporter (SERT) | Potent inhibitor[5][12] | More potent than ibogaine[5] |
| 5-HT2A Receptor | No reported affinity[14] | Indirect involvement in effects[14] |
Table 2: Comparative Effects on the Serotonergic System.
Other Receptor and Transporter Interactions
Ibogaine and noribogaine interact with a variety of other targets, contributing to their complex pharmacological profiles. Both compounds act as weak N-methyl-D-aspartate (NMDA) receptor antagonists and interact with the dopamine (B1211576) transporter (DAT).[3][7][9][12][13] Ibogaine also binds to sigma (σ) receptors, particularly the σ2 subtype, an interaction not shared by noribogaine.[9][12]
| Compound | Target | Action |
| Ibogaine | NMDA Receptor | Weak antagonist[9][12][17] |
| Dopamine Transporter (DAT) | Inhibitor[3][7] | |
| Sigma-2 (σ2) Receptor | Binds[9][12] | |
| Nicotinic Acetylcholine Receptors (α3β4) | Antagonist[7][13] | |
| Noribogaine | NMDA Receptor | Weak antagonist[9][12] |
| Dopamine Transporter (DAT) | Inhibitor[3][13] | |
| Sigma-2 (σ2) Receptor | Does not bind[12] |
Table 3: Comparative Interactions with Other Receptors and Transporters.
Signaling Pathways and Mechanisms of Action
The psychoactive effects of ibogaine and noribogaine arise from their modulation of intricate intracellular signaling cascades.
Noribogaine's Biased Kappa-Opioid Receptor Signaling
Noribogaine's unique profile as a G-protein biased agonist at the KOR is a key differentiator from ibogaine. This biased signaling is hypothesized to contribute to its therapeutic effects without inducing the negative affective states associated with non-biased KOR agonists.
References
- 1. Ibogaine - Wikipedia [en.wikipedia.org]
- 2. experienceibogaine.com [experienceibogaine.com]
- 3. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 4. Noribogaine, but not 18-MC, exhibits similar actions as ibogaine on GDNF expression and ethanol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo neurobiological effects of ibogaine and its O-desmethyl metabolite, 12-hydroxyibogamine (noribogaine), in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand-binding study of noribogaine, a likely metabolite of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beondibogaine.com [beondibogaine.com]
- 8. High affinity ibogaine binding to a mu opioid agonist site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of antiaddictive actions of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Portal [scholarship.miami.edu]
- 11. Noribogaine is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Noribogaine - Wikipedia [en.wikipedia.org]
- 13. Ibogaine/Noribogaine in the Treatment of Substance Use Disorders: A Systematic Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-HT2A Receptor Knockout Mice Show Sex-Dependent Differences following Acute Noribogaine Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Receptor binding profile suggests multiple mechanisms of action are responsible for ibogaine's putative anti-addictive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 17. Ibogaine How It Works Understanding Its Mechanisms of Action [roothealing.com]
The Biased Kappa-Opioid Receptor Agonism of Noribogaine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Noribogaine (B1226712), the primary active metabolite of the psychoactive alkaloid ibogaine (B1199331), exhibits a complex and nuanced pharmacology at the kappa-opioid receptor (KOR). This technical guide synthesizes the current understanding of noribogaine's interaction with the KOR, focusing on its distinct profile as a G-protein biased agonist. This biased agonism, characterized by potent activation of G-protein signaling with minimal recruitment of β-arrestin, is a key feature that may underpin its unique therapeutic potential, distinguishing it from classical KOR agonists and contributing to a reduced liability for dysphoric and aversive effects. This document provides a detailed overview of the quantitative pharmacological data, experimental methodologies employed in its characterization, and the underlying signaling pathways.
Quantitative Pharmacological Data
The interaction of noribogaine with opioid receptors has been quantified through various in vitro assays, revealing its affinity and functional activity. The following tables summarize the key quantitative data for noribogaine and relevant comparators at the kappa-opioid receptor.
Table 1: Binding Affinity of Noribogaine at Opioid Receptors
| Ligand | Receptor | Ki (μM) | Species | Source |
| Noribogaine | Kappa (KOR) | 0.96 ± 0.08 | - | [1] |
| Noribogaine | Mu (MOR) | 2.66 ± 0.62 | - | [1] |
| Noribogaine | Delta (DOR) | 24.72 ± 2.26 | - | [1] |
| Ibogaine | Kappa (KOR) | 3.77 ± 0.81 | - | [1] |
| Ibogaine | Mu (MOR) | 11.04 ± 0.66 | - | [1] |
| Ibogaine | Delta (DOR) | > 100 | - | [1] |
Table 2: Functional Activity of Noribogaine at the Kappa-Opioid Receptor
| Assay | Parameter | Value | Efficacy vs. Dynorphin A | Source |
| GDP-GTP Exchange | EC50 | 9 μM | 75% | [2][3] |
| β-arrestin Recruitment | Emax | - | 12% | [2][3] |
| Dynorphin-induced β-arrestin Recruitment Inhibition | IC50 | 1 μM | - | [2][3] |
| G-protein BRET | EC50 | 6.1 - 6.2 μM | 52 - 54% | [4][5] |
Experimental Protocols
The characterization of noribogaine's KOR agonism relies on a suite of established in vitro pharmacological assays. The following sections detail the methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding studies are performed to determine the affinity of a ligand for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of noribogaine for opioid receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells) are prepared.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]-U-69,593 for KOR) and varying concentrations of the competing ligand (noribogaine).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of ligand that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of noribogaine for G-protein activation at the KOR.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the KOR are prepared.
-
Incubation: Membranes are incubated with varying concentrations of noribogaine in the presence of [35S]GTPγS and GDP.
-
Reaction Termination: The binding reaction is stopped by rapid filtration.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins is quantified by liquid scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values relative to a standard full agonist like Dynorphin A.[2][3]
-
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated receptor, a key step in a separate signaling pathway.
-
Objective: To assess the ability of noribogaine to induce β-arrestin recruitment to the KOR.
-
Methodology:
-
Cell Culture: Cells co-expressing the KOR fused to a protein fragment and β-arrestin fused to a complementary fragment of a reporter enzyme (e.g., β-galactosidase) are used.
-
Ligand Stimulation: Cells are treated with varying concentrations of noribogaine.
-
Signal Detection: Upon receptor activation and β-arrestin recruitment, the enzyme fragments come into proximity, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).
-
Data Analysis: Dose-response curves are constructed to determine the potency and efficacy of β-arrestin recruitment.[2][3]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Noribogaine's biased agonism at the KOR.
Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.
Caption: Experimental workflow for a β-arrestin recruitment assay.
Discussion and Implications
The data presented herein demonstrate that noribogaine is a G-protein biased agonist at the kappa-opioid receptor.[2][3] It effectively stimulates G-protein-mediated signaling pathways, which are thought to be associated with the therapeutic effects of KOR agonists, such as analgesia and anti-addictive properties.[2][3] Conversely, noribogaine shows markedly reduced efficacy in recruiting β-arrestin 2.[2][3] The β-arrestin pathway is implicated in the undesirable side effects of KOR activation, including dysphoria and aversion.[2][3]
Furthermore, noribogaine acts as a functional antagonist of dynorphin-induced β-arrestin recruitment at physiologically relevant concentrations.[2][3] This unique "biased agonist/antagonist" profile suggests that noribogaine could not only avoid producing dysphoric effects itself but may also mitigate the effects of endogenous dynorphins, which are often elevated in states of stress and addiction.[2][3]
This pharmacological profile distinguishes noribogaine from non-selective KOR agonists and presents a compelling rationale for its investigation as a therapeutic agent for substance use disorders and other conditions where KOR modulation is desirable without the limiting side effects of unbiased KOR agonists. The development of analogs, such as oxa-noribogaine, which exhibit enhanced KOR activity while maintaining an atypical in vivo profile, further highlights the therapeutic potential of this chemical scaffold.[4][6]
Conclusion
Noribogaine's kappa-opioid receptor agonism is characterized by a significant bias towards G-protein signaling over β-arrestin recruitment. This unique pharmacological signature, supported by robust in vitro data, provides a strong foundation for its continued investigation and development as a novel therapeutic. The detailed methodologies and signaling pathway visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and harness the therapeutic potential of noribogaine and related compounds.
References
- 1. Radioligand-binding study of noribogaine, a likely metabolite of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noribogaine is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. Oxa-Iboga alkaloids lack cardiac risk and disrupt opioid use in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
The Neurochemical Profile of Noribogaine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noribogaine (B1226712) hydrochloride, the primary active metabolite of the psychoactive alkaloid ibogaine (B1199331), has garnered significant scientific interest for its potential therapeutic applications, particularly in the context of substance use disorders. This technical guide provides an in-depth overview of the neurochemical effects of noribogaine, focusing on its interactions with key central nervous system targets. We present a comprehensive summary of its binding affinities and functional activities at various receptors and transporters, detailed experimental protocols for the key assays cited, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and drug development professionals investigating the complex pharmacology of noribogaine.
Introduction
Noribogaine, or 12-hydroxyibogamine, is formed in the liver via O-demethylation of ibogaine, a process primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme. Unlike its parent compound, noribogaine exhibits a distinct and complex pharmacological profile, characterized by its interactions with multiple neurotransmitter systems.[1] Its proposed anti-addictive properties are thought to be mediated by a combination of these neurochemical actions.[1] This guide synthesizes the current understanding of noribogaine's effects at the molecular level.
Quantitative Neuropharmacology
The following tables summarize the quantitative data on the binding affinity and functional potency of noribogaine hydrochloride at various neurochemical targets.
Table 1: Receptor and Transporter Binding Affinities (Kᵢ) of this compound
| Target | Kᵢ (µM) | Species/Tissue | Radioligand | Reference(s) |
| Opioid Receptors | ||||
| Kappa (κ) | 0.96 ± 0.08 | Bovine Cerebral Cortex | [³H]-U-69593 | [2] |
| Mu (µ) | 2.66 ± 0.62 | Bovine Cerebral Cortex | [³H]-DAMGO | [2] |
| Delta (δ) | 24.72 ± 2.26 | Bovine Cerebral Cortex | [³H]-DPDPE | [2] |
| Monoamine Transporters | ||||
| Serotonin (B10506) Transporter (SERT) | 0.0407 ± 0.0116 | Human (HEK293 cells) | [¹²⁵I]RTI-55 | |
| Ion Channels | ||||
| hERG Potassium Channel | 1.96 | Human (HEK293 cells) | [³H]-Astemizole | [1] |
| NMDA Receptor | 5.0 - 6.0 | Rat Forebrain | [³H]MK-801 |
Table 2: Functional Activity (IC₅₀/EC₅₀/Kₑ) of this compound
| Target | Assay Type | Parameter | Value (µM) | Efficacy | Reference(s) |
| Kappa Opioid Receptor | [³⁵S]GTPγS Binding | EC₅₀ | 9 | 75% of Dynorphin A | [3][4] |
| β-arrestin Recruitment | EC₅₀ | >100 | 12% of Dynorphin A | [3][4] | |
| Dynorphin A-induced β-arrestin Recruitment Inhibition | IC₅₀ | 1 | - | [3][4] | |
| Mu Opioid Receptor | [³⁵S]GTPγS Binding & β-arrestin Recruitment | Kₑ (antagonist) | 20 | - | [3][4] |
| Serotonin Transporter | [³H]-5-HT Uptake Inhibition | IC₅₀ | 1.2 ± 0.2 | - | [5] |
| hERG Potassium Channel | Whole-cell Patch Clamp | IC₅₀ | 2.86 ± 0.68 | - | [6] |
| Nicotinic Acetylcholine (B1216132) Receptor (α3β4) | Carbamylcholine-induced ²²NaCl influx | IC₅₀ | ~1.5 | - | [7] |
Key Signaling Pathways and Mechanisms
Biased Agonism at the Kappa Opioid Receptor
Noribogaine acts as a biased agonist at the kappa opioid receptor (KOR).[3][4] It preferentially activates the G-protein signaling pathway over the β-arrestin pathway.[3][4] This is significant because the G-protein pathway is associated with the analgesic and anti-addictive effects of KOR activation, while the β-arrestin pathway is thought to mediate the dysphoric and aversive effects.[1] By selectively activating the G-protein pathway and simultaneously acting as an antagonist at the β-arrestin pathway, noribogaine may offer a more favorable therapeutic profile compared to unbiased KOR agonists.[3][4]
Non-competitive Inhibition of the Serotonin Transporter
Noribogaine is a potent, non-competitive inhibitor of the serotonin transporter (SERT).[5] This means it does not compete with serotonin for the primary binding site but rather binds to an allosteric site, stabilizing the transporter in an inward-facing conformation.[5] This action increases the synaptic availability of serotonin, which may contribute to the antidepressant and mood-elevating effects reported in some studies.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Receptor Affinity (Kᵢ)
This protocol is used to determine the binding affinity of noribogaine for various receptors, such as the opioid receptors.
-
Membrane Preparation:
-
Brain tissue (e.g., bovine cerebral cortex) or cells heterologously expressing the target receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) for 15 minutes at 4°C.
-
The resulting pellet containing the cell membranes is resuspended in fresh buffer and the centrifugation step is repeated.
-
The final pellet is resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, aliquots of the membrane preparation are incubated with a specific radioligand (e.g., [³H]-DAMGO for µ-opioid receptors) at a concentration near its Kₔ value.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the target receptor.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of noribogaine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This functional assay measures the ability of noribogaine to activate G-protein-coupled receptors (GPCRs), such as the kappa opioid receptor.
-
Membrane Preparation:
-
Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are prepared.
-
-
Assay Procedure:
-
Membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in their inactive state), [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of noribogaine.
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
-
Separation and Counting:
-
The reaction is stopped by rapid filtration through glass fiber filters.
-
The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration-response curve for noribogaine-stimulated [³⁵S]GTPγS binding is generated.
-
The EC₅₀ (concentration for half-maximal effective response) and Eₘₐₓ (maximum effect) are determined by non-linear regression. Efficacy is often expressed relative to a standard full agonist.
-
β-Arrestin Recruitment Assay
This cell-based assay is used to determine the functional potency and efficacy of noribogaine in promoting the recruitment of β-arrestin to an activated GPCR.
-
Cell Culture and Transfection:
-
A suitable cell line (e.g., HEK293 or CHO) is used that stably or transiently expresses the GPCR of interest fused to a reporter tag (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary part of the reporter.
-
-
Assay Procedure:
-
Cells are plated in a multi-well plate and incubated.
-
The cells are then treated with varying concentrations of noribogaine.
-
If an agonist is present, it will activate the GPCR, leading to its phosphorylation and the recruitment of the β-arrestin-reporter fusion protein.
-
The proximity of the two reporter fragments results in a measurable signal (e.g., luminescence or fluorescence).
-
-
Signal Detection and Data Analysis:
-
The signal is read using a plate reader at a specified time point after ligand addition.
-
Concentration-response curves are generated to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
-
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the effect of noribogaine on ion channel function, such as the hERG potassium channel or nicotinic acetylcholine receptors.
-
Cell Preparation:
-
Cells expressing the ion channel of interest are cultured on coverslips.
-
-
Recording:
-
A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal.
-
The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a specific voltage, and the ionic currents flowing through the channels are recorded.
-
Noribogaine is applied to the cell via the bath solution, and any changes in the current are measured.
-
-
Data Analysis:
-
The concentration-response relationship for noribogaine's effect on the channel's current is determined to calculate the IC₅₀ for inhibition.
-
Conclusion
This compound exhibits a complex and multifaceted neurochemical profile. Its high affinity for and biased agonism at the kappa opioid receptor, coupled with its potent non-competitive inhibition of the serotonin transporter, provide a compelling rationale for its potential therapeutic effects in substance use disorders and other neuropsychiatric conditions. Further research into the interplay of these and its other neurochemical actions will be crucial for fully elucidating its mechanism of action and optimizing its clinical development. This guide provides a foundational resource for researchers dedicated to advancing our understanding of this promising therapeutic agent.
References
- 1. Noribogaine - Wikipedia [en.wikipedia.org]
- 2. Radioligand-binding study of noribogaine, a likely metabolite of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noribogaine is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. Serotonin transporter-ibogaine complexes illuminate mechanisms of inhibition and transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hERG Blockade by Iboga Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ibogaine: a potent noncompetitive blocker of ganglionic/neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Noribogaine Hydrochloride Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and purification of noribogaine (B1226712) hydrochloride, a critical metabolite of ibogaine (B1199331) with significant interest in addiction research. The following protocols are intended for research purposes only and should be performed by qualified personnel in a controlled laboratory setting.
Introduction
Noribogaine (12-hydroxyibogamine) is the primary psychoactive metabolite of ibogaine.[1][2][3] It is formed in the body via O-demethylation of ibogaine, a reaction primarily catalyzed by the cytochrome P450 2D6 enzyme.[1][4] Unlike ibogaine, which is a Schedule I controlled substance in the United States and possesses hallucinogenic properties, noribogaine is being investigated for its non-addictive analgesic properties and its potential in treating drug dependency.[3][5] The synthesis of high-purity noribogaine hydrochloride is essential for preclinical and clinical research. A significant challenge in synthesizing noribogaine from ibogaine is the removal of the starting material, which is a controlled and hallucinogenic substance.[1][3][5]
Synthesis of Noribogaine Free Base via Demethylation of Ibogaine
The most established method for preparing noribogaine is the O-demethylation of ibogaine.[1] This process involves the removal of the C12-methoxy group from ibogaine to yield the corresponding phenol, noribogaine.
Reaction Scheme:
Ibogaine → Noribogaine
Key Reagents and Solvents:
-
Ibogaine
-
Boron tribromide (BBr₃)
-
Dry 1,2-dichloroethane (B1671644) or methylene (B1212753) chloride
-
Ethanethiol (optional, as a scavenger)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Experimental Protocol:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve ibogaine in dry 1,2-dichloroethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of boron tribromide (BBr₃) in 1,2-dichloroethane dropwise to the cooled ibogaine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, carefully quench the reaction by slowly adding methanol to the mixture. This will dissolve the solids and terminate the reaction.[1]
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude noribogaine free base.
Purification of Noribogaine Free Base
Purification is a critical step to remove unreacted ibogaine and other impurities.[1] High purity is necessary for accurate pharmacological studies and to meet regulatory standards.[1][6]
1. Silica (B1680970) Gel Column Chromatography
-
Stationary Phase: Silica gel
-
Mobile Phase: A mixture of ethyl acetate and hexane (B92381) (e.g., 50% ethyl acetate in hexane) with a small amount of ammonium (B1175870) hydroxide (B78521) (e.g., 1%) to prevent tailing of the amine.[1]
Experimental Protocol:
-
Prepare a silica gel column with the chosen mobile phase.
-
Dissolve the crude noribogaine free base in a minimal amount of the mobile phase or a suitable solvent.
-
Load the dissolved sample onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing pure noribogaine.
-
Combine the pure fractions and concentrate under reduced pressure to obtain purified noribogaine free base.
2. Solid-Support Purification
This method is highly effective for reducing ibogaine contamination to very low levels.[1][6] It involves covalently attaching noribogaine to a solid support, washing away impurities (including ibogaine), and then cleaving the purified noribogaine from the support.[6]
Conversion to this compound Salt
The hydrochloride salt of noribogaine offers improved stability, solubility, and handling properties compared to the free base, making it suitable for pharmacological studies.[1]
Key Reagents and Solvents:
-
Purified noribogaine free base
-
Dry diethyl ether
-
Anhydrous hydrogen chloride (HCl) solution in diethyl ether
Experimental Protocol:
-
Dissolve the purified noribogaine free base in dry diethyl ether.
-
Slowly add an anhydrous solution of HCl in diethyl ether (e.g., 3 M) to the noribogaine solution.
-
A white solid, this compound, will precipitate out of the solution.[1]
-
Filter the precipitate and wash it with dry diethyl ether.
-
Dry the resulting white solid under vacuum to yield pure this compound.[1]
Quantitative Data Summary
| Parameter | Value/Condition | Source |
| Synthesis | ||
| Starting Material | Ibogaine | [1] |
| Key Reagent | Boron tribromide (BBr₃) | [1] |
| Solvent | 1,2-Dichloroethane or methylene chloride | [1] |
| Reaction Temperature | Room temperature to ~55°C | [1] |
| Reaction Time | 1 - 2 hours | [1] |
| Demethylation Yield | ~89% (free base) | [1] |
| Purification | ||
| Method 1 | Silica gel column chromatography | [1] |
| Method 2 | Solid-support purification | [1][6] |
| Salt Formation | ||
| Reagent | Anhydrous HCl in diethyl ether | [1] |
| Final Product | ||
| Molecular Formula | C₁₉H₂₄N₂O · HCl | [1][7] |
| Molecular Weight | 332.87 g/mol | [1] |
| Purity (HPLC) | >95% | [1][7] |
Analytical and Quality Control
The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.
| Analytical Method | Purpose | Typical Results | Source |
| HPLC-MS | Purity assessment and identification | Retention time = 6.8 min (C18 column, acetonitrile/water 65:35) | [8] |
| ¹H NMR | Structural confirmation | Characteristic signals for noribogaine structure | [8] |
| GC-MS | Detection and quantification in biological samples | Confirms molecular weight and fragmentation pattern | [1][7] |
| XRD | Confirms crystalline structure | Specific diffraction pattern for the hydrochloride salt | [8] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 3. Ibogaine conversion to noribogaine - Iboga - Welcome to the DMT-Nexus [dmt-nexus.me]
- 4. researchgate.net [researchgate.net]
- 5. US9617274B1 - Synthetic noribogaine - Google Patents [patents.google.com]
- 6. US8765737B1 - Methods and compositions for preparing and purifying noribogaine - Google Patents [patents.google.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Noribogaine | Benchchem [benchchem.com]
Quantitative Analysis of Noribogaine Hydrochloride: A Detailed Overview of Analytical Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the analytical methods for the quantification of noribogaine (B1226712) hydrochloride in biological matrices. Noribogaine, the primary active metabolite of the psychoactive alkaloid ibogaine (B1199331), is of significant interest in drug development for its potential therapeutic applications, particularly in the treatment of substance use disorders. Accurate and robust quantitative methods are crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document details validated analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Metabolic Pathway of Ibogaine
Ibogaine undergoes O-demethylation in the liver, primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme, to form its major active metabolite, noribogaine (12-hydroxyibogamine).[1][2] Noribogaine is subsequently conjugated with glucuronic acid via UDP-glucuronosyltransferases (UGTs) to form noribogaine glucuronide, facilitating its excretion.[3]
Analytical Methods for Noribogaine Quantification
The quantification of noribogaine in biological samples such as plasma, blood, and urine is predominantly achieved using LC-MS/MS due to its high sensitivity and selectivity.[4][5] HPLC with fluorescence detection offers a viable alternative.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical quantification, offering excellent specificity and low limits of detection.
Summary of LC-MS/MS Method Parameters and Validation Data
| Parameter | Method 1 (Plasma & Whole Blood)[4] | Method 2 (Biological Fluids & Hair)[5] | Method 3 (Plasma)[7] |
| Sample Preparation | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Not specified |
| Chromatography Column | Zorbax eclipse XD8 C8 (5 µm) | ODB Uptisphere C18 (150 mm x 2.1mm, 5 µm) | Not specified |
| Mobile Phase | Acetonitrile (B52724) with 0.02% trimethylamine (B31210) and 2mM ammonium (B1175870) formate (B1220265) buffer | Gradient of acetonitrile and formate buffer | Not specified |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| Mass Transitions (m/z) | 297.2 -> [product ions not specified] | 297.4 -> 122.1, 159.1, 160.1 | 297 -> 160, 122 |
| Linearity Range | 1-200 µg/L (plasma), 2-400 µg/kg (whole blood) | Not specified | 0.1-100.0 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1 µg/L (plasma), 2 µg/kg (whole blood) | Not specified | 0.2 ng/mL |
| Precision (%RSD) | 4.5-13% | Not specified | Not specified |
| Accuracy (%) | 89-102% | Not specified | Not specified |
| Extraction Recovery (%) | ≥94% (plasma), ≥57% (whole blood) | Not specified | Not specified |
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC with fluorescence detection provides a sensitive and reliable method for noribogaine quantification, though it may be less specific than LC-MS/MS.
Summary of HPLC-Fluorescence Method Parameters and Validation Data [6][8]
| Parameter | Value |
| Sample Preparation | Solid-Phase Extraction (SPE) |
| Chromatography Column | Reversed-phase Supelcosil C18 (75 mm x 4.6mm, 3 µm) |
| Excitation Wavelength (nm) | 230 |
| Emission Wavelength (nm) | 336 |
| Linearity Range | 2-400 µg/L |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Inter-assay Precision (%RSD) | 6.0-12.5% |
| Accuracy (%) | 95.4-104% |
| Extraction Efficiency (%) | >94% |
Experimental Protocols
Detailed methodologies for sample preparation are critical for achieving accurate and reproducible results.
Experimental Workflow for Noribogaine Quantification
The general workflow for quantifying noribogaine in biological samples involves sample preparation, chromatographic separation, detection, and data analysis.
Protocol 1: Solid-Phase Extraction (SPE) from Plasma[3][4][6]
This protocol is suitable for cleaning up complex biological matrices like plasma, leading to cleaner extracts and reduced matrix effects.
Materials:
-
SPE cartridges (e.g., N-vinylpyrrolidone-divinybenzene copolymer or Oasis HLB)
-
Water
-
5% Methanol in water
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To a plasma sample (e.g., 200 µL), add a known amount of internal standard (e.g., noribogaine-d3). Vortex to mix and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute noribogaine and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase. The sample is now ready for injection into the LC system.
Protocol 2: Liquid-Liquid Extraction (LLE) from Biological Fluids[5]
LLE is a classic extraction technique that can be effective for isolating noribogaine from various biological fluids.
Materials:
-
Saturated ammonium chloride (NH4Cl) solution, pH 9.5
-
Methylene (B1212753) chloride/isopropanol (95/5, v/v)
-
Internal standard (e.g., clonazepam-d4)
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: To a sample of biological fluid (e.g., blood, urine), add the internal standard.
-
Extraction: Add saturated NH4Cl solution (pH 9.5) and the methylene chloride/isopropanol extraction solvent. Vortex vigorously to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer (containing noribogaine and the internal standard) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol/acetonitrile/formate buffer) for LC-MS/MS analysis.
Conclusion
The analytical methods described provide robust and reliable means for the quantification of noribogaine hydrochloride in biological samples. The choice between LC-MS/MS and HPLC-fluorescence will depend on the specific requirements of the study, including sensitivity needs and laboratory instrumentation availability. Proper method validation is essential to ensure the accuracy and precision of the data generated in preclinical and clinical research involving noribogaine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Liquid chromatography-electrospray mass spectrometry determination of ibogaine and noribogaine in human plasma and whole blood. Application to a poisoning involving Tabernanthe iboga root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ibogaine and noribogaine in biological fluids and hair by LC-MS/MS after Tabernanthe iboga abuse Iboga alkaloids distribution in a drowning death case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of ibogaine and 12-hydroxyibogamine in human plasma by liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ibogaine Has Sex-Specific Plasma Bioavailability, Histopathological and Redox/Antioxidant Effects in Rat Liver and Kidneys: A Study on Females [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Noribogaine in Human Plasma by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noribogaine (B1226712) is the primary active metabolite of ibogaine (B1199331), a psychoactive indole (B1671886) alkaloid with potential applications in the treatment of substance use disorders.[1][2] Monitoring the concentration of noribogaine in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME).[3][4] This application note provides a detailed protocol for the sensitive and selective quantification of noribogaine in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The described method utilizes solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer.
Metabolic Pathway of Ibogaine
Ibogaine is metabolized in the liver primarily by the cytochrome P450 2D6 (CYP2D6) enzyme to form its active metabolite, noribogaine, through O-demethylation.[1][2] Noribogaine is subsequently conjugated with glucuronic acid via UDP-glucuronosyltransferases (UGTs) to form noribogaine glucuronide, a more water-soluble compound that is more readily excreted.[2][3]
Metabolic conversion of ibogaine to noribogaine and its subsequent glucuronidation.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines the extraction of noribogaine from human plasma, a necessary step to remove interfering matrix components.[1][2]
-
Materials:
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., noribogaine-d3)[1]
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]
-
Sample Loading: To 200 µL of plasma in a microcentrifuge tube, add the internal standard.[1] Vortex the mixture. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1][2]
-
Elution: Elute noribogaine and the internal standard with 1 mL of methanol into a clean collection tube.[1][2]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1][2]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.[1][2] Vortex to ensure complete dissolution. The sample is now ready for HPLC-MS/MS analysis.
-
HPLC-MS/MS Analysis
This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of noribogaine.
-
Instrumentation:
-
HPLC Parameters:
Parameter Value Column Zorbax Eclipse XDB C8 (5 µm)[2][5] or equivalent Mobile Phase A 2 mM ammonium (B1175870) formate (B1220265) buffer[5][6] Mobile Phase B Acetonitrile with 0.02% (v/v) trimethylamine[5][6] Flow Rate 200 µL/min[7] Injection Volume 10 µL[7] Column Temperature 40°C | Gradient | A specific gradient should be optimized for the particular column and system. A typical starting point is 95% A, holding for 1 minute, then a linear gradient to 95% B over 8 minutes, holding for 2 minutes, and then returning to initial conditions. |
-
Mass Spectrometry Parameters:
Parameter Value Ionization Mode Electrospray Ionization (ESI), Positive[2][7] Capillary Voltage 3.5 kV[2] Source Temperature 150°C[2] Desolvation Temperature 350°C[2] Desolvation Gas Flow 800 L/hr[2] | Collision Gas | Argon[2] |
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Noribogaine 297.2[2][5] 122.1, 159.1, 160.1[2][7] | Noribogaine-d3 (IS) | 300.2 | To be determined |
Quantitative Data Summary
The following tables summarize typical method validation parameters for the quantitative analysis of noribogaine in human plasma. These values serve as a guideline and should be established during in-house method validation.[8]
Table 1: Calibration Curve and Linearity [8]
| Parameter | Typical Performance |
| Calibration Range | 1 - 200 µg/L[5] |
| Regression Model | Quadratic[5] |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy [5]
| Analyte | Concentration | Precision (%CV) | Accuracy (%) |
| Noribogaine | Low QC | 4.5 - 13% | 89 - 102% |
| Mid QC | 4.5 - 13% | 89 - 102% | |
| High QC | 4.5 - 13% | 89 - 102% |
Table 3: Sensitivity and Recovery
| Parameter | Typical Performance |
| Lower Limit of Quantification (LLOQ) | 1 µg/L[5][6] |
| Extraction Recovery | ≥ 94% in plasma[5] |
Experimental Workflow
The overall workflow for the analysis of noribogaine in plasma is depicted below.
Workflow for noribogaine analysis in plasma.
Conclusion
The HPLC-MS/MS method described provides a robust and sensitive approach for the quantification of noribogaine in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and improving assay performance. This application note serves as a comprehensive guide for researchers to establish a validated bioanalytical method for noribogaine, which is essential for advancing the understanding of its clinical pharmacology. Full method validation in accordance with regulatory guidelines is required before application to clinical or preclinical studies.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lsmu.lt [lsmu.lt]
- 5. Liquid chromatography-electrospray mass spectrometry determination of ibogaine and noribogaine in human plasma and whole blood. Application to a poisoning involving Tabernanthe iboga root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ibogaine and noribogaine in biological fluids and hair by LC-MS/MS after Tabernanthe iboga abuse Iboga alkaloids distribution in a drowning death case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Noribogaine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the detection and quantification of noribogaine (B1226712), the primary active metabolite of ibogaine (B1199331), in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs a liquid-liquid extraction followed by derivatization to enhance the volatility and thermal stability of noribogaine, enabling accurate and reproducible analysis. This method is suitable for pharmacokinetic studies, drug metabolism research, and forensic analysis.
Introduction
Noribogaine (12-hydroxyibogamine) is the main pharmacologically active metabolite of ibogaine, a psychoactive indole (B1671886) alkaloid with potential applications in the treatment of substance use disorders. Monitoring the concentration of noribogaine in biological fluids is crucial for understanding its pharmacokinetic profile and therapeutic efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the quantification of small molecules in complex matrices. However, the polar nature of noribogaine necessitates a derivatization step to improve its chromatographic behavior. This document provides a comprehensive protocol for the analysis of noribogaine by GC-MS.
Experimental
Sample Preparation
A liquid-liquid extraction procedure is utilized to isolate noribogaine from the biological matrix.
Protocol: Liquid-Liquid Extraction
-
To 1 mL of the biological sample (e.g., plasma, urine), add a suitable internal standard (e.g., ibogaine-d3).
-
Alkalinize the sample to a pH of approximately 9-10 with a suitable base (e.g., sodium bicarbonate).
-
Add 5 mL of an organic extraction solvent (e.g., n-butyl chloride:acetonitrile, 4:1 v/v).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
To improve the volatility and thermal stability of noribogaine for GC-MS analysis, a derivatization step is performed.
Protocol: Derivatization
-
Reconstitute the dried extract from the sample preparation step in 100 µL of a suitable solvent (e.g., ethyl acetate).
-
Add 50 µL of a derivatizing agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
The derivatized sample is then analyzed by GC-MS. The following parameters are provided as a starting point and may require optimization for individual instruments.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-1 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | |
| Initial Temperature | 100°C, hold for 1 minute |
| Ramp Rate | 15°C/min to 300°C |
| Final Temperature | 300°C, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) or Positive Chemical Ionization (PCI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Data Acquisition | |
| Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor (PCI) | m/z 411 (for MTBSTFA derivative) |
Quantitative Data
The following table summarizes the performance characteristics of the described method, compiled from literature data.[1]
| Parameter | Value |
| Linearity Range | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Inter-run Coefficient of Variation | 2.9 - 8.8% |
| Intra-run Coefficient of Variation | 2.9 - 8.8% |
Diagrams
Caption: Experimental workflow for noribogaine detection by GC-MS.
Conclusion
The GC-MS method outlined in this application note provides a reliable and sensitive approach for the quantification of noribogaine in biological matrices. The described sample preparation, derivatization, and instrumental parameters serve as a validated starting point for researchers in the fields of pharmacology, toxicology, and drug development. Proper method validation should be performed in the respective laboratory to ensure data accuracy and precision.
References
Application Notes and Protocols for In Vivo Microdialysis Studies of Noribogaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies to investigate the pharmacokinetic and pharmacodynamic properties of noribogaine (B1226712) hydrochloride. Noribogaine, the primary active metabolite of ibogaine (B1199331), is a compound of significant interest for its potential in treating substance use disorders.[1] In vivo microdialysis is a powerful technique for continuous sampling of unbound drug and neurotransmitter concentrations in the extracellular fluid of specific brain regions in freely moving animals, providing crucial insights into its mechanism of action.[1]
Introduction to Noribogaine Hydrochloride
This compound is the salt form of noribogaine, the principal psychoactive metabolite of ibogaine.[2] Following administration, ibogaine is O-demethylated to noribogaine, which exhibits a long elimination half-life of 24 to 50 hours and readily penetrates the brain.[1][3] Understanding the brain distribution and neurochemical effects of noribogaine is essential for elucidating its therapeutic potential and safety profile.[1]
Pharmacological Profile:
-
Mechanism of Action: Noribogaine has a complex pharmacology, acting on multiple neurotransmitter systems.[2][4] It is a potent serotonin (B10506) reuptake inhibitor and acts as an atypical kappa-opioid receptor (KOR) agonist.[2][5] It also functions as a weak NMDA receptor antagonist.[2]
-
Signaling Pathways: At the KOR, noribogaine demonstrates biased agonism. It activates the G-protein signaling pathway with significant efficacy but is a weak activator of the β-arrestin pathway.[2][5] This biased agonism may contribute to its therapeutic effects without inducing the dysphoric effects associated with other KOR agonists.[5]
-
Neurotransmitter Modulation: In vivo microdialysis studies have shown that noribogaine can increase extracellular serotonin levels in brain regions like the nucleus accumbens.[6] It has also been shown to decrease extracellular dopamine (B1211576) levels in the nucleus accumbens and striatum.[7]
Data Presentation: Pharmacokinetic and Neurochemical Data
The following tables summarize key quantitative data relevant to this compound studies.
Table 1: Physicochemical and Pharmacokinetic Properties of Noribogaine
| Property | Value | Reference |
| Molar Mass | 296.414 g/mol | [2] |
| Brain Penetration | High | [1] |
| Elimination Half-life | 24-50 hours | [1][3] |
| Peak Plasma Concentration | 2-3 hours post-oral administration | [3] |
Table 2: Receptor Binding and Functional Activity of Noribogaine
| Target | Action | Potency/Efficacy | Reference |
| Kappa-Opioid Receptor (KOR) - G-protein | Agonist | EC50 = 9 µM (75% efficacy of Dynorphin A) | [5] |
| Kappa-Opioid Receptor (KOR) - β-arrestin | Partial Agonist / Antagonist | 12% efficacy of Dynorphin A; IC50 = 1 µM | [5] |
| Mu-Opioid Receptor (MOR) | Weak Antagonist | Ke = 20 µM (G-protein and β-arrestin) | [5] |
| Serotonin Transporter (SERT) | Inhibitor | High Potency | [2][6] |
| NMDA Receptor | Weak Antagonist | - | [2] |
Experimental Protocols
This section provides a detailed protocol for conducting in vivo microdialysis studies in rats to assess the effects of this compound on brain neurochemistry.
Materials
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Chemicals: this compound, urethane (B1682113) or isoflurane (B1672236) for anesthesia, sterile saline, artificial cerebrospinal fluid (aCSF).
-
Microdialysis Equipment:
-
Stereotaxic frame
-
Microdialysis probes (concentric, 2-4 mm membrane length, 20 kDa MWCO)[1]
-
Microinfusion pump
-
Refrigerated fraction collector
-
-
Surgical Supplies: Surgical drill, dental cement, sutures.
-
Analytical Equipment: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).
Experimental Workflow
Surgical Procedure
-
Anesthetize the rat using isoflurane (2-3% in oxygen) or urethane.[1]
-
Place the animal securely in a stereotaxic frame.
-
Surgically expose the skull and drill a small burr hole over the target brain region (e.g., nucleus accumbens, striatum, or prefrontal cortex).
-
Carefully lower the microdialysis probe to the desired stereotaxic coordinates.
-
Secure the probe to the skull using dental cement.[1]
-
Allow the animal to recover from surgery before starting the microdialysis experiment.
Microdialysis Sampling
-
Connect the inlet of the microdialysis probe to a microinfusion pump and the outlet to a refrigerated fraction collector.[1]
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a stable baseline.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).[1]
-
Administer this compound (e.g., intraperitoneally) at the desired dose.
-
Continue collecting dialysate samples for the desired duration of the study (up to 48 hours or longer, given noribogaine's long half-life).[1]
-
Store collected samples at -80°C until analysis.[1]
Sample Analysis
-
Analyze the dialysate samples for noribogaine and neurotransmitter concentrations using a validated HPLC-MS/MS method.
-
Sample preparation may be minimal, potentially only requiring the addition of an internal standard.[1]
-
Develop a gradient elution method to achieve optimal separation of analytes.
-
Use Multiple Reaction Monitoring (MRM) for quantification.[1]
Probe Recovery Calibration
At the end of the experiment, determine the in vivo recovery of the probe to accurately quantify the absolute extracellular concentrations of the analytes.[1] This can be done by perfusing the probe with a known concentration of the analyte and comparing the concentration in the dialysate to the perfusate.
Signaling Pathways of Noribogaine
The following diagrams illustrate the key signaling pathways modulated by noribogaine.
Noribogaine's Biased Agonism at the Kappa-Opioid Receptor
Noribogaine's Effect on Serotonergic and Dopaminergic Systems
References
- 1. benchchem.com [benchchem.com]
- 2. Noribogaine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Ibogaine/Noribogaine in the Treatment of Substance Use Disorders: A Systematic Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noribogaine is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unraveling Ibogaineâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]
- 7. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
Application Notes and Protocols: Radioligand Binding Assays for Determining Noribogaine Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting radioligand binding assays to determine the receptor affinity profile of noribogaine (B1226712), the primary active metabolite of the psychoactive compound ibogaine (B1199331). Noribogaine has garnered significant interest for its potential therapeutic applications, and understanding its interactions with various neurotransmitter receptors is crucial for its development as a pharmacological agent.
Noribogaine exhibits a complex polypharmacology, interacting with multiple receptor systems. This document focuses on its binding affinity for opioid receptors, the serotonin (B10506) transporter (SERT), and nicotinic acetylcholine (B1216132) receptors (nAChRs).
Data Presentation: Noribogaine Receptor Binding Affinity
The following tables summarize the quantitative data for noribogaine's binding affinity at key receptor targets, expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity.
Table 1: Noribogaine Affinity for Opioid Receptors
| Receptor Subtype | Radioligand | Kᵢ (µM) | Reference |
| Kappa (κ) | [³H]U-69,593 | 0.96 ± 0.08 | [1] |
| Mu (µ) | [³H]DAMGO | 2.66 ± 0.62 | [1] |
| Delta (δ) | [³H]DPDPE | 24.72 ± 2.26 | [1] |
Table 2: Noribogaine Affinity for Serotonin Transporter (SERT)
| Target | Radioligand | Kᵢ (nM) | Reference |
| Serotonin Transporter | [³H]Citalopram | ~50-100 | [2][3] |
Table 3: Noribogaine Functional Activity and Affinity for Other Receptors
| Receptor/Target | Assay Type | Value (µM) | Notes | Reference |
| Kappa-Opioid Receptor | G-protein activation (EC₅₀) | 9 | Partial agonist (75% of Dynorphin A) | [4] |
| Kappa-Opioid Receptor | β-arrestin recruitment (EC₅₀) | >100 | Weak partial agonist (12% of Dynorphin A) | [4] |
| Kappa-Opioid Receptor | Inhibition of Dynorphin-A induced β-arrestin recruitment (IC₅₀) | 1 | Functional antagonist | [4] |
| Mu-Opioid Receptor | Functional Inhibition (Kₑ) | 20 | Weak antagonist | [4] |
| Nicotinic Acetylcholine Receptor (α3β4) | Inhibition of epibatidine-induced Ca²⁺ influx (IC₅₀) | 6.2 | Antagonist | [2] |
Experimental Protocols
Detailed methodologies for conducting radioligand binding assays for the key receptors are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.
Protocol 1: Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of noribogaine for the kappa (κ), mu (µ), and delta (δ) opioid receptors using membranes from cells expressing the respective human opioid receptor subtypes.
Materials and Reagents:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human κ, µ, or δ opioid receptors.
-
Radioligands:
-
[³H]U-69,593 for κ-opioid receptor
-
[³H]DAMGO for µ-opioid receptor
-
[³H]DPDPE for δ-opioid receptor
-
-
Test Compound: Noribogaine
-
Non-specific Binding Control: Naloxone (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
-
Scintillation counter and scintillation cocktail
Procedure:
-
Membrane Preparation: a. Homogenize cells expressing the target opioid receptor in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors). b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. c. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. d. Wash the membrane pellet by resuspending in fresh Assay Buffer and repeating the centrifugation. e. Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
-
Assay Setup: a. In a 96-well plate, set up the following reactions in triplicate:
- Total Binding: 25 µL of Assay Buffer, 25 µL of the appropriate [³H]-ligand solution, and 50 µL of membrane suspension.
- Non-specific Binding: 25 µL of 10 µM Naloxone, 25 µL of the [³H]-ligand solution, and 50 µL of membrane suspension.
- Competition: 25 µL of varying concentrations of noribogaine, 25 µL of the [³H]-ligand solution, and 50 µL of membrane suspension. The final concentration of the radioligand should be at or below its Kd.
-
Incubation: a. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Harvesting and Counting: a. Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester. b. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand. c. Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the noribogaine concentration. c. Determine the IC₅₀ value (the concentration of noribogaine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis. d. Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Serotonin Transporter (SERT) Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of noribogaine for the human serotonin transporter (hSERT) using [³H]Citalopram.
Materials and Reagents:
-
Receptor Source: Membranes from HEK293 cells stably expressing hSERT.
-
Radioligand: [³H]Citalopram
-
Test Compound: Noribogaine
-
Non-specific Binding Control: Fluoxetine (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Other materials as listed in Protocol 1.
Procedure: The procedure is analogous to the Opioid Receptor Binding Assay with the following modifications:
-
Use membranes from hSERT-expressing cells.
-
Use [³H]Citalopram as the radioligand.
-
Use Fluoxetine for determining non-specific binding.
-
Use the specified Assay Buffer for SERT.
Protocol 3: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol describes a competitive binding assay for determining the affinity of noribogaine for nAChRs, particularly the α3β4 subtype, using [³H]Epibatidine.
Materials and Reagents:
-
Receptor Source: Tissue homogenate (e.g., rat brain cortex) or cell membrane preparation expressing nAChRs.
-
Radioligand: [³H]Epibatidine
-
Test Compound: Noribogaine
-
Non-specific Binding Control: Nicotine (100 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Other materials as listed in Protocol 1.
Procedure: The procedure follows the general steps outlined in the Opioid Receptor Binding Assay with the following specific adaptations:
-
Use a receptor source expressing the nAChR subtype of interest.
-
Use [³H]Epibatidine as the radioligand.
-
Use Nicotine for determining non-specific binding.
-
Use the specified Assay Buffer for nAChRs.
-
Incubation is typically performed at room temperature for 2-4 hours.
Visualizations
Experimental Workflow
Caption: Radioligand Binding Assay Experimental Workflow.
Signaling Pathways
Kappa-Opioid Receptor Biased Agonism
Caption: Noribogaine's biased agonism at the kappa-opioid receptor.
Serotonin Transporter (SERT) Inhibition
Caption: Mechanism of noribogaine's inhibition of the serotonin transporter.
References
- 1. Radioligand-binding study of noribogaine, a likely metabolite of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Noribogaine is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Noribogaine Hydrochloride: Application Notes and Protocols for Addiction Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noribogaine (B1226712), the primary active metabolite of the psychoactive compound ibogaine (B1199331), has emerged as a promising candidate in addiction research.[1][2][3][4] It is believed to contribute significantly to the anti-addictive properties of its parent compound, potentially offering a safer therapeutic profile.[2][5] Unlike ibogaine, noribogaine does not appear to induce tremors and ataxia in rodent models, suggesting better tolerability.[3][5][6] This document provides detailed application notes and protocols for utilizing noribogaine hydrochloride in preclinical animal models of addiction, aimed at facilitating standardized and reproducible research in this field.
Physicochemical and Pharmacokinetic Properties
This compound is the salt form of noribogaine, making it more suitable for formulation in research settings.[7] It is a lipophilic compound that demonstrates high brain penetration in rodents, a crucial characteristic for a centrally acting therapeutic agent.[1][4][8]
Table 1: Pharmacokinetic Parameters of Noribogaine in Animal Models
| Parameter | Species | Route of Administration | Value | Reference |
| Half-life | Human | Oral | 28-49 hours | [9][10] |
| Brain/Blood Ratio | Rodent | Oral | 7 ± 1 | [1][8] |
| Peak Plasma Concentration (Tmax) | Human | Oral | 2-3 hours | [10][11] |
Mechanism of Action
Noribogaine exhibits a complex polypharmacology, interacting with multiple neurotransmitter systems implicated in addiction.[3][9][12] This multi-target engagement is thought to underlie its therapeutic potential across different substance use disorders.
Key Molecular Targets:
-
Kappa-Opioid Receptor (KOR): Noribogaine acts as a G-protein biased agonist at the KOR.[13][14] This biased agonism, stimulating G-protein signaling with minimal β-arrestin recruitment, may contribute to its anti-addictive effects without inducing the dysphoria typically associated with KOR activation.[13][14][15]
-
Serotonin (B10506) Transporter (SERT): It is a potent non-competitive inhibitor of the serotonin transporter, leading to increased synaptic serotonin levels.[9][16][17][18] This action may contribute to its antidepressant and anti-craving effects.
-
Mu-Opioid Receptor (MOR): Noribogaine displays weak antagonist activity at the MOR.[13][14]
-
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): It acts as an antagonist at α3β4 nicotinic acetylcholine receptors, a mechanism implicated in its effects on nicotine (B1678760) and potentially other substance dependencies.[9][12][19][20]
-
Dopamine (B1211576) Transporter (DAT): Noribogaine also interacts with the dopamine transporter.[7][9]
Signaling Pathway of Noribogaine at the Kappa-Opioid Receptor
Caption: Noribogaine's biased agonism at the KOR.
Preclinical Efficacy in Animal Models
Noribogaine has demonstrated efficacy in various animal models of addiction, reducing drug-seeking and withdrawal symptoms for several substances of abuse.
Table 2: Effects of Noribogaine in Animal Models of Addiction
| Model | Substance | Species | Dose Range (mg/kg) | Route | Key Findings | References |
| Self-Administration | Morphine | Rat | 40 | - | Decreased self-administration | [2][21] |
| Self-Administration | Cocaine | Rat | 40 | - | Decreased self-administration | [2][21] |
| Self-Administration | Nicotine | Rat | 12.5 - 50 | Oral | Dose-dependent decrease in self-administration | [7][12] |
| Self-Administration | Ethanol (B145695) | Rat | - | - | Decreased self-administration | [5][21] |
| Conditioned Place Preference (CPP) | - | Rat | Up to 100 | Oral | Did not induce place preference, suggesting low abuse potential | [1][8] |
| Naloxone-Precipitated Withdrawal | Morphine | Mouse | ED50: 13 | Oral | Dose-dependently decreased global opiate withdrawal score | [1][8] |
Experimental Protocols
The following are generalized protocols for key behavioral assays used to evaluate the anti-addictive properties of this compound in rodents. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
Opioid Withdrawal Assessment
This protocol is designed to assess the ability of noribogaine to alleviate the symptoms of opioid withdrawal.
Experimental Workflow for Opioid Withdrawal Assessment
Caption: Workflow for assessing noribogaine's effect on opioid withdrawal.
Materials:
-
This compound
-
Morphine sulfate
-
Naloxone hydrochloride
-
Vehicle (e.g., 0.5% Tween 80 in 5% dextrose and 1.5% methylcellulose)[7]
-
Male mice or rats
-
Observation chambers
Procedure:
-
Induction of Morphine Dependence: Administer escalating doses of morphine to rodents over several days to induce physical dependence.
-
Noribogaine Administration: Two hours prior to inducing withdrawal, administer this compound or vehicle orally.[1]
-
Precipitation of Withdrawal: Administer a naloxone injection to precipitate withdrawal symptoms.[1]
-
Observation and Scoring: Immediately after naloxone administration, place the animal in an observation chamber and score withdrawal signs (e.g., jumping, wet dog shakes, diarrhea, ptosis) for a predetermined period (e.g., 30 minutes).
Nicotine Self-Administration
This protocol evaluates the effect of noribogaine on the reinforcing properties of nicotine.
Materials:
-
This compound
-
Nicotine solution
-
Vehicle
-
Operant conditioning chambers equipped with two levers and an intravenous infusion pump
-
Surgically prepared rats with jugular vein catheters
Procedure:
-
Catheter Implantation: Surgically implant a chronic catheter into the jugular vein of the rats. Allow for a recovery period.
-
Food Pellet Training: Train the rats to press a lever for food pellet reinforcement on a fixed-ratio schedule.
-
Nicotine Self-Administration Training: Substitute food pellets with intravenous infusions of nicotine. Train rats to self-administer nicotine until a stable baseline of responding is achieved.[7][12]
-
Noribogaine Treatment: Once a stable baseline is established, administer this compound or vehicle orally prior to the self-administration session.[7]
-
Data Collection: Record the number of active and inactive lever presses and the number of nicotine infusions during the session.
Conditioned Place Preference (CPP)
This protocol is used to assess the rewarding or aversive properties of noribogaine itself.
Materials:
-
This compound
-
Vehicle
-
Conditioned place preference apparatus (a box with at least two distinct compartments)
-
Male rats
Procedure:
-
Pre-Conditioning Phase: On the first day, allow the rats to freely explore the entire apparatus to determine any initial preference for one compartment over the other.
-
Conditioning Phase: This phase consists of several days of conditioning sessions. On alternating days, administer this compound and confine the rat to one compartment. On the other days, administer the vehicle and confine the rat to the other compartment.[1][8] The compartment paired with the drug should be counterbalanced across animals.
-
Post-Conditioning (Test) Phase: After the conditioning phase, place the rat in the apparatus with free access to all compartments and record the time spent in each compartment. An increase in time spent in the drug-paired compartment indicates a rewarding effect, while a decrease suggests an aversive effect.
Conclusion
This compound presents a compelling profile for addiction research. Its multifaceted mechanism of action and efficacy in preclinical models for various substances of abuse warrant further investigation. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of noribogaine in the development of novel treatments for addiction. It is crucial to note that while preclinical findings are promising, further research is necessary to establish the safety and efficacy of noribogaine in humans.
References
- 1. Oral noribogaine shows high brain uptake and anti-withdrawal effects not associated with place preference in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibogaine-like effects of noribogaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. itrlab.com [itrlab.com]
- 4. Noribogaine - Wikipedia [en.wikipedia.org]
- 5. Noribogaine, but not 18-MC, exhibits similar actions as ibogaine on GDNF expression and ethanol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Noribogaine reduces nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarship.miami.edu]
- 9. Ibogaine/Noribogaine in the Treatment of Substance Use Disorders: A Systematic Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ascending-dose study of noribogaine in healthy volunteers: pharmacokinetics, pharmacodynamics, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Noribogaine reduces nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Noribogaine is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research Portal [scholarship.miami.edu]
- 15. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 16. beondibogaine.com [beondibogaine.com]
- 17. Serotonin transporter-ibogaine complexes illuminate mechanisms of inhibition and transport - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Ibogaine acts at the nicotinic acetylcholine receptor to inhibit catecholamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mechanisms of antiaddictive actions of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Noribogaine Hydrochloride Salt for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, purification, and characterization of noribogaine (B1226712) hydrochloride, a compound of significant interest for its potential therapeutic applications, particularly in the treatment of substance use disorders. The following protocols are intended for research purposes only and should be performed by qualified personnel in a controlled laboratory setting.
Introduction
Noribogaine (12-hydroxyibogamine) is the primary psychoactive metabolite of ibogaine (B1199331), a naturally occurring indole (B1671886) alkaloid.[1] It is believed to be a major contributor to the anti-addictive properties of ibogaine.[1] Unlike its parent compound, noribogaine is not a scheduled substance in the United States, although it may be considered a Schedule I analogue due to its origin as a metabolite of ibogaine.[1] The hydrochloride salt form of noribogaine is preferred for research due to its enhanced stability and solubility.[2]
Noribogaine's complex pharmacology involves interactions with multiple neurotransmitter systems. It is a potent serotonin (B10506) reuptake inhibitor and exhibits biased agonism at the kappa-opioid receptor, favoring the G-protein signaling pathway over the β-arrestin pathway.[1][2][3][4] It also functions as a weak antagonist at the mu-opioid receptor and interacts with NMDA receptors.[1][3][4][5]
Synthesis and Purification Overview
The preparation of research-grade noribogaine hydrochloride typically involves a multi-step process including synthesis from a precursor, rigorous purification to remove impurities, and final conversion to the hydrochloride salt.
Synthetic Pathways
There are three primary routes for synthesizing noribogaine:
-
O-demethylation of Ibogaine: This is the most common method, involving the removal of the methyl group from the C12 position of ibogaine.[2][6][7]
-
Semisynthesis from Voacangine (B1217894): Voacangine, another iboga alkaloid, can be chemically converted to noribogaine.[6][7][8]
-
Total Synthesis: Building the molecule from simpler, non-alkaloid starting materials like pyridine (B92270) allows for the production of noribogaine that is free from other related alkaloids.[5][9][10]
A critical aspect of noribogaine preparation is the removal of any residual ibogaine, which is a controlled substance with hallucinogenic properties.[2][11]
Purification Strategies
Multiple techniques are employed to achieve high purity:
-
Column Chromatography: Utilizes silica (B1680970) gel to separate noribogaine from reaction byproducts and unreacted starting materials.[2]
-
Crystallization: A standard method for purifying solid compounds.[8]
-
Ion Exchange Chromatography: Separates molecules based on their net surface charge.[8][11]
-
Solid-Support Purification: A highly effective method where noribogaine is temporarily attached to a solid support, allowing for thorough washing to remove impurities like ibogaine, followed by cleavage to release the purified product.[2][11][12]
Quantitative Data Summary
The following tables summarize key quantitative data for noribogaine from various research findings.
Table 1: Receptor Binding and Functional Activity of Noribogaine
| Target | Assay | Species | Value | Unit | Reference |
| Kappa-Opioid Receptor | Kᵢ | 0.96 ± 0.08 | µM | [2] | |
| Mu-Opioid Receptor | Kᵢ | 2.66 ± 0.62 | µM | [2] | |
| Delta-Opioid Receptor | Kᵢ | 24.72 ± 2.26 | µM | [2] | |
| Serotonin Transporter (SERT) | Kᵢ | Rat | 40.7 ± 11.6 | nM | [13] |
| Kappa-Opioid Receptor (G-protein) | EC₅₀ | 9 | µM | [3] | |
| Kappa-Opioid Receptor (β-arrestin recruitment) | IC₅₀ | 1 | µM | [3] | |
| Mu-Opioid Receptor (G-protein & β-arrestin) | Kₑ | 20 | µM | [3] |
Table 2: Physicochemical Properties of Noribogaine
| Property | Value | Unit | Reference |
| Molar Mass (Free Base) | 296.414 | g·mol⁻¹ | [1] |
| Molar Mass (Hydrochloride Salt) | 332.9 | g/mol | [2] |
| Solubility (Hydrochloride Salt in Saline) | 32 | mg/mL | [7] |
Experimental Protocols
Protocol 1: Synthesis of Noribogaine via O-demethylation of Ibogaine
This protocol is adapted from established literature procedures.[2][7][14]
Materials:
-
Ibogaine
-
Boron tribromide (BBr₃)
-
1,2-dichloroethane (B1671644) (anhydrous)
-
Methanol (B129727) (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve ibogaine in anhydrous 1,2-dichloroethane (e.g., to a concentration of 0.1 M).[14]
-
Cool the solution in an ice bath.
-
Slowly add a solution of boron tribromide (BBr₃) in 1,2-dichloroethane dropwise to the cooled ibogaine solution. The reaction is typically run at temperatures ranging from room temperature to 55°C.[2]
-
Stir the reaction mixture for 1-2 hours.[2]
-
After the reaction is complete, carefully quench the reaction by the slow addition of anhydrous methanol to decompose any excess BBr₃ and dissolve any precipitates.[2]
-
The crude noribogaine free base can then be isolated and subjected to purification.
Protocol 2: Purification of Noribogaine Free Base by Column Chromatography
Materials:
-
Crude noribogaine free base
-
Silica gel
-
Ethyl acetate (B1210297)
-
Chromatography column and accessories
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the chromatography column.
-
Dissolve the crude noribogaine in a minimal amount of the mobile phase.
-
Load the dissolved sample onto the column.
-
Elute the column with a solvent mixture such as 50% ethyl acetate in hexane containing 1% ammonium hydroxide.[2]
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing pure noribogaine.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified noribogaine free base.
Protocol 3: Preparation of this compound Salt
Materials:
-
Purified noribogaine free base
-
Hydrochloric acid (HCl) solution in a suitable solvent (e.g., diethyl ether or isopropanol)
-
Anhydrous diethyl ether or other suitable non-polar solvent for precipitation
Procedure:
-
Dissolve the purified noribogaine free base in a minimal amount of a suitable solvent.
-
Slowly add a stoichiometric amount of HCl solution while stirring.
-
The this compound salt will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the precipitate with a cold, non-polar solvent (e.g., anhydrous diethyl ether) to remove any residual impurities.
-
Dry the resulting white to off-white solid under vacuum to obtain pure this compound.
Visualizations
Experimental Workflow
References
- 1. Noribogaine - Wikipedia [en.wikipedia.org]
- 2. This compound | Benchchem [benchchem.com]
- 3. Noribogaine is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. US8859764B2 - Methods and compositions for preparing noribogaine from voacangine - Google Patents [patents.google.com]
- 7. Noribogaine | Benchchem [benchchem.com]
- 8. EP2481740B1 - Methods and compositions for preparing noribogaine from voacangine - Google Patents [patents.google.com]
- 9. Efficient and Modular Synthesis of Ibogaine and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US9617274B1 - Synthetic noribogaine - Google Patents [patents.google.com]
- 11. US8765737B1 - Methods and compositions for preparing and purifying noribogaine - Google Patents [patents.google.com]
- 12. EP2481740A1 - Methods and compositions for preparing noribogaine from voacangine - Google Patents [patents.google.com]
- 13. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Noribogaine Administration in Preclinical Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noribogaine (B1226712), the primary active metabolite of the psychoactive compound ibogaine (B1199331), has garnered significant interest for its potential therapeutic effects in treating substance use disorders and, more recently, depression.[1][2][3] Preclinical studies in rodent models have demonstrated that noribogaine can induce rapid and lasting antidepressant-like effects.[1][2][3] These application notes provide a comprehensive overview of the administration of noribogaine in preclinical models of depression, detailing its mechanism of action, experimental protocols, and relevant quantitative data.
Noribogaine's antidepressant effects are believed to be mediated through a complex polypharmacology.[3][4] Key mechanisms include the inhibition of the serotonin (B10506) transporter (SERT), atypical agonism of the kappa-opioid receptor (KOR), and modulation of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[4][5][6][7][8]
Mechanism of Action
Noribogaine's multifaceted mechanism of action contributes to its antidepressant-like properties. It is a potent serotonin reuptake inhibitor, which increases the levels of serotonin in the synaptic cleft, a common target for traditional antidepressant medications.[4][5][9] Additionally, noribogaine acts as a biased agonist at the kappa-opioid receptor, activating the G-protein signaling pathway while having a lesser effect on the β-arrestin pathway.[4][10][11] This biased agonism is thought to contribute to its therapeutic effects without inducing the dysphoria associated with typical KOR agonists.[4][10][11] Furthermore, administration of noribogaine has been shown to increase the expression of BDNF and GDNF in brain regions implicated in depression, which may contribute to its long-lasting effects.[6][7][8][12]
References
- 1. psychedelicreview.com [psychedelicreview.com]
- 2. A Single Administration of the Atypical Psychedelic Ibogaine or Its Metabolite Noribogaine Induces an Antidepressant-Like Effect in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Noribogaine - Wikipedia [en.wikipedia.org]
- 5. beondibogaine.com [beondibogaine.com]
- 6. Ibogaine Administration Modifies GDNF and BDNF Expression in Brain Regions Involved in Mesocorticolimbic and Nigral Dopaminergic Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blossomanalysis.com [blossomanalysis.com]
- 8. Noribogaine, but not 18-MC, exhibits similar actions as ibogaine on GDNF expression and ethanol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Research Portal [scholarship.miami.edu]
- 11. Noribogaine is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Noribogaine hydrochloride stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with noribogaine (B1226712) hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on stability and storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid noribogaine hydrochloride?
A1: For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years). It is crucial to protect the compound from light to prevent degradation.
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound, for example in a methanol-water mixture, have been found to be stable for at least six months when stored at 4°C and protected from light. For working solutions, it is recommended to prepare them fresh and use them promptly, especially if they will be exposed to light. Always store solutions in amber vials or containers wrapped in aluminum foil to minimize light exposure.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is highly sensitive to light. Exposure to daylight can cause rapid degradation. One study reported a half-life of only 11 minutes for noribogaine in solution upon exposure to daylight at 20°C. Therefore, all experiments involving this compound should be conducted under subdued light conditions, and storage must be in light-protecting containers.
Q4: What are the known degradation products of this compound?
A4: Under light exposure, noribogaine can undergo oxidation to form degradation products such as desmethoxyibochine and desmethoxyiboluteine. The formation of these impurities can affect the accuracy and reproducibility of your experimental results.
Q5: Is this compound stable in biological samples?
A5: Noribogaine has been shown to be stable in human plasma for at least one week at room temperature. This suggests a good degree of stability for in vitro and in vivo experimental samples under these conditions. However, it is always good practice to store biological samples containing noribogaine at -20°C or lower for long-term storage.
Q6: What is the benefit of using the hydrochloride salt form of noribogaine?
A6: The hydrochloride salt form of noribogaine generally offers improved stability and solubility in aqueous solutions compared to the free base, which facilitates its handling and use in pharmacological and analytical studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected potency in biological assays. | Degradation of the compound due to light exposure. | Prepare fresh solutions for each experiment. Work under low-light conditions (e.g., in a dimly lit room or using a fume hood with the sash down). Store all stock and working solutions in amber vials or wrapped in aluminum foil. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Confirm that all handling and storage procedures minimize light exposure. If degradation is suspected, prepare a fresh sample from solid material and re-analyze. Consider performing a forced degradation study (photostability) to identify the retention times of potential degradation products. |
| Poor solubility of the compound. | Incorrect solvent or pH. | This compound has good solubility in water and polar organic solvents like methanol (B129727) and DMSO. If you encounter solubility issues, gentle warming or sonication may help. Ensure the pH of your aqueous buffer is compatible with the compound's stability. |
| Variability between experimental replicates. | Inconsistent sample handling and storage. | Standardize your experimental workflow to ensure all samples are treated identically, particularly concerning light exposure and storage duration/temperature. Prepare a master mix of your working solution to be used across all replicates where possible. |
Data Presentation: this compound Stability
| Condition | Matrix | Temperature | Duration | Stability | Reference |
| Solid | N/A | 0-4°C | Short-term (days to weeks) | Stable | Supplier Data |
| Solid | N/A | -20°C | Long-term (months to years) | Stable | Supplier Data |
| Solution | Methanol/Water | 4°C | At least 6 months | Stable (when protected from light) | Scientific Literature |
| Solution | N/A | 20°C | 11 minutes (half-life) | Unstable (under daylight exposure) | Scientific Literature |
| Biological | Human Plasma | Room Temperature | At least 1 week | Stable | Scientific Literature |
Experimental Protocols
Protocol: General Procedure for a Stability-Indicating HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for similar alkaloids.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio and gradient profile will need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of noribogaine, a wavelength around 225 nm or 280 nm is likely to be suitable.
-
Forced Degradation Study (for method validation):
-
Acid/Base Hydrolysis: Treat a solution of this compound with HCl and NaOH at elevated temperatures. Neutralize the solutions before injection.
-
Oxidation: Treat a solution with hydrogen peroxide.
-
Thermal Stress: Expose a solid sample and a solution to elevated temperatures.
-
Photostability: Expose a solution to UV and visible light as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent noribogaine peak. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Mandatory Visualization
Caption: A logical workflow for the handling and storage of this compound to prevent photodegradation.
Technical Support Center: Overcoming Poor Solubility of Noribogaine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of noribogaine (B1226712) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is known about the general solubility of noribogaine hydrochloride?
This compound is known to exhibit low solubility in many common solvents.[1] However, its solubility is reportedly improved in certain organic-aqueous mixtures, as well as in solvents like methanol (B129727) (MeOH), 2,2,2-trifluoroethanol (B45653) (TFE), and hexafluoroisopropanol (HFIPA).[1] The hydrochloride salt form of noribogaine is intended to improve both its stability and solubility.[2] One polymorph, Form A, was found to be an ansolvate, meaning it is substantially free of solvents of crystallization, which can contribute to higher density and stability compared to solvated forms.[1]
Q2: Why is my this compound not dissolving, even in solvents where it's reported to be soluble?
Several factors could be contributing to this issue:
-
Polymorphism: this compound can exist in different crystalline forms, known as polymorphs.[1] Different polymorphs of a compound can have different crystal lattice energies, which in turn can significantly affect their solubility and dissolution rates.[3][4][5][6] It's possible you are working with a less soluble polymorph. Metastable polymorphs tend to be more soluble but can convert to a more stable, less soluble form over time.[3][7]
-
Common Ion Effect: If you are attempting to dissolve this compound in a medium that already contains chloride ions (e.g., hydrochloric acid solutions), the common ion effect can suppress the dissolution of the salt. This is particularly relevant for oral administration, as the gastric fluid contains hydrochloric acid.[8]
-
pH of the Medium: The solubility of salts of weakly basic drugs like noribogaine can be pH-dependent. While salt formation generally increases solubility, the pH of the dissolution medium is a critical factor.[8][9][10]
-
Purity of the Compound: Impurities in your sample could potentially affect its solubility characteristics.
Q3: What are the primary strategies to enhance the solubility of poorly water-soluble drugs like this compound?
A variety of techniques can be employed to improve the solubility of poorly water-soluble drugs.[10][11][12][13] These can be broadly categorized as physical and chemical modifications. Common strategies include:
-
Solid Dispersions: This involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[14][15][16][17] This can reduce particle size, improve wettability, and create an amorphous form of the drug, all of which can enhance dissolution.[15][17]
-
Particle Size Reduction: Decreasing the particle size of the drug, for instance through micronization or nanonization, increases the surface area available for dissolution.[11][18]
-
pH Adjustment: For ionizable compounds, altering the pH of the solvent can significantly increase solubility.[10]
-
Use of Co-solvents: The solubility of a hydrophobic drug in water can be increased by adding a water-miscible solvent in which the drug is more soluble.[10][11]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can create a hydrophilic "shell" around the hydrophobic drug molecule, improving its aqueous solubility.[7][19]
-
Lipid-Based Formulations: For lipophilic drugs, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[7][20]
Troubleshooting Guides
Issue: this compound precipitates out of solution upon standing.
-
Possible Cause: You may be observing the conversion of a more soluble, metastable polymorph to a less soluble, stable polymorph.[3][7] Supersaturated solutions are also inherently unstable and prone to precipitation.
-
Troubleshooting Steps:
-
Characterize the Solid Form: Use techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to determine the polymorphic form of both the initial material and the precipitate.
-
Use Precipitation Inhibitors: In formulation strategies like amorphous solid dispersions, polymers can be included not only to create a supersaturated state but also to inhibit the drug from precipitating out.[7]
-
Control Storage Conditions: Store solutions under conditions that minimize the potential for polymorphic conversion (e.g., controlled temperature).
-
Issue: Low bioavailability is observed in pre-clinical studies despite achieving dissolution in the formulation.
-
Possible Cause: The drug may be precipitating in the gastrointestinal tract upon dilution with GI fluids (the "common ion effect" can also play a role here in the stomach). Another possibility is poor membrane permeability.
-
Troubleshooting Steps:
-
Investigate Supersaturating Formulations: Consider formulation strategies that are designed to create and maintain a supersaturated state of the drug in the GI tract, such as amorphous solid dispersions with precipitation-inhibiting polymers.[7]
-
Evaluate Lipid-Based Systems: Lipid-based formulations can help to maintain the drug in a solubilized state and facilitate its absorption across the intestinal epithelium.[7][20]
-
Consider Permeation Enhancers: If poor membrane permeability is suspected, the inclusion of permeation enhancers in the formulation could be explored.[21]
-
Data Presentation
Table 1: Approximate Solubility of this compound (Form A)
| Solvent System | Concentration (mg/mL) |
| Acetone | <1 |
| Acetone:Water (50:50) | 11 |
| Acetonitrile (ACN) | <1 |
| ACN:Water (80:20) | 9 |
| Chloroform | <1 |
| Chloroform:Ethanol (50:50) | <1 |
| p-Dioxane | <1 |
| Ethyl Acetate (EtOAc) | <1 |
| Ethanol (EtOH) | <1 |
| Methanol (MeOH) | 2 |
| MeOH:Tetrahydrofuran (THF) (50:50) | 1 |
| 2,2,2-Trifluoroethanol (TFE):Water (50:50) | 10 |
| THF | <1 |
| Water | <4 |
| Data extracted from patent document CA2845007A1.[1] The method used was solvent addition. |
Table 2: Common Excipients and Carriers for Solubility Enhancement
| Technique | Carrier/Excipient Type | Examples |
| Solid Dispersion | Hydrophilic Polymers | Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl Methylcellulose (HPMC), Eudragit, Kollidon® grades, Kollicoat® IR.[14][16][20] |
| Sugars | Lactose, Mannitol.[14][22] | |
| Other | Urea, Citric Acid.[14] | |
| Complexation | Cyclodextrins | Modified Beta-Cyclodextrins (e.g., Captisol®).[23] |
| Lipid-Based Systems | Oils, Surfactants, Co-solvents | Labrasol®, Gelucire®.[20] |
| Nanonization | Stabilizing Surfactants | Poloxamers (Pluronics), Polyvinyl Alcohol (PVA).[24] |
Experimental Protocols
Note: The following are generalized protocols and should be optimized for the specific properties of this compound.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound in a hydrophilic carrier to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30)
Methodology:
-
Dissolve a precisely weighed amount of this compound and the chosen hydrophilic carrier (e.g., in ratios of 1:1, 1:2, 1:5 w/w) in a suitable common solvent.[16]
-
Ensure complete dissolution using sonication or gentle stirring.[16]
-
Evaporate the solvent under vacuum using a rotary evaporator. The process should be continued until a clear, solvent-free film is formed.[15][16]
-
Further dry the resulting solid film in a desiccator or vacuum oven to ensure complete removal of any residual solvent.[15]
-
The dried mass is then crushed, pulverized using a mortar and pestle, and passed through a sieve to obtain a uniform particle size.[15]
-
Characterize the resulting solid dispersion for drug content, morphology (e.g., via Scanning Electron Microscopy), physical state (e.g., via XRPD to confirm amorphous nature), and perform in vitro dissolution studies.
Protocol 2: Preparation of this compound Solid Dispersion by Melting (Fusion) Method
Objective: To prepare a solid dispersion by melting a physical mixture of the drug and a suitable carrier.
Materials:
-
This compound
-
Water-soluble carrier with a suitable melting point (e.g., Polyethylene Glycol (PEG) 4000 or 6000)[14]
Methodology:
-
Prepare a physical mixture of this compound and the chosen water-soluble carrier at various weight ratios.[15]
-
Heat the physical mixture directly in a suitable container until it melts completely.[15]
-
The molten mixture is then rapidly solidified. This can be achieved by pouring it onto an ice bath or a stainless steel plate while stirring vigorously.[15]
-
The resulting solid mass is then crushed, pulverized, and sieved to achieve a consistent particle size.[15]
-
The prepared solid dispersion should be stored in a desiccator before further characterization and dissolution testing.
Visualizations
Caption: Workflow for Solid Dispersion Preparation via Solvent Evaporation.
Caption: Strategies to Address Poor Solubility of Noribogaine HCl.
References
- 1. CA2845007A1 - Ansolvate or crystalline polymorph noribogaine salts - Google Patents [patents.google.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. rjpdft.com [rjpdft.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. ijmsdr.org [ijmsdr.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. jddtonline.info [jddtonline.info]
- 16. japsonline.com [japsonline.com]
- 17. japer.in [japer.in]
- 18. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 21. Excipients for solubility dissolution and permeation enhancement | PDF [slideshare.net]
- 22. jopcr.com [jopcr.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. mdpi.com [mdpi.com]
Removing ibogaine contamination from noribogaine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of noribogaine (B1226712) and facing challenges with ibogaine (B1199331) contamination.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of ibogaine contamination in noribogaine synthesis?
A1: The most common synthetic route to noribogaine involves the O-demethylation of ibogaine.[1][2][3] Ibogaine is treated with a demethylating agent, such as boron tribromide in methylene (B1212753) chloride, to remove the methyl group from the methoxy (B1213986) functional group, yielding the hydroxyl group of noribogaine.[1][4] If this reaction does not go to completion, unreacted ibogaine will remain as a contaminant in the final noribogaine product.
Q2: Why is it critical to remove ibogaine contamination from noribogaine?
A2: Ibogaine is a psychoactive compound with hallucinogenic properties and is classified as a Schedule I controlled substance in the United States.[3] Noribogaine, on the other hand, is being investigated for its therapeutic potential without the same psychoactive effects. Therefore, for clinical and research applications, it is imperative to ensure that noribogaine is substantially free of ibogaine to avoid unintended psychoactive effects and to comply with regulatory requirements.
Q3: What analytical methods are recommended for detecting and quantifying ibogaine in noribogaine?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most reliable methods for the sensitive and specific quantification of ibogaine and noribogaine.[5] These techniques allow for the separation and precise measurement of both compounds, even at very low concentrations. For LC-MS/MS, monitoring specific precursor-to-product ion transitions for both ibogaine and noribogaine ensures high selectivity and accuracy.
Q4: What are the common challenges encountered during the purification process?
A4: Common challenges include:
-
Incomplete separation: Due to their structural similarities, separating ibogaine from noribogaine can be difficult with standard purification techniques like basic column chromatography.
-
Low recovery of noribogaine: Multiple purification steps can lead to a significant loss of the final product.
-
Solvent selection: Choosing an appropriate solvent system for chromatography or recrystallization that effectively separates the two compounds without significant product loss can be challenging.
-
Column overload in HPLC: Injecting a sample that is too concentrated can lead to poor peak shape and inadequate separation.
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during the removal of ibogaine contamination from noribogaine synthesis.
Issue 1: Persistent Ibogaine Contamination Detected by HPLC/LC-MS
| Possible Cause | Suggested Solution |
| Incomplete O-demethylation reaction. | Ensure a stoichiometric excess of the demethylating agent (e.g., boron tribromide) is used. Optimize reaction time and temperature to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or a rapid LC-MS analysis. |
| Ineffective purification by standard column chromatography. | Standard silica (B1680970) gel chromatography may not be sufficient. Consider using a more specialized stationary phase or switching to a more effective purification method like Solid-Phase Extraction (SPE) or preparative HPLC. |
| Co-elution of ibogaine and noribogaine. | Optimize the mobile phase for your HPLC method. For C18 columns, a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) can be effective. Adjusting the pH of the mobile phase can also improve separation. |
Issue 2: Low Yield of Purified Noribogaine
| Possible Cause | Suggested Solution |
| Product loss during multiple extraction and washing steps. | Minimize the number of liquid-liquid extraction steps. Ensure the pH is carefully controlled during aqueous washes to prevent the loss of the basic noribogaine into the aqueous phase. |
| Product loss during column chromatography. | Ensure the chosen solvent system provides good separation while allowing for efficient elution of noribogaine. Avoid using overly strong solvents that can lead to rapid elution and poor separation. Collect smaller fractions and analyze them by TLC or HPLC to avoid discarding fractions containing the product. |
| Degradation of the product. | Noribogaine can be sensitive to light and oxidation.[2] Protect the sample from light during the entire purification process and consider working under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Comparison of Purification Methods for Removing Ibogaine Contamination
| Purification Method | Principle | Potential Purity Level | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel). | Moderate (may not achieve <0.5% ibogaine consistently) | Simple, widely available, and cost-effective for initial purification. | Can be time-consuming, may have limited resolution for structurally similar compounds, and can lead to product loss. |
| Preparative HPLC | High-resolution separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | High (<0.1% ibogaine achievable) | Excellent separation efficiency, capable of achieving high purity. | Expensive, requires specialized equipment, and may have limited sample loading capacity. |
| Solid-Phase Extraction (SPE) | Selective retention of the target compound or impurities on a solid sorbent. | Very High (<5 ppm ibogaine reported) | Highly selective, can be automated, and can achieve very high purity levels. | Requires method development to select the appropriate sorbent and elution conditions. |
Experimental Protocols
Protocol: Purification of Noribogaine using Solid-Phase Extraction (SPE)
This protocol is based on the principle of using a protecting group to differentiate noribogaine from ibogaine, allowing for the selective capture of noribogaine on a solid support.
Materials:
-
Crude noribogaine containing ibogaine contamination
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Diisopropylethylamine (DIPEA)
-
Solid support with a chloroformate functional group (e.g., polymer-bound chloroformate)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas source
-
SPE cartridge (e.g., C18) for final cleanup (optional)
-
Standard laboratory glassware and equipment
Procedure:
-
Protection of the Indole Amine:
-
Dissolve the crude noribogaine in an inert solvent such as dichloromethane.
-
Add at least a stoichiometric equivalent of diisopropylethylamine to act as an acid scavenger.
-
Add a stoichiometric excess of benzyl chloroformate to the mixture.
-
Stir the reaction at room temperature under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS). This step protects the secondary amine of both noribogaine and any contaminating ibogaine.
-
-
Selective Binding to Solid Support:
-
To the reaction mixture containing N-Cbz-noribogaine and N-Cbz-ibogaine, add a solid support functionalized with a chloroformate group.
-
The hydroxyl group of N-Cbz-noribogaine will react with the chloroformate on the solid support, covalently binding it. N-Cbz-ibogaine, lacking a hydroxyl group, will not react and will remain in the solution.
-
-
Washing and Removal of Impurities:
-
Filter the solid support and wash it extensively with dichloromethane to remove all the unbound N-Cbz-ibogaine and other impurities. The progress of the washing can be monitored by analyzing the filtrate for the presence of N-Cbz-ibogaine using TLC or LC-MS.
-
-
Cleavage and Deprotection:
-
Suspend the solid support with the bound N-Cbz-noribogaine in methanol.
-
Add a catalytic amount of palladium on carbon.
-
Subject the mixture to hydrogenation under elevated pressure. This step simultaneously cleaves the noribogaine from the solid support and removes the Cbz protecting group.
-
-
Isolation of Pure Noribogaine:
-
Filter off the solid support and the catalyst.
-
Evaporate the methanol to yield the purified noribogaine.
-
-
Final Purity Analysis:
-
Analyze the final product for any residual ibogaine contamination using a validated HPLC or LC-MS/MS method.
-
Mandatory Visualization
Caption: Workflow for the synthesis and purification of noribogaine to remove ibogaine contamination.
Caption: Troubleshooting logic for addressing ibogaine contamination in noribogaine synthesis.
References
- 1. Ibogaine conversion to noribogaine - Iboga - Welcome to the DMT-Nexus [dmt-nexus.me]
- 2. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 3. US9617274B1 - Synthetic noribogaine - Google Patents [patents.google.com]
- 4. US8765737B1 - Methods and compositions for preparing and purifying noribogaine - Google Patents [patents.google.com]
- 5. Distribution of ibogaine and noribogaine in a man following a poisoning involving root bark of the Tabernanthe iboga shrub - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Noribogaine Hydrochloride Dose-Response Studies: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with noribogaine (B1226712) hydrochloride. The information addresses common challenges encountered when establishing a dose-response curve and conducting related experiments.
Frequently Asked Questions (FAQs)
Q1: Why is establishing a clear dose-response curve for noribogaine's therapeutic effects challenging?
A1: Establishing a definitive dose-response curve for noribogaine is complicated by several factors:
-
Complex Pharmacokinetics: Noribogaine has a long elimination half-life (28-49 hours in healthy volunteers), which can lead to drug accumulation with staggered doses and complicate the assessment of single-dose effects.[1][2][3]
-
Metabolism from Ibogaine (B1199331): As the primary active metabolite of ibogaine, the in-vivo effects of noribogaine are often studied in the context of its parent compound.[1][4] Ibogaine itself has complex pharmacokinetics, and its metabolism to noribogaine is primarily mediated by the polymorphic enzyme CYP2D6, leading to inter-individual variability in noribogaine exposure.[5][6]
-
Complex Pharmacology: Noribogaine interacts with multiple receptor systems, including kappa and mu-opioid receptors, and serotonin (B10506) transporters, making it difficult to isolate the specific interactions responsible for its therapeutic effects.[1][7]
-
Safety Concerns: Dose-escalation is limited by potential cardiotoxicity, specifically QTc interval prolongation, which has been observed in clinical studies.[5][8][9]
Q2: What are the key pharmacokinetic parameters of noribogaine to consider in experimental design?
A2: Key pharmacokinetic parameters for noribogaine are summarized below. These values are primarily from single ascending dose studies in healthy male volunteers.
| Parameter | Value | Species | Dosing | Reference |
| Time to Peak Concentration (Tmax) | 2-3 hours | Human | 3-60 mg oral | [2][3][10] |
| Elimination Half-Life (t½) | 28-49 hours | Human | 3-60 mg oral | [1][2][3][10] |
| Apparent Volume of Distribution (Vd/F) | 1417-3086 L | Human | 3-60 mg oral | [2][3][10] |
| Cmax and AUC | Dose-linear increases between 3-60 mg | Human | 3-60 mg oral | [2][3][10] |
Q3: What are the known receptor binding affinities for noribogaine?
A3: Noribogaine exhibits a higher affinity for opioid receptors compared to its parent compound, ibogaine.
| Receptor | Ki (μM) | Reference |
| Kappa Opioid | 0.96 ± 0.08 | [11] |
| Mu Opioid | 2.66 ± 0.62 | [11] |
| Delta Opioid | 24.72 ± 2.26 | [11] |
Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand.
Troubleshooting Guide
Problem: High variability in in-vitro assay results.
-
Possible Cause 1: Compound Stability.
-
Troubleshooting: While noribogaine is stable in human plasma for at least a week at room temperature, ensure proper storage of stock solutions (aliquoted and stored at -20°C or -80°C) to prevent degradation.[6]
-
-
Possible Cause 2: Non-specific Binding.
-
Troubleshooting: Due to its lipophilic nature, noribogaine may exhibit non-specific binding to plasticware and cellular membranes.[1] Consider using low-binding plates and including appropriate controls to account for non-specific binding in your assays.
-
Problem: Difficulty replicating anti-addictive effects observed in animal models.
-
Possible Cause 1: Inadequate Dosing Regimen.
-
Troubleshooting: The long half-life of noribogaine suggests that a single high dose may not be the optimal strategy.[1] Consider experimental designs that mimic a "self-tapering" effect, potentially through multiple, spaced-out lower doses.
-
-
Possible Cause 2: Route of Administration.
-
Troubleshooting: Oral administration of ibogaine leads to first-pass metabolism, producing noribogaine.[6] If administering noribogaine directly, consider that this bypasses the initial metabolic conversion and potential effects of ibogaine itself. The chosen route of administration in animal models should be carefully considered to align with the intended clinical application.
-
Problem: Observed cytotoxicity in cell-based assays at higher concentrations.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting: Noribogaine's complex pharmacology means it can interact with numerous cellular targets, potentially leading to cytotoxicity at high concentrations.[7] It is crucial to determine the therapeutic window in your specific cell system. Consider using a lower, therapeutically relevant concentration range based on in-vivo data.
-
-
Possible Cause 2: hERG Inhibition.
-
Troubleshooting: Noribogaine is a known hERG inhibitor, which can lead to cardiotoxicity.[7] While this is a clinical concern, high concentrations in in-vitro systems could also lead to off-target effects and cytotoxicity. If using cardiac cell lines, this is a critical consideration.
-
Experimental Protocols
1. Radioligand Binding Assay for Opioid Receptor Affinity
This protocol provides a general framework for determining the binding affinity of noribogaine to opioid receptors.
-
Objective: To determine the Ki of noribogaine for mu, delta, and kappa opioid receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U69593 for kappa).
-
Noribogaine hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of noribogaine or the non-specific binding control.
-
Incubate at a specified temperature and duration to reach binding equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of noribogaine (the concentration that inhibits 50% of specific radioligand binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. In-vitro GDNF Expression Assay
This protocol outlines a method to assess the effect of noribogaine on Glial Cell Line-Derived Neurotrophic Factor (GDNF) expression in a neuronal cell line.
-
Objective: To determine if noribogaine induces a dose-dependent increase in GDNF mRNA levels.
-
Materials:
-
Dopaminergic-like cell line (e.g., SH-SY5Y).
-
Cell culture medium and supplements.
-
This compound.
-
RNA extraction kit.
-
qRT-PCR reagents (reverse transcriptase, primers for GDNF and a housekeeping gene, SYBR Green or TaqMan probe).
-
qRT-PCR instrument.
-
-
Methodology:
-
Culture SH-SY5Y cells to a desired confluency.
-
Treat the cells with varying concentrations of noribogaine for a specified time (e.g., 3 hours).[12]
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qRT-PCR using primers for GDNF and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analyze the qRT-PCR data using the ΔΔCt method to determine the fold change in GDNF expression relative to untreated controls.
-
Plot the fold change in GDNF expression against the noribogaine concentration to generate a dose-response curve.
-
Visualizations
Caption: Noribogaine Research and Development Workflow.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. blossomanalysis.com [blossomanalysis.com]
- 3. Ascending-dose study of noribogaine in healthy volunteers: pharmacokinetics, pharmacodynamics, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. The pharmacokinetics and pharmacodynamics of ibogaine in opioid use disorder patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 7. Noribogaine - Wikipedia [en.wikipedia.org]
- 8. Ascending single-dose, double-blind, placebo-controlled safety study of noribogaine in opioid-dependent patients - OPEN Foundation [open-foundation.org]
- 9. Ascending Single-Dose, Double-Blind, Placebo-Controlled Safety Study of Noribogaine in Opioid-Dependent Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Radioligand-binding study of noribogaine, a likely metabolite of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Noribogaine, but not 18-MC, exhibits similar actions as ibogaine on GDNF expression and ethanol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Noribogaine Hydrochloride In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful in vivo delivery of noribogaine (B1226712) hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My noribogaine hydrochloride is not dissolving in the vehicle. What should I do?
A1: Issues with solubility are a common challenge. Here are several factors to consider and troubleshoot:
-
Vehicle Selection: this compound, as a salt, has improved aqueous solubility compared to its free base.[1] However, for higher concentrations, co-solvents or suspensions may be necessary.
-
For lower concentrations, sterile saline or phosphate-buffered saline (PBS) can be effective. One source indicates a solubility of 32 mg/mL in saline.
-
For higher concentrations or if precipitation occurs, a vehicle containing a small percentage of an organic solvent like DMSO can be used. For instance, dissolving noribogaine in PBS with 2% DMSO has been reported.
-
Suspensions are also a viable option. A commonly used vehicle for oral gavage is a mix of methylcellulose, Dextrose, and Tween 80 in purified water.[2]
-
-
Temperature: Gently warming the vehicle (e.g., to 37°C) can aid in dissolution. However, be cautious about the temperature sensitivity of this compound and avoid high temperatures that could lead to degradation.
-
pH of the Solution: Ensure the pH of your vehicle is compatible with maintaining the solubility of the hydrochloride salt. Drastic changes in pH can cause the compound to precipitate.
-
Sonication: Using a sonicator can help to break down particles and facilitate dissolution.
Troubleshooting Flowchart for Solubility Issues
Caption: Troubleshooting workflow for this compound dissolution.
Q2: I'm observing unexpected adverse effects in my animals after administration. What could be the cause?
A2: While noribogaine is reported to have a better safety profile than its parent compound, ibogaine (B1199331) (e.g., it does not typically induce tremors in rodents), adverse effects can still occur.[2][3]
-
Dose-Dependent Effects: High doses of noribogaine have been associated with convulsions, nervous behavior, and limb paralysis in mice.[4] It can also cause a dose-dependent reduction in locomotor activity.[2]
-
Route of Administration: The route of administration can influence the pharmacokinetic profile and potential for adverse effects. Intravenous administration will result in a more rapid onset and higher peak plasma concentrations compared to oral or intraperitoneal routes, which could increase the risk of acute toxicity.
-
Vehicle Effects: The vehicle itself can sometimes cause adverse reactions. Ensure that the vehicle is well-tolerated at the volume and concentration you are using. Always run a vehicle-only control group.
-
Compound Stability: Degradation of the compound could lead to the formation of unknown substances with different toxicological profiles. Ensure your compound is stored correctly and that solutions are prepared fresh. Noribogaine in solution can be sensitive to light and heat.[5]
Q3: How can I ensure the stability of my prepared this compound solution for in vivo experiments?
A3: Maintaining the stability of your dosing solution is crucial for accurate and reproducible results.
-
Storage: this compound as a solid should be stored in a cool, dark, and dry place.
-
Solution Preparation: It is highly recommended to prepare solutions fresh on the day of the experiment.
-
Light Sensitivity: Noribogaine can degrade upon exposure to light.[5] Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.
-
Temperature: While gentle warming can aid dissolution, prolonged exposure to elevated temperatures can accelerate degradation. Store prepared solutions at an appropriate temperature (e.g., 4°C for short-term storage) if they cannot be used immediately, and allow them to return to room temperature before administration.
-
Visual Inspection: Always visually inspect your solution for any signs of precipitation or color change before each use. If any changes are observed, the solution should be discarded.
Data Presentation
Table 1: Solubility of this compound in Common Vehicles
| Vehicle | Solubility | Notes |
| Saline | 32 mg/mL | Suitable for lower concentration injections. |
| DMSO | Sparingly soluble (1-10 mg/mL)[6] | Often used as a co-solvent to prepare stock solutions. |
| PBS with 2% DMSO | Formulation dependent | A viable option for increasing the solubility of higher concentrations for parenteral administration. |
| Methylcellulose/Dextrose/Tween 80 | Forms a suspension | A common vehicle for oral gavage, suitable for a range of doses.[2] |
Table 2: Acute Toxicity of this compound in Mice (Intragastric Administration)
| Compound | LD50 (mg/kg) | Observed Adverse Effects at High Doses | Reference |
| This compound | 630 | Convulsions, nervous behavior, limb paralysis | [4] |
| Ibogaine Hydrochloride | 263 | Convulsions, nervous behavior, limb paralysis | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intraperitoneal (IP) Injection
-
Calculate the required amount of this compound and vehicle based on the desired dose, concentration, and number of animals. It is advisable to prepare a slight excess to account for any loss during preparation and injection.
-
Weigh the appropriate amount of this compound powder in a sterile container.
-
Add the vehicle (e.g., sterile saline) to the powder.
-
Facilitate dissolution by vortexing or gentle agitation. If necessary, a brief sonication or gentle warming (to no more than 37°C) can be applied.
-
Visually inspect the solution to ensure complete dissolution and the absence of any particulate matter.
-
Filter sterilize the solution using a 0.22 µm syringe filter into a sterile vial. This is a critical step to prevent infection.
-
Store the solution protected from light and at an appropriate temperature if not for immediate use. It is highly recommended to use the solution on the day of preparation.
Protocol 2: Administration of this compound via Oral Gavage in Rats
-
Animal Restraint: Gently but firmly restrain the rat to prevent movement and ensure the head and neck are in a straight line.
-
Gavage Needle Measurement: Measure the appropriate length of the gavage needle by holding it alongside the rat, from the corner of the mouth to the last rib. Mark the needle to ensure you do not insert it too far.
-
Filling the Syringe: Draw the calculated volume of the this compound suspension into the syringe. The maximum recommended volume for oral gavage in rats is typically 10-20 mL/kg.[7]
-
Insertion of the Gavage Needle: Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. If the animal struggles or if there is any resistance, withdraw the needle and try again.
-
Administration of the Compound: Once the needle is correctly positioned, slowly administer the compound.
-
Withdrawal of the Needle: Gently remove the gavage needle.
-
Monitoring: Observe the animal for a few minutes after the procedure for any signs of distress, such as difficulty breathing.
Mandatory Visualization
Signaling Pathways
Noribogaine is known to be a biased agonist at the kappa-opioid receptor (KOR), preferentially activating the G-protein signaling pathway over the β-arrestin pathway.[8] This biased agonism is thought to contribute to its therapeutic effects while potentially avoiding some of the adverse effects associated with unbiased KOR agonists.
Caption: Biased agonism of noribogaine at the kappa-opioid receptor.
Experimental Workflow for In Vivo Study
The following diagram outlines a general workflow for an in vivo study involving the administration of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. itrlab.com [itrlab.com]
- 3. Noribogaine, but not 18-MC, exhibits similar actions as ibogaine on GDNF expression and ethanol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute toxicity of ibogaine and noribogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. research.fsu.edu [research.fsu.edu]
- 8. Noribogaine is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Noribogaine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for noribogaine (B1226712) analysis.
Frequently Asked Questions (FAQs)
Q1: What is noribogaine and why is its quantification important?
Noribogaine is the primary active metabolite of ibogaine (B1199331), a psychoactive substance investigated for its potential in treating substance use disorders.[1][2] Ibogaine is metabolized in the body to noribogaine through a process called O-demethylation, primarily by the CYP2D6 enzyme.[1][2] Accurate quantification of noribogaine is crucial for pharmacokinetic and drug metabolism studies to understand the disposition, clearance, and overall pharmacological profile of ibogaine.[3]
Q2: What are the typical mass transitions (MRM) for noribogaine?
For positive electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ of noribogaine has a mass-to-charge ratio (m/z) of approximately 297.2 to 297.4.[4][5] Common fragmentation product ions that can be used for Multiple Reaction Monitoring (MRM) transitions include m/z 122.1, 159.1, and 160.1.[5]
Q3: What type of internal standard is recommended for noribogaine analysis?
The use of a stable isotope-labeled internal standard, such as Noribogaine-d3, is highly recommended.[1] This type of internal standard closely mimics the chemical and physical properties of the analyte, effectively compensating for variability in sample preparation, matrix effects, and instrument response, which leads to more accurate and precise quantification.[1]
Q4: What are "matrix effects" and how can they be minimized in noribogaine analysis?
Matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[6][7] This can lead to ion suppression or enhancement, affecting the accuracy and precision of the results.[6]
Strategies to minimize matrix effects include:
-
Effective Sample Preparation: Solid-phase extraction (SPE) is a robust technique for cleaning up complex biological samples and concentrating the analyte, thereby reducing interfering matrix components.[1][8]
-
Chromatographic Separation: Optimizing the LC method to achieve good separation between noribogaine and endogenous matrix components is critical.[7]
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is the best choice to compensate for matrix effects.[1]
-
Ionization Source Optimization: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects, although ESI is more commonly used for this type of analysis.[8]
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Cause: Contamination of the analytical column or guard column.
-
Solution: Flush the column with a strong solvent wash. If the problem persists, replace the guard column or, if necessary, the analytical column.[9]
-
-
Possible Cause: Mismatch between the injection solvent and the initial mobile phase. The injection solvent should be weaker than or equal in strength to the mobile phase to ensure proper focusing of the analyte on the column head.[9]
-
Possible Cause: Secondary interactions between the analyte and the column stationary phase.
Problem 2: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: Suboptimal ion source parameters.
-
Solution: Optimize key ion source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), by infusing a standard solution of noribogaine directly into the mass spectrometer.[3]
-
-
Possible Cause: Inefficient sample extraction and recovery.
-
Solution: Verify each step of the sample preparation protocol. For SPE, ensure proper conditioning of the cartridge and that the elution solvent is appropriate for the analyte and sorbent chemistry. Extraction recoveries for noribogaine from plasma using SPE are typically high (≥94%).[4]
-
-
Possible Cause: In-source fragmentation.
Problem 3: High Abundance of Adduct Ions (e.g., [M+Na]⁺, [M+K]⁺)
-
Possible Cause: High salt concentration in the sample or mobile phase. Biological samples are a primary source of sodium and potassium.[3]
-
Solution 1 (Sample Prep): Incorporate a desalting step in your sample preparation. SPE is effective at removing salts.[3]
-
Solution 2 (Mobile Phase): Use high-purity, LC-MS grade solvents and additives to avoid introducing ionic contaminants. Increase the concentration of an acid modifier like formic acid (e.g., from 0.1% to 0.2%) to promote the formation of the desired protonated molecule [M+H]⁺.[3]
-
Solution 3 (Consumables): Use polypropylene (B1209903) vials instead of glass to prevent leaching of ions.[3]
-
Problem 4: Inconsistent Retention Times
-
Possible Cause: Insufficient column equilibration between injections.
-
Possible Cause: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phases daily. Ensure accurate pH measurement and composition. Microbial growth in aqueous mobile phases can alter their properties, so replace them frequently.[9]
-
-
Possible Cause: Pump or system leaks.
Data & Protocols
Quantitative Data Summary
The following tables summarize typical LC-MS/MS parameters and performance characteristics for noribogaine analysis. Note that these should be optimized for your specific instrumentation and matrix.
Table 1: Typical Liquid Chromatography Parameters
| Parameter | Value | Reference |
|---|---|---|
| Column | Zorbax Eclipse XDB C8 (5 µm) | [2][4] |
| Mobile Phase A | 2 mM ammonium (B1175870) formate (B1220265) buffer (pH 3) | [2][4] |
| Mobile Phase B | Acetonitrile with 0.02% (v/v) trimethylamine | [4] |
| Flow Rate | 200 µL/min | [5] |
| Injection Volume | 10 µL | [5] |
| Elution Type | Gradient |[2][5] |
Table 2: Typical Mass Spectrometry Parameters
| Parameter | Value | Reference |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI) | [5] |
| Precursor Ion (m/z) | 297.2 | [4] |
| Product Ions (m/z) | 122.1, 159.1, 160.1 | [5] |
| Internal Standard | Noribogaine-d3 or Fluorescein |[1][4] |
Table 3: Example Method Performance
| Parameter | Plasma | Whole Blood | Reference |
|---|---|---|---|
| LLOQ | 1 µg/L | 2 µg/kg | [4] |
| Linearity Range | 1-200 µg/L | 2-400 µg/kg | [4] |
| Accuracy | 89-102% | 89-102% | [4] |
| Precision | 4.5-13% | 4.5-13% | [4] |
| Extraction Recovery | ≥94% | ≥57% |[4] |
Detailed Experimental Protocol: SPE of Noribogaine from Plasma
This protocol provides a general framework for the solid-phase extraction (SPE) of noribogaine from plasma samples.[1][2][4]
Materials:
-
SPE Cartridges (e.g., Oasis HLB)
-
Methanol (B129727) (LC-MS Grade)
-
Water (LC-MS Grade)
-
Plasma Samples
-
Internal Standard (e.g., Noribogaine-d3)
-
Nitrogen Evaporator
-
Reconstitution Solvent (e.g., initial mobile phase)
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Preparation & Loading: To 200-500 µL of plasma, add the internal standard solution. Vortex the sample to mix. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute noribogaine and the internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent (typically the initial mobile phase). Vortex to ensure the residue is fully dissolved.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Visualizations
Metabolic Pathway of Ibogaine
Caption: Metabolic conversion of Ibogaine to Noribogaine and its subsequent glucuronidation.
General LC-MS/MS Workflow for Noribogaine Analysis
Caption: Workflow for the quantification of noribogaine from biological samples.
Troubleshooting Logic: Low Signal Intensity
Caption: A logical workflow for troubleshooting low signal intensity in LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Liquid chromatography-electrospray mass spectrometry determination of ibogaine and noribogaine in human plasma and whole blood. Application to a poisoning involving Tabernanthe iboga root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ibogaine and noribogaine in biological fluids and hair by LC-MS/MS after Tabernanthe iboga abuse Iboga alkaloids distribution in a drowning death case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. zefsci.com [zefsci.com]
Technical Support Center: Mitigating QT Prolongation Risk in Noribogaine Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with noribogaine (B1226712). The information is designed to address specific issues related to the risk of QT prolongation during preclinical and clinical experiments.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What is the primary mechanism by which noribogaine causes QT prolongation?
A1: The primary mechanism is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3][4][5][6][7] This channel is crucial for the repolarization phase of the cardiac action potential.[2][4][6][7][8] Inhibition of the hERG channel by noribogaine delays this repolarization, leading to a prolongation of the action potential duration and, consequently, a prolonged QT interval on an electrocardiogram (ECG).[1][2][4][6]
Q2: How does the QT prolongation risk of noribogaine compare to its parent compound, ibogaine (B1199331)?
A2: Both ibogaine and its active metabolite, noribogaine, inhibit hERG channels and can prolong the QT interval.[1][2][9] However, noribogaine has a much longer half-life in human plasma (24-49 hours) compared to ibogaine (4-7 hours).[1][2][10] This extended half-life means that noribogaine's effect on QT interval can be sustained for several days after administration, making it a crucial molecule in the cardiotoxicity profile.[1][11][12][13] Some studies suggest that the cardiac side effects, including QTc prolongation, may be more driven by ibogaine itself, though the long-lasting effects are attributed to noribogaine.[14][15]
Experimental Design & Troubleshooting
Q3: We are observing significant QT prolongation in our preclinical animal models. What are the key factors to consider?
A3: Several factors can contribute to the extent of QT prolongation observed:
-
Dose and Concentration: Noribogaine-induced QT prolongation is dose- and concentration-dependent.[16][17][18] Higher doses lead to greater QT prolongation.
-
Metabolism: Ibogaine is metabolized to noribogaine primarily by the CYP2D6 enzyme.[2][9][11][14][15] Genetic polymorphisms in CYP2D6 can lead to significant variability in noribogaine plasma concentrations, affecting the degree of QT prolongation.[2][9][14][15] Consider genotyping your animal models if significant inter-individual variability is observed.
-
Electrolyte Imbalances: Hypokalemia (low potassium) and hypomagnesemia (low magnesium) can exacerbate drug-induced QT prolongation.[8][19][20] Ensure baseline electrolyte levels are within the normal range and are monitored throughout the experiment.
-
Concomitant Medications: Co-administration of other drugs that are metabolized by CYP2D6 or that also prolong the QT interval can increase the risk.[2][8][11]
Q4: How can we monitor for QT prolongation in our clinical study participants?
A4: Continuous and rigorous cardiac monitoring is essential.[7][13][16]
-
Baseline ECG: Obtain a baseline 12-lead ECG to determine the pre-treatment QTc interval.[20][21]
-
Continuous Monitoring: Employ continuous ECG monitoring (e.g., Holter monitoring) during and after noribogaine administration, especially during the period of expected peak plasma concentration and for a duration informed by the long half-life of noribogaine.[22]
-
Regular ECGs: Perform serial 12-lead ECGs at predefined time points to track changes in the QTc interval.
-
Real-time Monitoring: For inpatient studies, real-time telemetry can provide immediate alerts for significant arrhythmias.
Q5: What QTc interval changes are considered clinically significant?
A5: Regulatory guidelines, such as those from the ICH, provide thresholds for concern.[23][24]
-
An increase in the baseline QTc of >20 ms should raise concern.[20]
-
An increase of >60 ms is a greater cause for concern.[20]
-
A QTc interval exceeding 500 ms is associated with an increased risk of Torsades de Pointes (TdP).[25]
Troubleshooting Guides
Issue 1: High variability in QTc measurements between subjects.
| Potential Cause | Troubleshooting Step |
| CYP2D6 Polymorphism | Genotype subjects for CYP2D6 to identify poor, intermediate, extensive, and ultra-rapid metabolizers.[9][14][15] This can help explain variability in noribogaine exposure. |
| Heart Rate Variability | Use a heart rate correction formula for the QT interval (e.g., Bazett's or Fridericia's formula) to calculate the QTc. Ensure consistent use of the same correction formula throughout the study.[20] |
| Electrolyte Fluctuations | Monitor and maintain serum potassium and magnesium levels within the normal range.[8][19] |
| Measurement Error | Ensure consistent lead placement and that ECGs are read by trained personnel to minimize measurement variability. |
Issue 2: Unexpectedly severe or prolonged QT prolongation observed.
| Potential Cause | Troubleshooting Step |
| Drug-Drug Interaction | Review all concomitant medications for potential interactions, particularly inhibitors of CYP2D6 or other QT-prolonging drugs.[2][8][11] |
| Incorrect Dosing | Verify the dose calculation and administration procedure. |
| Underlying Cardiac Condition | Exclude subjects with a history of cardiac disease, congenital long QT syndrome, or a family history of sudden cardiac death.[8][21] |
Quantitative Data Summary
Table 1: Noribogaine Dose and Mean QTc Prolongation in Opioid-Dependent Patients
| Noribogaine Dose | Mean Maximum QTcI Increase (ms) |
| 60 mg | ~16 |
| 120 mg | ~28 |
| 180 mg | ~42 |
Data from a single ascending-dose study in opioid-dependent patients. QTcI refers to the individually corrected QT interval.[16][17][18]
Table 2: Pharmacokinetic Parameters of Noribogaine
| Parameter | Value |
| Time to Peak Concentration (Tmax) | 2-3 hours |
| Half-life (t1/2) | 24 - 49 hours |
Data from studies in healthy volunteers and opioid-dependent patients.[10]
Key Experimental Protocols
Protocol 1: In Vitro hERG Channel Inhibition Assay
Objective: To determine the inhibitory concentration (IC50) of noribogaine on the hERG potassium channel.
Methodology:
-
Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel.
-
Electrophysiology: Employ the whole-cell patch-clamp technique to record hERG currents.
-
Voltage Protocol: Use a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[3][5]
-
Drug Application: Apply varying concentrations of noribogaine to the cells and measure the corresponding inhibition of the hERG tail current.
-
Data Analysis: Plot the concentration-response curve and calculate the IC50 value, which is the concentration of noribogaine that causes 50% inhibition of the hERG current.
Protocol 2: Preclinical In Vivo Cardiovascular Safety Assessment
Objective: To evaluate the effect of noribogaine on the QT interval and other cardiovascular parameters in an animal model.
Methodology:
-
Animal Model: Use a suitable animal model, such as telemetry-instrumented conscious dogs or non-human primates.
-
Instrumentation: Surgically implant telemetry transmitters to continuously monitor ECG, heart rate, and blood pressure.
-
Dosing: Administer single or multiple doses of noribogaine. Include a vehicle control group.
-
Data Acquisition: Record cardiovascular data continuously before, during, and after drug administration.
-
Data Analysis:
-
Measure the QT interval and correct for heart rate (QTc).
-
Analyze the time course of QTc changes.
-
Assess for the presence of any cardiac arrhythmias.
-
Correlate pharmacokinetic data (plasma concentrations of noribogaine) with pharmacodynamic data (QTc prolongation).
-
Visualizations
Caption: Workflow for mitigating QT prolongation risk in noribogaine development.
Caption: Signaling pathway of noribogaine-induced QT prolongation.
Caption: Key risk factors contributing to noribogaine-induced QT prolongation.
References
- 1. Anti-addiction Drug Ibogaine Prolongs the Action Potential in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of hERG channel block by the psychoactive indole alkaloid ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multiple Episodes of Cardiac Arrest Induced by Treatment With Ibogaine: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Managing drug-induced QT prolongation in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics and pharmacodynamics of ibogaine in opioid use disorder patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Toxicokinetics of ibogaine and noribogaine in a patient with prolonged multiple cardiac arrhythmias after ingestion of internet purchased ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiac arrest after ibogaine intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The pharmacokinetics and pharmacodynamics of ibogaine in opioid use disorder patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. blossomanalysis.com [blossomanalysis.com]
- 17. Ascending Single-Dose, Double-Blind, Placebo-Controlled Safety Study of Noribogaine in Opioid-Dependent Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ascending single-dose, double-blind, placebo-controlled safety study of noribogaine in opioid-dependent patients - OPEN Foundation [open-foundation.org]
- 19. Pharmacological treatment of acquired QT prolongation and torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aaamedicines.org.uk [aaamedicines.org.uk]
- 21. Multiple Ascending Dose Noribogaine PK/PD in Healthy Volunteers [ctv.veeva.com]
- 22. Cardiac safety monitoring | Solutions | ICON plc [iconplc.com]
- 23. benthamdirect.com [benthamdirect.com]
- 24. FDA's insights: implementing new strategies for evaluating drug-induced QTc prolongation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
Technical Support Center: O-Demethylation of Ibogaine to Noribogaine
Welcome to the technical support center for the synthesis of noribogaine (B1226712) via the O-demethylation of ibogaine (B1199331). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents used for the O-demethylation of ibogaine?
A1: The most frequently cited reagents for the O-demethylation of the aryl methyl ether in ibogaine are strong Lewis acids and proton acids. These include:
-
Boron tribromide (BBr₃): A powerful and widely used Lewis acid for cleaving aryl methyl ethers. It is typically used in an inert solvent like dichloromethane (B109758) (DCM).[1][2][3]
-
Aluminum trichloride (B1173362) (AlCl₃): Another Lewis acid that can effect demethylation, often used in combination with a nucleophile or under specific reaction conditions.
-
Hydrobromic acid (HBr): A strong proton acid, often used in combination with acetic acid, that can cleave aryl methyl ethers at elevated temperatures.[4][5]
Q2: What are the typical reaction conditions for ibogaine demethylation?
A2: Reaction conditions can vary depending on the chosen reagent.
-
With BBr₃: The reaction is often carried out in a dry, inert solvent such as dichloromethane (DCM) at temperatures ranging from -78°C to room temperature. The reaction is typically initiated at a low temperature, and then allowed to warm to room temperature.[3]
-
With HBr/Acetic Acid: This method generally requires heating the reaction mixture to elevated temperatures to achieve demethylation.[5]
Q3: How can I monitor the progress of the demethylation reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By comparing the reaction mixture to standards of ibogaine and noribogaine, you can determine the extent of conversion of the starting material to the desired product.
Q4: What are the main challenges in synthesizing and purifying noribogaine?
A4: The primary challenges include:
-
Incomplete reaction: Failure to drive the reaction to completion results in a mixture of ibogaine and noribogaine, which can be difficult to separate due to their structural similarity.
-
Side reactions: The harsh conditions required for demethylation can potentially lead to side reactions and the formation of impurities.
-
Purification: The most significant challenge is the removal of unreacted ibogaine from the final product to achieve high purity noribogaine.[1][4] This is critical as ibogaine has psychoactive properties not associated with noribogaine.[1]
Q5: What methods are recommended for purifying noribogaine?
A5: Several methods can be employed for the purification of noribogaine:
-
Column Chromatography: Standard silica (B1680970) gel column chromatography can be used to separate noribogaine from ibogaine and other impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a highly effective method for obtaining high-purity noribogaine.[1][6]
-
Solid-Support Chemistry: A method described in patent literature involves protecting the amine group of ibogaine, performing the demethylation, and then attaching the resulting noribogaine to a solid support via its newly formed hydroxyl group. Unreacted ibogaine can then be washed away before cleaving the pure noribogaine from the support.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion to Noribogaine | 1. Inactive or degraded demethylating agent (e.g., BBr₃ exposed to moisture).2. Insufficient amount of demethylating agent.3. Reaction temperature is too low or reaction time is too short.4. Presence of water or other protic solvents in the reaction mixture. | 1. Use a fresh, unopened bottle of the demethylating agent. Handle BBr₃ under an inert atmosphere (e.g., nitrogen or argon).2. Increase the molar equivalents of the demethylating agent.3. Gradually increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC or HPLC.4. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Presence of Significant Amounts of Unreacted Ibogaine | 1. Incomplete reaction (see above).2. Inefficient purification. | 1. Optimize reaction conditions to drive the reaction to completion.2. Improve the purification method. For column chromatography, try different solvent systems or a longer column. For HPLC, optimize the gradient and loading. Consider using a solid-support purification strategy for very high purity.[1] |
| Formation of Multiple Unidentified Byproducts | 1. Reaction temperature is too high.2. Reaction time is too long.3. The demethylating agent is reacting with other functional groups on the molecule. | 1. Perform the reaction at a lower temperature.2. Monitor the reaction closely and quench it as soon as the starting material is consumed.3. Consider protecting sensitive functional groups before demethylation. For ibogaine, the indole (B1671886) and the tertiary amine are generally stable under these conditions, but side reactions can still occur. |
| Difficulty in Isolating the Product | 1. Product is lost during the workup procedure.2. Emulsion formation during extraction.3. Product precipitation or insolubility. | 1. Carefully optimize the extraction and washing steps. Use a pH meter to ensure the aqueous layer is at the correct pH for extraction.2. Add brine (saturated NaCl solution) to help break up emulsions.3. Choose an appropriate solvent system for extraction and crystallization. |
Data Presentation: Comparison of Demethylation Methods
While direct comparative yield data for the O-demethylation of ibogaine is not extensively reported in the peer-reviewed literature, the following table summarizes the characteristics of the common methods based on general principles and available information.
| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Boron Tribromide | BBr₃ | Anhydrous DCM, -78°C to RT | High reactivity, often provides good yields for aryl methyl ether cleavage.[2][3] | Highly corrosive and moisture-sensitive, requires careful handling under inert atmosphere. Can be expensive. |
| Hydrobromic Acid | HBr, Acetic Acid | Reflux | Less expensive reagents. | Requires high temperatures, which can lead to side reactions and decomposition of sensitive substrates.[5] |
| Aluminum Chloride | AlCl₃ | Inert solvent, often with a scavenger or nucleophile | Readily available and less expensive than BBr₃. | Can require harsh conditions and may not be as effective as BBr₃. |
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific experimental setup and scale. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: O-Demethylation of Ibogaine using Boron Tribromide (BBr₃)
-
Preparation:
-
Dissolve ibogaine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
-
Reaction:
-
Slowly add a solution of BBr₃ in DCM (typically 2-3 equivalents) to the cooled ibogaine solution dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
-
Workup:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of methanol, followed by water.
-
Adjust the pH of the aqueous layer to ~9-10 with a base (e.g., saturated sodium bicarbonate or ammonium (B1175870) hydroxide).
-
Extract the aqueous layer with DCM or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to separate noribogaine from any unreacted ibogaine and other impurities.
-
Protocol 2: O-Demethylation of Ibogaine using Hydrobromic Acid/Acetic Acid
-
Preparation:
-
Add ibogaine to a mixture of hydrobromic acid (48%) and glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
-
Reaction:
-
Heat the reaction mixture to reflux (typically 100-120°C) for several hours.
-
Monitor the reaction progress by TLC or HPLC.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture over ice and neutralize with a base (e.g., sodium hydroxide (B78521) or ammonium hydroxide) to a pH of ~9-10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using column chromatography or preparative HPLC.
-
Visualizations
Caption: Chemical transformation of ibogaine to noribogaine via O-demethylation.
Caption: A generalized workflow for the synthesis and purification of noribogaine.
References
- 1. US8765737B1 - Methods and compositions for preparing and purifying noribogaine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 4. US9617274B1 - Synthetic noribogaine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of ibogaine and 12-hydroxyibogamine in human plasma by liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Noribogaine hydrochloride batch-to-batch variability issues
Welcome to the technical support center for noribogaine (B1226712) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to batch-to-batch variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our in vitro assays (e.g., receptor binding, cell-based assays) with a new batch of noribogaine hydrochloride. What are the potential sources of this variability?
A1: Inconsistent in vitro results are a common challenge that can arise from batch-to-batch variability of this compound. The primary sources of this variability often include:
-
Purity Levels: The percentage of the active compound can vary between batches.
-
Impurity Profile: The presence and concentration of impurities, such as residual ibogaine (B1199331) or synthesis byproducts, can significantly impact biological activity.[1] Ibogaine itself has a different pharmacological profile and is a controlled substance.[1][2]
-
Degradation Products: Noribogaine can degrade when exposed to light and heat, leading to the formation of other compounds that may interfere with your assay.[3]
-
Solubility Differences: Variations in crystallinity or the presence of different salt forms can affect the solubility and bioavailability of the compound in your assay medium.[2][4]
To troubleshoot this, it is crucial to characterize each new batch thoroughly upon receipt.
Q2: Our current batch of this compound is an off-white or yellowish powder, whereas the previous one was a pure white solid. What could cause this discoloration and is it safe to use?
A2: Discoloration in this compound, such as an off-white or yellowish appearance, is typically indicative of impurities or degradation products.[5] These can arise from oxidation or side reactions during the synthesis and purification process.[5] Using a discolored batch without proper analysis is not recommended, as the impurities may have unintended biological effects or interfere with your experiment. It is advisable to perform purity analysis using techniques like HPLC to identify and quantify these impurities.
Q3: I'm having difficulty dissolving a new lot of this compound in my usual solvent system. What could be the reason for this?
A3: Solubility issues with a new batch of this compound can be attributed to several factors. The hydrochloride salt form is generally used to improve stability and solubility.[2] However, variations in the manufacturing process can lead to different crystalline forms (polymorphs) or the presence of solvates, which can have different solubility characteristics.[6] Additionally, the presence of insoluble impurities can also give the appearance of poor solubility. The pH of your solvent system can also play a crucial role in the dissolution of the hydrochloride salt.
Troubleshooting Guides
Issue: Inconsistent Biological Activity Between Batches
If you are observing significant differences in the biological effects of different batches of this compound, a systematic approach is necessary to identify the root cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent biological activity.
Data Presentation: Comparative Analysis of this compound Batches
The following tables provide examples of quantitative data that can be generated to compare different batches of this compound.
Table 1: Purity and Impurity Profile
| Parameter | Batch A | Batch B | Batch C |
| Purity (by HPLC, %) | 99.5% | 97.2% | 98.9% |
| Residual Ibogaine (%) | 0.1% | 1.5% | 0.3% |
| Unknown Impurity 1 (%) | 0.2% | 0.8% | 0.5% |
| Unknown Impurity 2 (%) | 0.2% | 0.5% | 0.3% |
Table 2: Solubility Data
| Solvent | Batch A | Batch B | Batch C |
| Saline (mg/mL) | 32 | 25 | 30 |
| DMSO (mg/mL) | Sparingly soluble (1-10) | Sparingly soluble (1-10) | Sparingly soluble (1-10) |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 75 mm x 4.6 mm, 3 µm particle size).[7]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm.[7]
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of dilutions for the calibration curve.
-
-
Analysis:
-
Inject the samples and standards onto the HPLC system.
-
Integrate the peak areas.
-
Calculate the percentage purity based on the area of the main peak relative to the total area of all peaks.
-
Protocol 2: Impurity Identification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a framework for identifying and quantifying impurities, including residual ibogaine.
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same LC conditions as described in Protocol 1.
-
MS/MS Conditions:
-
Ionization Mode: Positive ESI.
-
Detection: Multiple Reaction Monitoring (MRM).[8]
-
MRM Transitions: Determine and optimize specific precursor-to-product ion transitions for noribogaine, ibogaine, and any other potential impurities.
-
-
Sample Preparation:
-
Use the same sample preparation method as in Protocol 1.
-
For quantification, a stable isotope-labeled internal standard (e.g., Noribogaine-d3) is highly recommended.[8]
-
-
Analysis:
-
Analyze the samples to identify and quantify known and unknown impurities based on their mass-to-charge ratio and fragmentation patterns.
-
Signaling Pathways and Potential for Interference
Impurities in this compound batches can interfere with its intended biological effects. Noribogaine has a complex pharmacology, including interactions with opioid and serotonin (B10506) systems.[9][10]
Caption: Simplified signaling pathway of noribogaine and potential interference from ibogaine.
As illustrated, residual ibogaine can act on different receptors, such as the sigma-2 and NMDA receptors, potentially leading to off-target effects like tremors, which are not typically associated with pure noribogaine.[9][11][12] This highlights the importance of assessing the impurity profile of each batch to ensure reproducible and reliable experimental outcomes.
References
- 1. US8765737B1 - Methods and compositions for preparing and purifying noribogaine - Google Patents [patents.google.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Noribogaine | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CA2845007A1 - Ansolvate or crystalline polymorph noribogaine salts - Google Patents [patents.google.com]
- 7. Quantitation of ibogaine and 12-hydroxyibogamine in human plasma by liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Noribogaine - Wikipedia [en.wikipedia.org]
- 10. In vivo neurobiological effects of ibogaine and its O-desmethyl metabolite, 12-hydroxyibogamine (noribogaine), in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Noribogaine (12-hydroxyibogamine): a biologically active metabolite of the antiaddictive drug ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Noribogaine, but not 18-MC, exhibits similar actions as ibogaine on GDNF expression and ethanol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
Noribogaine hydrochloride degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation pathways of noribogaine (B1226712) hydrochloride and strategies for prevention.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for noribogaine hydrochloride?
This compound is susceptible to degradation, primarily through oxidation, especially when exposed to light.[1][2][3] Studies have shown that exposure to daylight can lead to the formation of oxidation products.[1][2][3] In methanolic solutions, two main degradation products have been identified as desmethoxyibochine and desmethoxyiboluteine.[1][2]
Q2: How rapidly does this compound degrade under light exposure?
Noribogaine is highly sensitive to light. In a study involving a methanolic solution of noribogaine (25 ng/mL) exposed to daylight at 20°C, a rapid monoexponential decrease in concentration was observed. The half-life of noribogaine under these conditions was determined to be approximately 11 minutes.[3]
Q3: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a dry, dark environment.[4] For short-term storage (days to weeks), a temperature of 0-4°C is recommended.[4] For long-term storage (months to years), the compound should be kept at -20°C.[4] It is crucial to protect the compound from light to prevent degradation.[3]
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC analysis of a this compound sample.
Possible Cause: This could be due to the degradation of noribogaine, especially if the sample was exposed to light. The unexpected peaks may correspond to oxidation products such as desmethoxyibochine and desmethoxyiboluteine.[1][2]
Solution:
-
Review Sample Handling: Ensure that all sample preparation steps were conducted with minimal exposure to light. Use amber vials or cover containers with aluminum foil.
-
Confirm Storage Conditions: Verify that the sample has been stored at the recommended temperature and protected from light.[4]
-
LC-MS Analysis: To identify the unknown peaks, consider using liquid chromatography-mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the impurities and compare them to known degradation products.[1]
Problem: My this compound solution appears discolored.
Possible Cause: Discoloration can be an indicator of chemical degradation, likely due to oxidation from light exposure.
Solution:
-
Discard the Solution: It is best to discard the discolored solution as the purity is compromised.
-
Prepare a Fresh Solution: Prepare a new solution using a fresh sample of this compound, ensuring all handling is performed under light-protected conditions.
-
Implement Preventative Measures: For future work, consistently use light-protective containers and minimize the solution's exposure to ambient light.
Quantitative Data Summary
The following table summarizes the stability of noribogaine in a methanolic solution under daylight exposure.
| Compound | Initial Concentration | Exposure Conditions | Half-life | Reference |
| Noribogaine | 25 ng/mL | Daylight, 20°C | 11 minutes | [3] |
Experimental Protocols
Protocol: Stability Testing of this compound in Solution
This protocol outlines a method for assessing the stability of this compound in a methanolic solution when exposed to light, based on a published study.[1]
1. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV or MS detector
2. Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a methanol-purified water (20:80, v/v) mixture.
-
Light Exposure: Expose the solution to daylight at a controlled temperature (e.g., 20°C).
-
Sampling: At predetermined time intervals, withdraw aliquots of the solution.
-
Analysis: Analyze the samples using a validated LC-MS method to determine the concentration of noribogaine and identify any degradation products.
-
Data Analysis: Plot the concentration of noribogaine as a function of time to determine the degradation kinetics and calculate the half-life.
Visualizations
Caption: Oxidative degradation pathway of this compound upon light exposure.
Caption: Workflow for assessing the photostability of this compound.
References
Validation & Comparative
A Comparative Analysis of Noribogaine and 18-MC on Glial Cell Line-Derived Neurotrophic Factor (GDNF) Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two ibogaine (B1199331) analogs, noribogaine (B1226712) and 18-methoxycoronaridine (18-MC), on the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF). The data presented is compiled from preclinical studies and aims to elucidate the distinct mechanisms of action of these compounds, offering valuable insights for the development of novel therapeutics for substance use disorders.
Contrasting Effects on GDNF Expression: A Summary
Noribogaine, the primary active metabolite of ibogaine, has been shown to significantly upregulate GDNF expression in a dose-dependent manner. In contrast, 18-MC, a synthetic analog of ibogaine, demonstrates a negligible effect on GDNF expression. This fundamental difference suggests divergent signaling pathways and mechanisms of action for their anti-addictive properties.
Quantitative Data Summary
The following table summarizes the quantitative findings from a key in vitro study that directly compared the effects of noribogaine and 18-MC on GDNF mRNA levels in human neuroblastoma SH-SY5Y cells.
| Compound | Concentration (µM) | Mean Fold Change in GDNF mRNA (± SEM) | Statistical Significance (p-value) |
| Noribogaine | 1 | ~1.5 | < 0.05 |
| 5 | ~2.0 | < 0.01 | |
| 10 | ~2.5 | < 0.001 | |
| 18-MC | 1 | No significant change | > 0.05 |
| 10 | No significant change | > 0.05 | |
| 25 | ~1.2 | < 0.01 | |
| 50 | ~1.3 | < 0.01 |
Data is approximated from graphical representations in Carnicella et al., 2010.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of noribogaine and 18-MC on GDNF expression.
In Vitro Analysis of GDNF mRNA Expression in SH-SY5Y Cells
This protocol is based on the methodology described in studies by Carnicella et al. (2010) and He et al. (2005).[1]
1. Cell Culture and Treatment:
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For experimental procedures, cells are seeded in appropriate culture plates and allowed to adhere. The culture medium is then replaced with fresh medium containing various concentrations of noribogaine (1, 5, 10 µM) or 18-MC (1, 10, 25, 50 µM). A vehicle control (e.g., sterile saline or DMSO) is run in parallel. The cells are incubated with the compounds for a specified duration, typically 3 hours.[1]
2. RNA Isolation and Reverse Transcription:
-
RNA Extraction: Total RNA is isolated from the treated and control SH-SY5Y cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen) with oligo(dT) primers, according to the manufacturer's protocol.
3. Quantitative Polymerase Chain Reaction (qPCR):
-
qPCR Reaction Mixture: The qPCR reaction is typically performed in a 20-25 µL volume containing cDNA template, forward and reverse primers for human GDNF and a housekeeping gene (e.g., GAPDH or β-actin), and a SYBR Green qPCR master mix.
-
Primer Sequences:
-
Human GDNF (example): Forward: 5'-TCC AAG TCC AAG GAC CAG GA-3'; Reverse: 5'-GGT TTC GGC TGA TGT TCT GC-3'
-
Human GAPDH (example): Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'; Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'
-
-
Thermocycling Conditions (example):
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis to confirm product specificity.
-
-
Data Analysis: The relative expression of GDNF mRNA is calculated using the comparative Ct (ΔΔCt) method, with the housekeeping gene used for normalization. The results are expressed as fold change relative to the vehicle-treated control group.
Signaling Pathways and Mechanisms of Action
The differential effects of noribogaine and 18-MC on GDNF expression are rooted in their distinct molecular targets and signaling pathways.
Noribogaine's Proposed GDNF-Mediated Autoregulatory Loop
Noribogaine's ability to increase GDNF expression is hypothesized to initiate a positive feedback loop, leading to a sustained elevation of this neurotrophic factor. This proposed mechanism involves the activation of downstream signaling cascades that further promote GDNF transcription.
Caption: Proposed GDNF-mediated positive feedback loop induced by noribogaine.
18-MC's Mechanism via α3β4 Nicotinic Acetylcholine (B1216132) Receptor Antagonism
18-MC is known to act as an antagonist at the α3β4 nicotinic acetylcholine receptor (nAChR). This mechanism is distinct from the GDNF-related pathway of noribogaine and is thought to modulate neuronal activity in brain regions associated with reward and addiction, such as the medial habenula and interpeduncular nucleus.
Caption: Mechanism of 18-MC as an α3β4 nAChR antagonist.
Conclusion
The available evidence strongly indicates that noribogaine and 18-MC operate through fundamentally different mechanisms. Noribogaine's upregulation of GDNF suggests a neurotrophic-based mechanism that may contribute to neuronal plasticity and the restoration of circuitry affected by substance abuse. In contrast, 18-MC's action as a nicotinic antagonist points to a more direct modulation of neurotransmitter systems involved in reward. These distinct profiles have significant implications for their potential therapeutic applications and highlight the importance of understanding the specific molecular targets of novel anti-addiction compounds. Further research is warranted to fully elucidate the downstream consequences of these primary mechanisms of action.
References
Noribogaine Hydrochloride vs. Traditional Opioids: A Comparative Guide on Efficacy in Opioid Withdrawal
This guide provides a detailed comparison of the efficacy of noribogaine (B1226712) hydrochloride and traditional opioids in the management of opioid withdrawal. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of current experimental data, methodologies, and mechanisms of action.
Executive Summary
Noribogaine, the primary active metabolite of ibogaine (B1199331), presents a novel approach to opioid detoxification. Unlike traditional opioids, which primarily act as mu-opioid receptor agonists to manage withdrawal symptoms, noribogaine exhibits a complex pharmacology, including kappa-opioid receptor agonism and weak mu-opioid receptor antagonism. Clinical data suggests that noribogaine can significantly reduce opioid withdrawal symptoms and cravings, with some studies indicating a potential for sustained abstinence. However, direct comparative efficacy data from head-to-head clinical trials with traditional opioids like methadone or buprenorphine is still emerging.
Quantitative Data Comparison
The following tables summarize key efficacy data from clinical and observational studies.
Table 1: Reduction in Opioid Withdrawal Symptoms (Subjective Opioid Withdrawal Scale - SOWS)
| Treatment | Study Design | Mean Baseline SOWS Score (± SD) | Mean Post-Treatment SOWS Score (± SD) | Mean Reduction in SOWS Score | p-value | Reference |
| Noribogaine HCl (120 mg) | Randomized, Double-Blind, Placebo-Controlled | Not specified | Not specified | Trend towards decrease | Not statistically significant | [1][2][3] |
| Ibogaine | Observational | 31.0 (± 11.6) | 14.0 (± 9.8) at 76.5 ± 30 hours post-treatment | 17.0 | < 0.001 | [4][5] |
| Methadone | Observational (for comparison) | Not specified | Not specified | Comparable to ibogaine's effect after 2 days of stabilization | Not applicable | [4] |
Note: The SOWS is a 16-item scale where patients rate the severity of their withdrawal symptoms on a scale of 0 (not at all) to 4 (extremely). A total score is calculated by summing the responses, with a maximum possible score of 64.[6][7][8][9]
Table 2: Abstinence Rates Post-Treatment
| Treatment | Study Design | Follow-up Period | Abstinence Rate | Reference |
| Ibogaine | Observational | 1 Month | 50% reported no opioid use in the previous 30 days | [4] |
| Ibogaine | Observational | 3 Months | 33% reported no opioid use in the previous 30 days | [4] |
| Ibogaine | Online Survey | > 6 Months | 41% reported sustained abstinence | [10][11] |
| Ibogaine | Online Survey | > 1 Year | 30% reported never using opioids again (of these, 54% were abstinent for at least 1 year) | [10][11] |
| Buprenorphine | Systematic Review (for comparison) | 4 Weeks | 18% | [4] |
| Methadone | Systematic Review (for comparison) | 6 Weeks | 26% | [4] |
| Buprenorphine Taper | Observational (for comparison) | 8 Weeks | 8.6% (≤4 days of opioid use in the previous 30 days) | [4] |
Experimental Protocols
Ascending Single-Dose, Double-Blind, Placebo-Controlled Safety Study of Noribogaine (Glue et al., 2016)
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of noribogaine in opioid-dependent patients.[1][2][3]
-
Participants: 27 patients seeking to discontinue methadone opioid substitution therapy.[1][2][3]
-
Design: Randomized, double-blind, placebo-controlled, single ascending dose study. Participants were switched from methadone to oral morphine for one week prior to the study day.[1][2][3]
-
Intervention: Single oral doses of noribogaine hydrochloride (60 mg, 120 mg, or 180 mg) or placebo.[1][2][3]
-
Outcome Measures:
-
Withdrawal Assessment: The study noted a non-statistically significant trend toward a decrease in total scores on opioid withdrawal rating scales, particularly at the 120 mg dose.[1][2][3]
Observational Study of Ibogaine for Opioid Dependence (Mash et al., 2018)
-
Objective: To study outcomes following opioid detoxification with ibogaine.[4]
-
Participants: 30 individuals with DSM-IV Opioid Dependence.[4][5]
-
Design: Open-label, observational study.[4]
-
Intervention: A mean total dose of 1,540 ± 920 mg of ibogaine HCl was administered. The protocol involved a test dose, followed by a larger "flood" dose, and an optional "booster" dose based on the patient's withdrawal signs.[5]
-
Outcome Measures:
-
Primary: Reduction in opioid withdrawal symptoms measured by the Subjective Opioid Withdrawal Scale (SOWS).
-
Secondary: Drug use and other life areas assessed by the Addiction Severity Index (ASI) at 1, 3, 6, 9, and 12 months post-treatment. The ASI is a semi-structured interview that assesses problem severity in seven areas: medical, employment/support, drug use, alcohol use, legal, family/social, and psychiatric.[4][12][13][14][15][16]
-
-
Key Findings: A statistically significant reduction in SOWS scores was observed. At the 1-month follow-up, 50% of participants reported no opioid use in the preceding 30 days.[4][5]
Signaling Pathways
This compound
Noribogaine's mechanism of action is multifaceted. It acts as a G-protein biased agonist at the kappa-opioid receptor (KOR). This means it preferentially activates the G-protein signaling pathway over the β-arrestin pathway, which may contribute to its therapeutic effects without inducing the dysphoria sometimes associated with KOR activation.[17] Additionally, it is a weak antagonist at the mu-opioid receptor (MOR).[18][17] This complex interaction with the opioid system, and potentially other neurotransmitter systems like serotonin, is thought to underlie its ability to attenuate withdrawal and craving.[19]
Traditional Opioids
Traditional opioids, such as morphine and methadone, primarily exert their effects by acting as full agonists at the mu-opioid receptor (MOR).[20] Activation of the MOR leads to the inhibition of adenylyl cyclase and modulation of ion channels through G-protein coupling, resulting in analgesia and the suppression of withdrawal symptoms. However, this activation also triggers the β-arrestin pathway, which is associated with the development of tolerance, dependence, and respiratory depression.[21][22]
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial investigating the efficacy of a novel compound for opioid withdrawal, based on the methodologies of the studies cited.
References
- 1. Ascending Single-Dose, Double-Blind, Placebo-Controlled Safety Study of Noribogaine in Opioid-Dependent Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ascending single-dose, double-blind, placebo-controlled safety study of noribogaine in opioid-dependent patients - OPEN Foundation [open-foundation.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. apps.legislature.ky.gov [apps.legislature.ky.gov]
- 6. aodscreening.flinders.edu.au [aodscreening.flinders.edu.au]
- 7. dependanceitinerance.ca [dependanceitinerance.ca]
- 8. bccsu.ca [bccsu.ca]
- 9. asam.org [asam.org]
- 10. Subjective effectiveness of ibogaine treatment for problematic opioid consumption: Short- and long-term outcomes and current psychological functioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Addiction Severity Index in a chronic pain sample receiving opioid therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bircheshealth.com [bircheshealth.com]
- 14. americanaddictioncenters.org [americanaddictioncenters.org]
- 15. Addiction Severity Index - PHMC Research & Evaluation Group [research.phmc.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Noribogaine is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Research Portal [scholarship.miami.edu]
- 19. researchgate.net [researchgate.net]
- 20. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Noribogaine for Opioid Withdrawal: A Comparative Analysis of Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The landscape of opioid withdrawal management is continually evolving, with a pressing need for novel therapeutic agents that can effectively and safely alleviate withdrawal symptoms. Noribogaine (B1226712), the primary active metabolite of the psychoactive compound ibogaine, has emerged as a candidate with purported anti-addictive properties. This guide provides a comparative analysis of noribogaine's therapeutic potential for opioid withdrawal against current standard treatments, supported by available experimental data.
Efficacy and Safety Profile: A Comparative Overview
While clinical research on noribogaine is still in its early stages, a single ascending-dose, double-blind, placebo-controlled study has provided initial insights into its safety and efficacy. The study showed a non-statistically significant trend toward a reduction in opioid withdrawal symptoms.[1][2] In contrast, established treatments such as buprenorphine, methadone, and alpha-2 adrenergic agonists like lofexidine (B1675026) and clonidine (B47849) have a more extensive body of clinical trial data supporting their efficacy in mitigating withdrawal symptoms as measured by standardized scales like the Clinical Opiate Withdrawal Scale (COWS) and the Subjective Opiate Withdrawal Scale (SOWS).
| Treatment | Dosing Regimen | Efficacy (Withdrawal Score Reduction) | Key Adverse Events |
| Noribogaine | Single oral doses of 60, 120, or 180 mg[1][2] | Non-statistically significant trend toward decreased total opioid withdrawal rating scores, most notably at the 120 mg dose.[1][2] | Headache, nausea, non-euphoric changes in light perception, concentration-dependent increase in QTc interval.[1][2] |
| Buprenorphine | Typically initiated at 4mg, with a total maximum of 12mg on the first day for mild withdrawal, and initiated at 8mg with a total maximum of 16mg for moderate-to-severe withdrawal.[3] | Significantly reduces COWS scores compared to clonidine, particularly from day 3 onwards.[4] | Can precipitate withdrawal if administered to a patient not in a sufficient state of withdrawal.[5] |
| Lofexidine | 2.16 mg/day or 2.88 mg/day[6][7][8] | Significantly lower SOWS-Gossop and COWS scores compared to placebo from days 1 through 5.[1][6] | Hypotension, orthostatic hypotension, bradycardia, dizziness.[1][6][7] |
| Clonidine | 1.2 mg per day for 24 hours[9] | Less effective than buprenorphine in reducing COWS scores, with significant differences observed from day 3.[4] Significant in reducing craving and agitation.[10] | Can cause drowsiness, dizziness, and low blood pressure. |
Experimental Protocols
Noribogaine: Ascending Single-Dose Safety and Tolerability Study (Glue et al., 2016)
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of noribogaine in opioid-dependent patients.
-
Study Design: A randomized, double-blind, placebo-controlled, single ascending-dose study.
-
Participants: 27 patients on methadone maintenance who were switched to morphine before the study.
-
Intervention: Participants received a single oral dose of noribogaine (60 mg, 120 mg, or 180 mg) or a matching placebo.
-
Outcome Measures:
-
Primary: Safety and tolerability, assessed through adverse event monitoring, vital signs, ECGs, and laboratory tests.
-
Secondary: Pharmacokinetics of noribogaine and its metabolites.
-
Exploratory: Opioid withdrawal symptoms, assessed using a withdrawal rating scale.
-
Mechanism of Action: A Multi-Targeted Approach
Noribogaine's mechanism of action in alleviating opioid withdrawal is not fully understood but is believed to be multifaceted, involving several neurotransmitter systems. This contrasts with traditional opioid replacement therapies that primarily target mu-opioid receptors.
Signaling Pathways Potentially Involved in Noribogaine's Therapeutic Effect
Caption: Putative multi-target mechanism of noribogaine in opioid withdrawal.
Experimental Workflow for a Preclinical Study on Noribogaine
Caption: A typical preclinical experimental workflow for evaluating noribogaine.
Logical Relationship: From Mechanism to Therapeutic Effect
The potential therapeutic effect of noribogaine in opioid withdrawal is logically linked to its complex pharmacology. By acting on multiple pathways beyond the mu-opioid receptor, it may address a broader range of withdrawal symptoms.
Caption: The logical link between noribogaine's mechanisms and its potential therapeutic effect.
References
- 1. A Comprehensive Update of Lofexidine for the Management of Opioid Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hsc.unm.edu [hsc.unm.edu]
- 4. Comparative Trial to Study the Effectiveness of Clonidine Hydrochloride and Buprenorphine-Naloxone in Opioid Withdrawal – A Hospital Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COWS Score for Opiate Withdrawal [mdcalc.com]
- 6. Safety and Efficacy of Lofexidine for Medically Managed Opioid Withdrawal: A Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy of Lofexidine for Medically Managed Opioid Withdrawal: A Randomized Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of lofexidine for mitigating opioid withdrawal symptoms: results from two randomized, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing clonidine and dexmedetomidine effects in the treatment of opiate withdrawal syndrome in poisoned patients | Medicina Clínica Práctica [elsevier.es]
- 10. A Single-Center, Randomized, Double-Blind, Placebo-Controlled Study on the Efficacy of Clonidine in Detoxification of Opioid Dependency, American Journal of Psychiatry and Neuroscience, Science Publishing Group [sciencepublishinggroup.com]
A Comparative Analysis of Noribogaine and Buprenorphine for Opioid Use Disorder Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of noribogaine (B1226712) and buprenorphine, two pharmacologically distinct compounds with potential applications in the treatment of opioid use disorder. The following sections present a comprehensive overview of their receptor pharmacology, functional activity, and pharmacokinetics, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Pharmacological Profile: A Quantitative Comparison
The pharmacological actions of noribogaine and buprenorphine are multifaceted, involving interactions with multiple receptor systems. The following tables summarize their binding affinities and functional activities at key central nervous system targets.
Table 1: Opioid Receptor Binding Affinity and Functional Activity
| Compound | Receptor | Binding Affinity (Kᵢ, µM) | Functional Activity | Efficacy (Eₘₐₓ) | Potency (EC₅₀/IC₅₀/Kₑ, µM) |
| Noribogaine | Mu (µ) | 2.66 ± 0.62[1] | Antagonist[2][3][4] | - | Kₑ: ~13-20[2][3][4][5] |
| Kappa (κ) | 0.96 ± 0.08[1] | G-protein Biased Agonist / β-arrestin Antagonist[2][3] | 75% of Dynorphin A (G-protein)[2][3][5]; 12% of Dynorphin A (β-arrestin)[2][3][5] | EC₅₀: 9 (G-protein)[2][3][5]; IC₅₀: 1 (β-arrestin)[2][3] | |
| Delta (δ) | 24.72 ± 2.26[1] | - | - | - | |
| Buprenorphine | Mu (µ) | High Affinity (not specified) | Partial Agonist[6][7] | Lower than full agonists[6] | - |
| Kappa (κ) | High Affinity (not specified) | Antagonist[6][7] | - | - | |
| Delta (δ) | ~10-fold lower affinity than µ and κ[8] | Antagonist[7][9] | - | - | |
| Nociceptin (NOP/ORL-1) | Low Affinity[7][9] | Agonist[7][8][9] | - | - |
Table 2: Non-Opioid Receptor and Transporter Interactions
| Compound | Target | Binding Affinity (Kᵢ) / Inhibition (IC₅₀) | Functional Activity |
| Noribogaine | Serotonin Transporter (SERT) | IC₅₀: ~50-300 nM[10] | Potent Reuptake Inhibitor[11][12] |
| Dopamine Transporter (DAT) | 50-fold less potent than at SERT[12] | Weak Reuptake Inhibitor | |
| hERG Potassium Channel | IC₅₀: 2.86 ± 0.68 µM[13][14] | Inhibitor[11][13][15] | |
| Nicotinic Acetylcholine Receptors (α3β4) | - | Antagonist[16] | |
| NMDA Receptor | - | Weak Antagonist[11][17] | |
| Buprenorphine | - | - | - |
Further research is needed to fully characterize the non-opioid receptor profile of buprenorphine.
Table 3: Pharmacokinetic Properties
| Parameter | Noribogaine | Buprenorphine |
| Metabolism | Metabolite of Ibogaine (B1199331) (via CYP2D6)[18] | Primarily by CYP3A4 to Norbuprenorphine[19][20] |
| Elimination Half-Life | 28-49 hours[21][22] | ~38 hours (range 25-70 hours)[20][23] |
| Bioavailability | - | Sublingual: ~30-55%[19][24][25]; Oral: ~10%[19] |
| Protein Binding | Highly lipophilic, high brain penetration[11] | ~96%[23][24] |
Signaling Pathways and Mechanisms of Action
The distinct clinical effects of noribogaine and buprenorphine can be attributed to their unique engagement of intracellular signaling cascades following receptor binding.
Noribogaine's Biased Agonism at the Kappa-Opioid Receptor
Noribogaine exhibits functional selectivity, or "biased agonism," at the kappa-opioid receptor (KOR). It preferentially activates the G-protein signaling pathway, which is associated with analgesia, while simultaneously acting as an antagonist at the β-arrestin pathway, which is implicated in dysphoria and other undesirable side effects of KOR activation.[2][3] This unique profile may contribute to its potential anti-addictive properties without inducing the negative affective states associated with conventional KOR agonists.
Buprenorphine's Partial Agonism at the Mu-Opioid Receptor
Buprenorphine acts as a partial agonist at the mu-opioid receptor (MOR).[6] This means it binds to and activates the receptor but produces a submaximal response compared to full agonists like morphine or heroin. This "ceiling effect" contributes to its safety profile, as higher doses do not proportionally increase the risk of respiratory depression.[6] Its high affinity for the MOR also allows it to displace other opioids, making it effective for both withdrawal management and relapse prevention.[6][7]
Experimental Protocols
The data presented in this guide were derived from standard pharmacological assays. Below are generalized methodologies for two key experimental approaches.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Protocol Outline:
-
Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.
-
Assay: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for MOR), and a range of concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at a specific temperature for a set time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. The Kᵢ is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors by an agonist.
Protocol Outline:
-
Membrane Preparation: Similar to the radioligand binding assay, prepare cell membranes expressing the G-protein coupled receptor (GPCR) of interest.
-
Assay: In a multi-well plate, combine the membrane preparation, [³⁵S]GTPγS, GDP (to ensure binding is agonist-dependent), and a range of concentrations of the test agonist.
-
Incubation: Incubate the plates at a specific temperature for a set time. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the associated G-protein.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters using liquid scintillation counting.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist to generate a dose-response curve, from which the EC₅₀ (potency) and Eₘₐₓ (efficacy) can be determined.
Summary and Future Directions
Noribogaine and buprenorphine present two distinct pharmacological approaches to modulating the opioid system. Noribogaine's profile as a G-protein biased KOR agonist and potent SERT inhibitor is unique and warrants further investigation into its potential to treat opioid addiction with a novel mechanism of action.[2][3][11] Buprenorphine's established efficacy as a MOR partial agonist provides a valuable clinical tool, but its complex pharmacology, including actions at other opioid receptors, continues to be an area of active research.[6][8][9]
For drug development professionals, the functional selectivity of noribogaine highlights the potential for designing biased ligands that fine-tune intracellular signaling to achieve desired therapeutic effects while minimizing adverse reactions. Further comparative studies, particularly in preclinical models of opioid dependence and withdrawal, are essential to fully elucidate the therapeutic potential of noribogaine relative to established treatments like buprenorphine. A critical area for future research is the investigation of the long-term safety profiles of both compounds, with particular attention to the cardiac effects of noribogaine due to its hERG channel inhibition.[13][14][15]
References
- 1. Radioligand-binding study of noribogaine, a likely metabolite of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noribogaine is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]
- 7. droracle.ai [droracle.ai]
- 8. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Noribogaine - Wikipedia [en.wikipedia.org]
- 12. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 13. hERG Blockade by Iboga Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-addiction Drug Ibogaine Prolongs the Action Potential in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ibogaine/Noribogaine in the Treatment of Substance Use Disorders: A Systematic Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evidence for roles of kappa-opioid and NMDA receptors in the mechanism of action of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]
- 20. Buprenorphine: clinical pharmacokinetics in the treatment of opioid dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ascending-dose study of noribogaine in healthy volunteers: pharmacokinetics, pharmacodynamics, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. Buprenorphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Buprenorphine - Wikipedia [en.wikipedia.org]
- 25. academic.oup.com [academic.oup.com]
Unraveling the Potential of Noribogaine in Combating Cocaine Addiction: A Cross-Study Validation
For Immediate Release
A comprehensive review of preclinical studies provides compelling evidence for the efficacy of noribogaine (B1226712), the primary active metabolite of ibogaine (B1199331), in reducing cocaine self-administration. This comparison guide synthesizes findings from multiple studies, offering researchers, scientists, and drug development professionals a detailed analysis of noribogaine's effects, benchmarked against its parent compound and other therapeutic alternatives. The data underscores noribogaine's potential as a long-acting anti-addiction agent with a potentially more favorable safety profile than ibogaine.
Noribogaine's Efficacy in Reducing Cocaine Self-Administration: A Quantitative Overview
Preclinical research, predominantly in rat models of cocaine addiction, has consistently demonstrated the ability of both ibogaine and noribogaine to decrease cocaine intake. A key finding across multiple studies is that a 40 mg/kg intraperitoneal (i.p.) dose of noribogaine significantly reduces cocaine self-administration, an effect comparable to that of ibogaine at the same dosage[1][2]. Notably, noribogaine does not appear to induce the tremorigenic effects associated with ibogaine, suggesting a potential for a better safety margin[1][2].
The anti-addictive properties of noribogaine are not only potent but also long-lasting. A single administration has been shown to suppress cocaine intake for extended periods, suggesting that its therapeutic effects persist well beyond the drug's immediate presence in the system[1][3][4]. This prolonged action is a significant advantage for a potential addiction treatment, as it could reduce the frequency of administration and improve patient compliance.
| Compound | Dosage | Animal Model | Key Findings on Cocaine Self-Administration | Citation |
| Noribogaine | 40 mg/kg i.p. | Rats | Significant decrease in cocaine self-administration, similar to ibogaine. | [1][2] |
| No observed tremorigenic effects. | [1][2] | |||
| Long-lasting suppression of cocaine intake. | [1][3][4] | |||
| Ibogaine | 40 mg/kg i.p. | Rats | Significant decrease in cocaine self-administration. | [2][3][4] |
| Induced tremors in some studies. | [2] | |||
| 18-Methoxycoronaridine (18-MC) | 40 mg/kg i.p. | Rats | Decreases cocaine self-administration. | [5] |
| Does not affect responding for a non-drug reinforcer (water). | [5] | |||
| Does not produce tremors or cerebellar damage. | [5] | |||
| GBR 12909 | 3.0-30.0 mg/kg | Rats | Decreased responding for intermediate and high doses of cocaine. | [6] |
| Can reinstate extinguished cocaine-taking behavior. | [6] |
Comparative Analysis with Alternative Compounds
To provide a broader context for noribogaine's potential, this guide includes a comparison with 18-methoxycoronaridine (18-MC), a synthetic iboga alkaloid analog, and GBR 12909, a dopamine (B1211576) uptake inhibitor.
18-Methoxycoronaridine (18-MC): Like noribogaine, 18-MC has been shown to reduce cocaine self-administration in rats[5]. A key advantage of 18-MC is its apparent lack of tremorigenic and neurotoxic effects associated with ibogaine[5]. While both noribogaine and 18-MC show promise, research suggests they may operate through different mechanisms of action[3][7].
GBR 12909: As a dopamine uptake inhibitor, GBR 12909 also reduces cocaine self-administration[6][8]. However, a significant concern is its potential to reinstate cocaine-seeking behavior, which could limit its therapeutic utility[6]. This contrasts with the long-lasting suppressive effects observed with noribogaine.
Delving into the Mechanism of Action
Noribogaine's anti-addictive effects are believed to stem from its complex and multifaceted pharmacological profile. It interacts with several neurotransmitter systems implicated in addiction, including:
-
Kappa-Opioid Receptors (KORs): Noribogaine acts as a biased agonist at the KOR, a mechanism that may contribute to its anti-addictive properties without inducing the negative side effects typically associated with KOR activation[9][10].
-
Serotonin (B10506) System: Noribogaine is a potent serotonin reuptake inhibitor, which can lead to increased serotonin levels in the brain. This action is thought to play a role in its therapeutic effects[9][11][12].
-
Dopamine System: While the precise interactions are still being elucidated, noribogaine appears to modulate the dopamine system, a key pathway in reward and reinforcement[2][11].
Below is a diagram illustrating the proposed signaling pathways involved in noribogaine's action.
Standardized Experimental Protocol: Cocaine Self-Administration in Rats
The findings summarized in this guide are predominantly based on the widely accepted rat model of intravenous cocaine self-administration. A detailed, standardized protocol for this experimental paradigm is outlined below.
Phase 1: Preparation
-
Animal Acclimation: Male Wistar or Sprague-Dawley rats are individually housed and acclimated to the vivarium for at least one week.
-
Catheter Implantation: Under anesthesia, a chronic indwelling catheter is surgically implanted into the jugular vein.
-
Post-Surgical Recovery: Animals are allowed to recover for approximately one week, during which catheter patency is maintained.
Phase 2: Training
-
Lever Press Training: Rats are trained to press a lever for a food reward (e.g., sucrose (B13894) pellets) on a fixed-ratio (FR) schedule.
-
Cocaine Self-Administration: Once lever pressing is established, the reinforcement is switched to intravenous infusions of cocaine (e.g., 0.75 mg/kg per infusion) paired with a cue (e.g., light and tone). Sessions are typically 2-6 hours daily.
Phase 3: Treatment and Testing
-
Baseline Establishment: Rats are allowed to self-administer cocaine until a stable baseline of intake is achieved over several consecutive days.
-
Treatment Administration: A single dose of noribogaine (e.g., 40 mg/kg, i.p.) or a vehicle control is administered.
-
Post-Treatment Testing: Cocaine self-administration is assessed at various time points following treatment to determine the magnitude and duration of the effect.
Phase 4: Data Analysis
-
Data Collection: The number of active (cocaine-reinforced) and inactive lever presses is recorded.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as analysis of variance (ANOVA), to compare the effects of noribogaine with the control group.
Conclusion
The cross-study validation presented in this guide highlights the significant potential of noribogaine as a pharmacotherapy for cocaine addiction. Its ability to produce a long-lasting reduction in cocaine self-administration, coupled with a potentially improved safety profile compared to ibogaine, warrants further investigation. The detailed experimental protocols and mechanistic insights provided herein aim to facilitate future research and development in this promising area of addiction medicine.
References
- 1. Ibogaine-like effects of noribogaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 3. Noribogaine, but not 18-MC, exhibits similar actions as ibogaine on GDNF expression and ethanol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of ibogaine on cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of GBR 12909, WIN 35,428 and indatraline on cocaine self-administration and cocaine seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Noribogaine, but not 18-MC, exhibits similar actions as ibogaine on GDNF expression and ethanol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Noribogaine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Unraveling Ibogaineâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]
- 12. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of Noribogaine Hydrochloride and Other Iboga Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of noribogaine (B1226712), the primary active metabolite of ibogaine (B1199331), with its parent compound and the synthetic analog 18-methoxycoronaridine (18-MC). The data presented herein focuses on key pharmacological and toxicological parameters to inform preclinical research and drug development efforts.
Pharmacological Profile: Receptor Binding and Functional Activity
Iboga alkaloids exhibit a complex polypharmacology, interacting with multiple neurotransmitter systems. Noribogaine demonstrates a distinct binding profile compared to ibogaine, notably at opioid receptors and the serotonin (B10506) transporter.
Opioid Receptor Interactions
In vitro studies reveal that noribogaine generally has a higher affinity for opioid receptors than ibogaine.[1] Radioligand binding assays performed on brain tissue homogenates show noribogaine binding to kappa (κ), mu (μ), and delta (δ) opioid receptors with Ki values of 0.96 µM, 2.66 µM, and 24.72 µM, respectively.[1] In contrast, ibogaine displays a lower affinity with Ki values of 3.77 µM for kappa and 11.04 µM for mu receptors, and no significant affinity for the delta receptor.[1]
Functionally, noribogaine acts as a G-protein biased agonist at the kappa-opioid receptor.[2][3] It effectively stimulates G-protein activation (EC50 = 9 µM) but is significantly less efficacious at recruiting β-arrestin.[2][3] This biased agonism may contribute to its unique pharmacological effects, potentially separating therapeutic actions from the dysphoric effects associated with unbiased kappa agonists.[2][4] At the mu-opioid receptor, noribogaine acts as a weak antagonist or very low efficacy partial agonist.[2][5]
| Alkaloid | Kappa-Opioid (KOR) Ki [µM] | Mu-Opioid (MOR) Ki [µM] | Delta-Opioid (DOR) Ki [µM] |
| Noribogaine | 0.96 | 2.66 | 24.72 |
| Ibogaine | 3.77 | 11.04 | > 100 |
Table 1: Comparative binding affinities (Ki) of Noribogaine and Ibogaine at opioid receptors. Data derived from radioligand binding studies.[1]
Serotonin and NMDA Receptor Interactions
Noribogaine is a potent inhibitor of the serotonin transporter (SERT), and is considerably more potent than ibogaine in this regard.[6][7] Both compounds act as non-competitive inhibitors of SERT.[8][9] Conversely, ibogaine is a more potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[6] In vitro studies using cultured rat hippocampal neurons demonstrated that ibogaine blocks NMDA-induced currents with an IC50 of 3.1 µM.[10]
| Alkaloid | Target | Activity | Potency (IC50 / Ki) |
| Noribogaine | Serotonin Transporter (SERT) | Inhibition | High (~50-300 nM)[7] |
| Ibogaine | Serotonin Transporter (SERT) | Inhibition | Lower than Noribogaine[6] |
| Ibogaine | NMDA Receptor | Antagonism | ~3.1 - 3.2 µM[10] |
| Noribogaine | NMDA Receptor | Antagonism | Lower than Ibogaine[6] |
Table 2: Comparative activity of Noribogaine and Ibogaine at SERT and NMDA receptors.
Key Signaling and Metabolic Pathways
The complex interactions of iboga alkaloids with multiple targets initiate diverse downstream signaling events. Their metabolism is also a critical factor in their overall pharmacological and toxicological profile.
Caption: Interaction of iboga alkaloids with key molecular targets.
Cardiotoxicity Profile: hERG Channel Blockade
A primary safety concern for iboga alkaloids is cardiotoxicity, particularly the risk of QT interval prolongation and Torsades de Pointes. This is strongly associated with the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel. In vitro patch clamp assays on HEK 293 cells are used to determine the concentration-dependent inhibition of this channel.
Both noribogaine and ibogaine are potent blockers of the hERG channel, with similar IC50 values in the low micromolar range.[11][12] This suggests that noribogaine, due to its longer half-life, may contribute significantly to the persistent cardiac risks observed after ibogaine administration.[11] In stark contrast, the synthetic analog 18-MC demonstrates a substantially weaker blockade of the hERG channel, with an IC50 value greater than 50 µM, indicating a potentially improved cardiovascular safety profile.[11]
| Alkaloid | hERG Blockade IC50 [µM] |
| Noribogaine | 2.86[11] |
| Ibogaine | ~3.5 - 4.1[11][13] |
| 18-Methoxycoronaridine (18-MC) | > 50[11] |
Table 3: Comparative inhibition of hERG potassium channels. IC50 values determined by whole-cell patch clamp in HEK 293 cells.
Cellular Mechanisms and Other In Vitro Effects
Beyond direct receptor interaction, iboga alkaloids influence other cellular processes. In SH-SY5Y neuroblastoma cells, both ibogaine and noribogaine were found to induce a robust increase in Glial Cell Line-Derived Neurotrophic Factor (GDNF) mRNA levels.[14][15] Interestingly, 18-MC did not produce this effect, suggesting different mechanisms of action for its anti-addictive properties.[14][15]
Regarding general toxicity, in vivo studies in mice provide a preliminary indication of relative safety, showing noribogaine to be approximately 2.4 times less acutely toxic than ibogaine, with LD50 values of 630 mg/kg and 263 mg/kg, respectively.[16] While not in vitro data, this highlights a significant difference in the toxicity profiles of the parent compound and its metabolite.
Experimental Protocols
Radioligand Binding Assays (Opioid Receptors)
-
Objective: To determine the binding affinity (Ki) of test compounds for specific receptors.
-
Methodology:
-
Preparation: Membranes from brain tissue (e.g., cattle cerebral cortex) or cells expressing the receptor of interest are prepared.[1]
-
Incubation: A specific radioligand (e.g., for kappa, mu, or delta receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (noribogaine or ibogaine).
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration.
-
Detection: The radioactivity of the filters is measured using a scintillation counter.
-
Analysis: IC50 values are determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
Whole-Cell Patch Clamp (hERG Blockade)
-
Objective: To measure the inhibitory effect of test compounds on hERG channel currents.
-
Methodology:
-
Cell Culture: HEK 293 cells stably expressing the hERG channel are cultured.[11]
-
Recording: A single cell is targeted, and a glass micropipette forms a high-resistance seal with the cell membrane (giga-seal). The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG channel currents (IKr).
-
Compound Application: The baseline current is recorded, after which the test compound (noribogaine, ibogaine, or 18-MC) is applied to the cell at various concentrations.
-
Measurement: The reduction in current amplitude at each concentration is measured.
-
Analysis: A concentration-response curve is generated to determine the IC50 value.
-
Conclusion
Noribogaine hydrochloride displays a distinct in vitro pharmacological profile compared to its parent compound, ibogaine, and the synthetic analog 18-MC. It is a more potent ligand at opioid receptors and the serotonin transporter than ibogaine. However, it shares a similar and significant potential for cardiotoxicity through potent hERG channel blockade. The synthetic analog 18-MC, while sharing some anti-addictive mechanisms, exhibits a markedly improved safety profile with respect to hERG inhibition. These comparative in vitro data are crucial for guiding the selection and development of next-generation iboga-related compounds with optimized efficacy and safety.
References
- 1. Radioligand-binding study of noribogaine, a likely metabolite of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noribogaine is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 5. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ibogaine/Noribogaine in the Treatment of Substance Use Disorders: A Systematic Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serotonin transporter-ibogaine complexes illuminate mechanisms of inhibition and transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ibogaine block of the NMDA receptor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hERG Blockade by Iboga Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-addiction Drug Ibogaine Prolongs the Action Potential in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anti-addiction drug ibogaine inhibits cardiac ion channels: a study to assess the drug’s proarrhythmic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Noribogaine, but not 18-MC, exhibits similar actions as ibogaine on GDNF expression and ethanol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Noribogaine, but not 18-MC, exhibits similar actions as ibogaine on GDNF expression and ethanol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute toxicity of ibogaine and noribogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Noribogaine and Ketamine for Depression
For Researchers, Scientists, and Drug Development Professionals
The landscape of antidepressant therapeutics is rapidly evolving, with a growing focus on compounds that offer rapid and sustained efficacy for treatment-resistant depression (TRD). Among the most promising candidates are ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, and noribogaine (B1226712), the primary active metabolite of the psychoactive alkaloid ibogaine (B1199331). While ketamine has seen significant clinical adoption for depression, noribogaine is in the earlier stages of investigation, primarily in preclinical models. This guide provides a comprehensive head-to-head comparison of these two compounds, focusing on their mechanisms of action, efficacy, and safety profiles, supported by available experimental data.
Mechanism of Action: A Tale of Two Pathways
Noribogaine and ketamine exert their antidepressant effects through distinct molecular pathways. Ketamine's action is primarily centered on the glutamatergic system, while noribogaine exhibits a more complex, polypharmacological profile.
Ketamine: A single sub-anesthetic dose of ketamine, an NMDA receptor antagonist, leads to a rapid increase in glutamate (B1630785) neurotransmission[1]. This glutamate surge preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, initiating a cascade of intracellular signaling events. Key downstream pathways include the activation of Brain-Derived Neurotrophic Factor (BDNF) signaling through its receptor, Tropomyosin receptor kinase B (TrkB), and the mammalian Target of Rapamycin (mTOR) pathway[1][2]. Ultimately, this leads to increased synaptogenesis and reverses the synaptic deficits associated with chronic stress and depression[1].
Noribogaine: The antidepressant-like effects of noribogaine are attributed to a more complex interplay of multiple neurotransmitter systems[3][4]. It is a potent serotonin (B10506) reuptake inhibitor (SRI), a mechanism shared with classic SSRI antidepressants[3][4]. Additionally, noribogaine acts as a biased agonist at the kappa-opioid receptor (KOR)[5][6][7]. This biased agonism preferentially activates G-protein signaling over the β-arrestin pathway, which may contribute to its antidepressant effects without inducing the dysphoria typically associated with KOR activation[5][6]. Noribogaine also functions as a weak NMDA receptor antagonist[3].
Efficacy: Clinical Evidence vs. Preclinical Promise
A significant disparity exists in the level of clinical evidence for ketamine versus noribogaine in the treatment of depression.
Ketamine: Robust Clinical Data
Intravenous (IV) ketamine has been extensively studied in clinical trials for treatment-resistant depression, demonstrating rapid and significant antidepressant effects.
| Efficacy Measure | Ketamine (IV) | Reference |
| Onset of Action | Within hours to 24 hours | [8][9] |
| Response Rate (TRD) | 45% - 72% | [10][11] |
| Remission Rate (TRD) | 20% - 38% | [10][12] |
| Duration of Effect (single dose) | 3 - 7 days | [8] |
Response is typically defined as a ≥50% reduction in depression rating scale scores (e.g., MADRS or HAM-D). Remission is a return to a non-depressed state.
Noribogaine: Emerging Preclinical Evidence
Currently, there are no published clinical trials evaluating the efficacy of noribogaine specifically for depression. The available data are derived from preclinical animal models, primarily the forced swim test (FST), which assesses antidepressant-like activity.
| Preclinical Model | Noribogaine Administration | Observed Effect | Reference |
| Rat Forced Swim Test | 40 mg/kg, i.p. | Significant antidepressant-like effect | [2] |
| Rat Forced Swim Test | 20 mg/kg, i.p. | No significant effect | [2] |
The forced swim test measures the immobility time of rodents in an inescapable cylinder of water, with reduced immobility suggesting an antidepressant-like effect.
Experimental Protocols
Preclinical: Forced Swim Test (Rodents)
A common protocol for assessing antidepressant-like activity in rodents is the Forced Swim Test (FST)[13][14][15].
-
Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Pre-test (Day 1): Animals are placed in the water for a 15-minute habituation session.
-
Test (Day 2): 24 hours after the pre-test, animals are administered the test compound (e.g., noribogaine, ketamine) or vehicle. Following a specific pretreatment time (e.g., 30 minutes), they are placed back in the water for a 5-minute test session.
-
-
Data Analysis: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded and analyzed. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Clinical: Intravenous Ketamine Infusion for Depression
The most common protocol for IV ketamine administration in clinical trials for depression is as follows[8][9][16][17]:
-
Dosage: 0.5 mg/kg of ketamine hydrochloride.
-
Administration: The dose is diluted in normal saline and administered via an intravenous infusion over 40 minutes.
-
Monitoring: Patients' vital signs (heart rate, blood pressure, oxygen saturation) are monitored before, during, and after the infusion. A psychiatrist or anesthesiologist is typically present.
-
Treatment Course: An initial course often consists of six infusions over two to three weeks. Maintenance infusions may be given less frequently to sustain the antidepressant effect.
-
Outcome Measures: Standardized depression rating scales, such as the Montgomery-Åsberg Depression Rating Scale (MADRS) or the Hamilton Depression Rating Scale (HAM-D), are used to assess changes in depressive symptoms.
Safety and Tolerability
Ketamine
The acute side effects of sub-anesthetic ketamine infusions are generally transient and resolve shortly after the infusion ends.
| Common Side Effects | Incidence |
| Dissociative symptoms | Common |
| Nausea and vomiting | Common |
| Increased blood pressure and heart rate | Common |
| Dizziness, headache | Common |
Long-term, frequent, high-dose use of ketamine is associated with more severe risks, including urological toxicity and cognitive impairment, though these are not typically observed with medically supervised, intermittent use for depression.
Noribogaine
The safety profile of noribogaine in the context of depression treatment is not well-established due to the lack of clinical trials. However, information can be gleaned from studies of its parent compound, ibogaine, and early-phase studies of noribogaine itself. A primary concern with ibogaine is cardiotoxicity, specifically QT interval prolongation, which can lead to serious cardiac arrhythmias[18]. While some research suggests noribogaine may also prolong the QT interval, its overall cardiac risk profile compared to ibogaine is still under investigation[19]. In a Phase I study in healthy volunteers, single oral doses of noribogaine up to 60 mg were found to be safe and well-tolerated[1][20][21].
Pharmacokinetics
| Pharmacokinetic Parameter | Noribogaine (Oral) | Ketamine (IV) | Reference |
| Time to Peak Plasma Concentration | 2-3 hours | N/A (IV administration) | [1][20][21] |
| Elimination Half-life | 28-49 hours | 2-3 hours | [1][20][21][22] |
The significantly longer half-life of noribogaine suggests the potential for a more sustained therapeutic effect from a single dose compared to ketamine, although this requires clinical validation.
Conclusion and Future Directions
Ketamine represents a significant advancement in the treatment of depression, offering rapid relief to individuals who have not responded to conventional therapies. Its mechanism of action, while complex, is increasingly well-understood, and its clinical efficacy is supported by a large body of evidence.
Noribogaine, in contrast, is an emerging therapeutic candidate with a novel and complex pharmacological profile. Preclinical studies are promising, suggesting antidepressant-like effects that may be mediated by a combination of serotonin reuptake inhibition and biased kappa-opioid receptor agonism. Its long half-life is also a potentially advantageous feature.
The critical next step for noribogaine is to advance into well-controlled clinical trials to establish its safety and efficacy in patients with depression. A direct head-to-head comparison with an active comparator like ketamine would be invaluable in determining its relative therapeutic potential. Key questions remain regarding its optimal dosing, long-term safety, and the clinical relevance of its unique mechanism of action. For drug development professionals, noribogaine and its analogues represent a promising area for the discovery of next-generation rapid-acting antidepressants.
References
- 1. Ascending-dose study of noribogaine in healthy volunteers: pharmacokinetics, pharmacodynamics, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychedelicreview.com [psychedelicreview.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Ibogaine/Noribogaine in the Treatment of Substance Use Disorders: A Systematic Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noribogaine is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. southernketamine.com [southernketamine.com]
- 10. Clinical Effectiveness of Intravenous Racemic Ketamine Infusions in a Large Community Sample of Patients With Treatment-Resistant Depression, Suicidal Ideation, and Generalized Anxiety Symptoms: A Retrospective Chart Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-world effectiveness of ketamine in treatment-resistant depression: A systematic review & meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scitechdaily.com [scitechdaily.com]
- 13. researchgate.net [researchgate.net]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. tewv.nhs.uk [tewv.nhs.uk]
- 17. plusapn.com [plusapn.com]
- 18. biorxiv.org [biorxiv.org]
- 19. itrlab.com [itrlab.com]
- 20. blossomanalysis.com [blossomanalysis.com]
- 21. researchgate.net [researchgate.net]
- 22. Study protocol for Ketamine as an adjunctive therapy for major depression (2): a randomised controlled trial (KARMA-Dep [2]) - PMC [pmc.ncbi.nlm.nih.gov]
Replicating the Anti-Addictive Efficacy of Noribogaine: A Comparative Guide Across Preclinical Laboratories
For Researchers, Scientists, and Drug Development Professionals
Noribogaine (B1226712), the primary active metabolite of the psychoactive alkaloid ibogaine (B1199331), has garnered significant interest for its potential as a long-acting treatment for substance use disorders. Unlike its parent compound, noribogaine is reported to have a more favorable safety profile, lacking the hallucinogenic and tremorigenic effects associated with ibogaine.[1] This guide provides a comparative analysis of preclinical studies from various laboratories that have investigated the anti-addictive properties of noribogaine across different substances of abuse, including opioids, stimulants, alcohol, and nicotine (B1678760). By presenting quantitative data in a standardized format and detailing the experimental methodologies, this document aims to facilitate the replication and extension of these crucial findings.
Quantitative Comparison of Noribogaine's Efficacy
The following tables summarize the key quantitative findings from preclinical studies on the effects of noribogaine on drug self-administration in rats. These studies, conducted in different laboratories, provide evidence for the robust anti-addictive profile of noribogaine.
Table 1: Effect of Noribogaine on Opioid (Morphine) Self-Administration
| Laboratory/Study | Animal Model | Noribogaine Dose (Route) | Effect on Morphine Self-Administration |
| Glick et al. | Female Sprague-Dawley rats | 40 mg/kg (i.p.) | Significant decrease in morphine self-administration.[1] |
| Columbia University | Male rats | 40 mg/kg (i.p.) of oxa-noribogaine (a novel analog) | More efficacious than noribogaine in suppressing morphine self-administration, with effects lasting for 7 days.[2] |
Table 2: Effect of Noribogaine on Stimulant (Cocaine) Self-Administration
| Laboratory/Study | Animal Model | Noribogaine Dose (Route) | Effect on Cocaine Self-Administration |
| Glick et al. | Female Sprague-Dawley rats | 40 mg/kg (i.p.) | Significant decrease in cocaine self-administration.[1] |
Table 3: Effect of Noribogaine on Ethanol (B145695) Self-Administration
| Laboratory/Study | Animal Model | Noribogaine Dose (Route) | Effect on Ethanol Self-Administration |
| He, Ron et al. | Male Long-Evans rats | 10 µM (intra-VTA infusion) | Long-lasting decrease in operant ethanol self-administration that persisted for more than 48 hours.[3] |
| Carnicella, Ron et al. | Rats with a history of high ethanol consumption | 10 µM and 100 µM (intra-VTA infusion) | Dose-dependent and long-lasting decrease in operant ethanol self-administration.[1][4] |
Table 4: Effect of Noribogaine on Nicotine Self-Administration
| Laboratory/Study | Animal Model | Noribogaine Dose (Route) | Effect on Nicotine Self-Administration |
| Maillet et al. | Male Sprague-Dawley rats | 12.5, 25, and 50 mg/kg (oral) | Dose-dependent decrease in nicotine self-administration by up to 64%. The 50 mg/kg dose was equi-effective to 1.7 mg/kg intraperitoneal varenicline.[5][6] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a basis for replication and further investigation.
Opioid (Morphine) Self-Administration
-
Laboratory: Glick et al.
-
Animal Model: Female Sprague-Dawley rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers.
-
Procedure:
-
Catheter Implantation: Rats are surgically implanted with intravenous catheters in the jugular vein.
-
Acquisition: Rats are trained to self-administer morphine (e.g., 0.5 mg/kg/infusion) by pressing an active lever. Each lever press results in a drug infusion and the presentation of a conditioned stimulus (e.g., a light and/or tone). A second, inactive lever is also present but has no programmed consequences. Sessions are typically conducted for 1-2 hours daily.
-
Maintenance: Training continues until a stable baseline of responding is achieved (typically <10% variation in infusions over three consecutive days).
-
Noribogaine Administration: Noribogaine (40 mg/kg) or vehicle is administered intraperitoneally (i.p.) prior to the self-administration session.
-
Data Collection: The number of infusions of morphine is recorded to determine the effect of noribogaine.
-
Stimulant (Cocaine) Self-Administration
-
Laboratory: Glick et al.
-
Animal Model: Female Sprague-Dawley rats.
-
Apparatus: Standard operant conditioning chambers.
-
Procedure:
-
Catheter Implantation: Intravenous catheters are implanted in the jugular vein.
-
Acquisition and Maintenance: Similar to the morphine self-administration protocol, rats are trained to self-administer cocaine (e.g., 0.25 mg/kg/infusion) until a stable baseline is established.
-
Noribogaine Administration: Noribogaine (40 mg/kg, i.p.) or vehicle is administered before the test session.
-
Data Collection: The number of cocaine infusions is measured to assess the impact of noribogaine.
-
Ethanol Self-Administration
-
Laboratory: He, Ron et al. / Carnicella, Ron et al.
-
Animal Model: Male Long-Evans rats or other strains with a history of high ethanol consumption.
-
Apparatus: Operant conditioning chambers with two levers.
-
Procedure:
-
Induction of High Ethanol Intake (Pre-training): Rats are given intermittent access to a 20% ethanol solution in a two-bottle choice paradigm to establish high voluntary consumption.
-
Operant Training: Rats are then trained to self-administer a 20% ethanol solution in the operant chambers. Lever presses on the active lever deliver a small volume (e.g., 0.1 ml) of the ethanol solution.
-
Cannula Implantation: Guide cannulae are surgically implanted to target the ventral tegmental area (VTA) for microinjections.
-
Noribogaine Administration: Noribogaine (10 µM or 100 µM) is infused directly into the VTA prior to the self-administration session.
-
Data Collection: The number of ethanol rewards earned is recorded.
-
Nicotine Self-Administration
-
Laboratory: Maillet et al.
-
Animal Model: Male Sprague-Dawley rats.
-
Apparatus: Operant conditioning chambers.
-
Procedure:
-
Catheter Implantation: Intravenous catheters are implanted in the jugular vein.
-
Acquisition and Maintenance: Rats are trained to self-administer nicotine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio schedule.
-
Noribogaine Administration: Noribogaine (12.5, 25, or 50 mg/kg) is administered orally.
-
Data Collection: The number of nicotine infusions is recorded to determine the dose-dependent effects of noribogaine.
-
Signaling Pathways and Experimental Workflows
The anti-addictive effects of noribogaine are believed to be mediated by its complex pharmacology, involving multiple neurotransmitter systems. The following diagrams illustrate some of the key proposed mechanisms of action and a general experimental workflow for assessing the anti-addictive properties of noribogaine.
Caption: Proposed mechanisms of action for noribogaine's anti-addictive effects.
Caption: General experimental workflow for preclinical self-administration studies.
References
- 1. Noribogaine, but not 18-MC, exhibits similar actions as ibogaine on GDNF expression and ethanol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Noribogaine, but not 18-MC, exhibits similar actions as ibogaine on GDNF expression and ethanol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ibogaineguidelines.com [ibogaineguidelines.com]
- 5. Noribogaine reduces nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.nova.edu [scholars.nova.edu]
Noribogaine Hydrochloride and Selective Serotonin Reuptake Inhibitors: A Comparative Analysis of Serotonin Transporter Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of noribogaine (B1226712) hydrochloride and common selective serotonin (B10506) reuptake inhibitors (SSRIs) for the human serotonin transporter (SERT). The information presented herein is supported by experimental data to facilitate informed research and development decisions.
Introduction
The serotonin transporter (SERT) is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission. It is the primary target for a major class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs). Noribogaine, the primary active metabolite of the psychoactive compound ibogaine, has also been shown to interact with SERT. Understanding the comparative binding affinities of these compounds is crucial for elucidating their mechanisms of action and potential therapeutic applications.
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki) of noribogaine hydrochloride and several widely prescribed SSRIs for the human serotonin transporter (SERT). The inhibition constant (Ki) represents the concentration of the compound required to occupy 50% of the receptors in the absence of the radioligand and is inversely proportional to the binding affinity. A lower Ki value indicates a higher binding affinity.
| Compound | SERT Binding Affinity (Ki, nM) |
| This compound | 41[1] |
| Paroxetine | 0.1 |
| Sertraline | 0.26 |
| Fluoxetine | 1.0 |
| Escitalopram (S-Citalopram) | 1.1 |
| Citalopram | Racemic mixture of S- and R-citalopram |
Note: Citalopram is a racemic mixture, with the S-enantiomer (Escitalopram) possessing the majority of the SERT inhibitory activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the competitive binding mechanism at the serotonin transporter and the general workflow of a radioligand binding assay used to determine these binding affinities.
References
Safety Operating Guide
Proper Disposal of Noribogaine Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of noribogaine (B1226712) hydrochloride is a critical aspect of laboratory safety and environmental responsibility. As the principal psychoactive metabolite of ibogaine (B1199331), a Schedule I controlled substance, noribogaine hydrochloride requires careful handling throughout its lifecycle, including final disposition.[1][2] This guide provides detailed, step-by-step procedures for its proper disposal, ensuring the safety of personnel and adherence to regulatory standards.
Hazard Profile and Regulatory Status
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] A crucial environmental precaution is to prevent its entry into sewers or surface and ground water.[3] While noribogaine itself is not explicitly scheduled in the United States, its close relationship to ibogaine means it may be considered a Schedule I analogue, necessitating stringent handling and disposal protocols.[2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |
Source: Cayman Chemical Safety Data Sheet[3]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional and national regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States, is mandatory.[4][5]
Waste Segregation and Collection
-
Do Not Dispose in Standard Waste Streams: Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.[3][6] This is to prevent environmental contamination and potential harm.
-
Collect at Point of Generation: All waste materials, including pure this compound, contaminated personal protective equipment (PPE), and empty containers, must be collected at the location where they are generated.[4][5]
-
Separate Waste Stream: Collect this compound waste in a dedicated container, separate from other chemical waste streams, to prevent unforeseen chemical reactions.
Containerization and Labeling
-
Use Appropriate Containers: The waste container must be chemically compatible with this compound, in good condition, and have a secure, leak-proof lid.[5] If the original container is intact, it is an ideal choice for waste accumulation.[7]
-
Proper Labeling: The container must be clearly labeled as "Hazardous Waste." The label must also include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date when waste was first added to the container.
-
Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4][7][8]
-
Secure Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[4] Given the compound's relation to a controlled substance, the SAA should be in a secure location with controlled access.
-
Volume Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA (typically 55 gallons for hazardous waste or 1 quart for acutely toxic P-listed waste).[4][8]
Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Once the container is full or has been in storage for the maximum allowed time (often up to 12 months, provided volume limits are not exceeded), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[4][8]
-
Licensed Disposal Vendor: The EHS office will coordinate with a licensed hazardous waste disposal company for the transportation, treatment, and final disposal of the this compound waste in compliance with all federal, state, and local regulations.[8][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and required steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Ibogaine | C20H26N2O | CID 197060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Noribogaine - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. acs.org [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. odu.edu [odu.edu]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
